5-Ethylindole
Description
BenchChem offers high-quality 5-Ethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethylindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBSRWDALLNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496385 | |
| Record name | 5-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68742-28-9 | |
| Record name | 5-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Indole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5-Ethylindole
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic structure imparts a rich and diverse reactivity profile, making it a "privileged scaffold" in medicinal chemistry.[2] Among its myriad derivatives, 5-Ethylindole emerges as a valuable building block, offering a strategic substitution pattern that balances lipophilicity and electronic properties. This guide provides a comprehensive technical overview of 5-Ethylindole, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic signature, reactivity, synthesis, and applications, grounding the discussion in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
5-Ethylindole is characterized by a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an ethyl group substituted at the C5 position of the benzene moiety.[3] This substitution is critical as it influences the molecule's electronic distribution, steric accessibility, and overall pharmacological profile.
Structural Representation
The structure of 5-Ethylindole can be visualized as follows:
Caption: Logical relationship of reactive sites on the indole core.
For 5-Ethylindole:
-
N-H Acidity: The N-H proton is acidic and can be removed by a strong base (e.g., NaH, KOH) to form the corresponding indolyl anion. This anion is a potent nucleophile, enabling N-alkylation or N-acylation reactions. [4][5]* C3-Electrophilic Substitution: This is the most favorable position for electrophilic attack (e.g., nitration, halogenation, Vilsmeier-Haack formylation, Mannich reaction). [6]The ethyl group at C5 slightly enhances the electron density of the ring, potentially increasing the rate of these reactions compared to unsubstituted indole.
-
C2-Substitution: Direct substitution at C2 is less common and typically requires pre-functionalization or specific reaction conditions, such as N-protection followed by lithiation.
-
C5-Position: The presence of the ethyl group at C5 precludes substitution at this site but directs incoming electrophiles to other positions, primarily C3, and under forcing conditions, potentially C4, C6, or C7.
Key Synthetic Transformations
5-Ethylindole serves as a versatile intermediate for the synthesis of more complex molecules. [3]
-
N-Alkylation/Acylation: A foundational reaction for introducing substituents on the nitrogen atom, which is often a key step in modulating biological activity.
-
Vilsmeier-Haack Reaction: Introduction of a formyl group at the C3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), yielding 5-Ethylindole-3-carbaldehyde. This aldehyde is a crucial intermediate for further elaboration.
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) yields a gramine-type derivative, 3-(dialkylaminomethyl)-5-ethylindole, which is an excellent precursor for introducing other functional groups at the C3-methyl position. [6]* Metal-Catalyzed Cross-Coupling: While direct C-H activation at other positions is challenging, conversion of the indole to a halogenated derivative (e.g., at C3, C4, or C6) opens pathways for Suzuki, Heck, or Sonogashira coupling reactions to build molecular complexity.
Synthesis of 5-Ethylindole
The construction of the 5-Ethylindole scaffold itself is a critical aspect for its utilization. The Fischer indole synthesis is the most classic and widely adapted method. [7]
Fischer Indole Synthesis: A Step-by-Step Workflow
This method involves the acid-catalyzed cyclization of a phenylhydrazone. The choice of starting materials is paramount for achieving the desired substitution pattern. For 5-Ethylindole, the synthesis would commence with (4-ethylphenyl)hydrazine.
Protocol Causality:
-
Step 1 (Hydrazone Formation): The reaction between (4-ethylphenyl)hydrazine and a suitable ketone or aldehyde (like pyruvic acid or an acetone equivalent) forms the key phenylhydrazone intermediate. This is a standard condensation reaction.
-
Step 2 (Cyclization): The hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid). The acid protonates the imine nitrogen, initiating a cascade involving a-[8][8]sigmatropic rearrangement, which is the core bond-forming step.
-
Step 3 (Aromatization): The intermediate loses a molecule of ammonia, driven by the thermodynamic stability of the resulting aromatic indole ring.
Caption: Generalized workflow for the Fischer Indole Synthesis.
Applications in Research and Development
The 5-Ethylindole scaffold is of significant interest in several high-value research areas.
-
Pharmaceutical Development: As a key intermediate, it is used in the synthesis of compounds targeting a range of disorders. [3]The indole core mimics the structure of tryptophan, allowing derivatives to interact with various biological receptors. The C5-ethyl group can enhance binding affinity, improve metabolic stability, or increase lipophilicity, which are critical parameters in drug design.
-
Materials Science: The electronic properties of the indole ring make 5-Ethylindole a candidate for the development of organic semiconductors, polymers, and sensors. [3]Its stability and reactivity allow for the creation of new materials with tailored electronic and physical properties.
-
Agrochemicals: It is explored for its potential as a bioactive component in next-generation pesticides and plant growth regulators that are designed to be more effective and environmentally benign. [3]
Safety and Handling
As with any chemical reagent, proper handling of 5-Ethylindole is essential. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. [9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [9][11][12]* Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid dust formation, ingestion, and inhalation. [9][12]Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically refrigerated at 2-8°C. [3][13]* Incompatibilities: Avoid strong oxidizing agents. [9][11]* First Aid:
Conclusion
5-Ethylindole is a versatile and valuable heterocyclic compound with a well-defined set of chemical properties. Its strategic substitution pattern provides a unique tool for chemists in drug discovery, materials science, and agrochemical research. A thorough understanding of its structure, spectroscopic characteristics, reactivity, and synthesis is fundamental to unlocking its full potential as a building block for creating novel and functional molecules.
References
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5-Ethyl-1H-indole | C10H11N | CID 12399210. PubChem, National Institutes of Health. [Link]
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5-ethylindole - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
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Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
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Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]
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Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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Preparation and Properties of INDOLE. Unacademy. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
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Mass spectrometry of simple indoles. ACS Publications. [Link]
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Biomedical Importance of Indoles. National Center for Biotechnology Information. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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5-Ethylindole CAS number and molecular formula
An In-depth Technical Guide to 5-Ethylindole
This guide provides a comprehensive technical overview of 5-Ethylindole, a versatile heterocyclic compound pivotal in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, applications, analytical characterization, and safety protocols associated with 5-Ethylindole. The information herein is synthesized from established scientific literature and safety data to ensure accuracy and practical relevance.
Core Properties of 5-Ethylindole
5-Ethylindole, systematically known as 5-ethyl-1H-indole, is an indole derivative characterized by an ethyl group at the fifth position of the bicyclic aromatic structure.[1][2][3] This substitution pattern imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Properties of 5-Ethylindole
| Property | Value | Source |
| CAS Number | 68742-28-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁N | [2][3] |
| Molecular Weight | 145.20 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [2] |
| Melting Point | 51-54 °C | |
| Boiling Point | 253-254 °C | |
| Purity | ≥ 98% (Assay by Titration) | [2] |
| Storage | 0-8 °C | [2] |
Synthesis of 5-Ethylindole: A Conceptual Framework
The synthesis of 5-substituted indoles can be achieved through various established methods in organic chemistry. While specific, detailed protocols for the industrial production of 5-Ethylindole are often proprietary, a common and adaptable approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
For the synthesis of 5-Ethylindole, one would conceptually start with (4-ethylphenyl)hydrazine and a suitable acetaldehyde equivalent. The choice of catalyst and reaction conditions is critical to drive the reaction towards cyclization and minimize side-product formation. The rationale for this approach lies in its robustness and the commercial availability of the necessary precursors. Alternative strategies might involve the alkylation of aniline derivatives followed by cyclization.[4]
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5][6][7] 5-Ethylindole serves as a key building block in the development of novel therapeutics, particularly in the following areas:
-
Pharmaceutical Intermediates : It is a crucial intermediate in the synthesis of various pharmaceuticals, with a particular focus on agents targeting neurological disorders.[2] The ethyl group at the 5-position can influence the lipophilicity and metabolic stability of the final drug molecule, potentially enhancing its therapeutic efficacy.
-
Agrochemicals and Dyes : The indole structure is also found in various agrochemicals and dyes, and 5-Ethylindole can be utilized in the synthesis of these compounds.[1][2]
-
Materials Science : Due to its unique electronic properties, 5-Ethylindole has shown potential in the development of organic semiconductors and sensors for innovative electronic devices.[2]
-
Flavor and Fragrance Industry : Its distinct aromatic profile makes it a useful component in the creation of fragrances and flavorings.[2]
Analytical Characterization of 5-Ethylindole
A multi-faceted analytical approach is essential for the unambiguous characterization and quality control of 5-Ethylindole. The following techniques are recommended to confirm its identity, purity, and structural integrity.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like 5-Ethylindole. A reversed-phase method is typically employed due to the compound's moderate polarity.
Experimental Protocol: HPLC Analysis
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for effective separation.
-
Mobile Phase : An isocratic or gradient elution using a mixture of acetonitrile (ACN) and water. The addition of 0.1% formic acid to the mobile phase is advised to improve peak shape by ensuring the analyte is in a consistent protonation state. A typical starting point is a 50:50 (v/v) mixture of ACN and water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Based on the indole chromophore, a detection wavelength in the range of 254 nm to 300 nm is expected to provide good sensitivity.[9]
-
Sample Preparation : Prepare a stock solution of 5-Ethylindole in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10-50 µg/mL.
-
Injection Volume : 10 µL.
-
Data Analysis : The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Methods for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure of 5-Ethylindole by providing detailed information about the chemical environment of each hydrogen and carbon atom.[8]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, which confirms the elemental composition of the compound.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR helps to identify the key functional groups present in the molecule, such as the N-H stretch of the indole ring.[8]
Caption: Workflow for the analytical characterization of 5-Ethylindole.
Safety, Handling, and Storage
5-Ethylindole possesses several hazards that necessitate careful handling in a controlled laboratory environment.
Table 2: GHS Hazard Classification for 5-Ethylindole
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
Source:
Personal Protective Equipment (PPE) and Handling
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[10]
-
Eye Protection : Use safety goggles or a face shield to protect against splashes.[10]
-
Lab Coat : A full-sleeved laboratory coat is mandatory to protect skin and clothing.[11]
-
Ventilation : Handle 5-Ethylindole in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12]
-
Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[11]
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Call a physician immediately.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage and Disposal
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][13] Recommended storage temperature is between 0-8 °C.[2]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]
References
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An In-depth Technical Guide to the Synthesis of 5-Ethylindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Ethylindole is a valuable heterocyclic compound, serving as a crucial structural motif and synthetic intermediate in the development of a wide range of pharmacologically active agents. Its strategic importance necessitates robust and efficient synthetic methodologies. This technical guide provides an in-depth exploration of the primary synthetic pathways for producing 5-Ethylindole, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methods. We will delve into the venerable Fischer indole synthesis and the versatile Leimgruber-Batcho synthesis, offering field-proven insights to guide researchers in selecting and executing the optimal strategy for their specific needs. This document is structured to serve as a practical laboratory resource, complete with mechanistic diagrams, data tables, and step-by-step procedures.
Introduction: The Significance of the 5-Ethylindole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of biological activity. The 5-ethyl substituent, in particular, offers a lipophilic handle that can influence a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, 5-Ethylindole is a key building block in the synthesis of compounds targeting a range of therapeutic areas. The development of efficient and scalable synthetic routes to this intermediate is therefore a topic of considerable interest in the drug development community.
This guide will focus on two of the most powerful and historically significant methods for indole synthesis, adapted for the specific preparation of 5-Ethylindole:
-
The Fischer Indole Synthesis: A classic and highly versatile method involving the acid-catalyzed cyclization of an arylhydrazone.
-
The Leimgruber-Batcho Indole Synthesis: A popular alternative, especially in industrial settings, that begins with an ortho-nitrotoluene derivative.[1]
We will examine the causality behind the experimental choices in each pathway, providing a self-validating system of protocols grounded in authoritative chemical literature.
Pathway I: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core.[2] The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2][3] For the synthesis of 5-Ethylindole, the key starting materials are (4-ethylphenyl)hydrazine and a suitable carbonyl compound, typically acetaldehyde or its synthetic equivalent.
Mechanistic Overview
The reaction proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone. This is followed by a critical[1][1]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[4][5]
The core mechanism is depicted below:
Caption: General workflow of the Fischer Indole Synthesis.
Synthesis of the Key Precursor: (4-Ethylphenyl)hydrazine
The primary challenge in this pathway often lies in the preparation of the substituted hydrazine. (4-Ethylphenyl)hydrazine can be synthesized from the commercially available 4-ethylaniline via a diazotization reaction followed by reduction.
Experimental Protocol: Synthesis of (4-Ethylphenyl)hydrazine Hydrochloride
This protocol is adapted from general procedures for the synthesis of arylhydrazines.
-
Diazotization:
-
In a flask equipped with a mechanical stirrer, dissolve 4-ethylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3 eq) in concentrated hydrochloric acid.
-
Cool this reducing solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.
-
-
Isolation:
-
The resulting precipitate of (4-ethylphenyl)hydrazine hydrochloride is collected by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a cold organic solvent like ethanol or diethyl ether to aid in drying.
-
Dry the product under vacuum.
-
Cyclization to 5-Ethylindole
With the hydrazine precursor in hand, the final cyclization can be performed. The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride (ZnCl₂).[2]
Experimental Protocol: Fischer Synthesis of 5-Ethylindole
-
Hydrazone Formation (One-Pot):
-
Combine (4-ethylphenyl)hydrazine hydrochloride (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.[4]
-
Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or 2-4 equivalents of ZnCl₂).
-
-
Cyclization:
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to several hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-Ethylindole can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Pathway II: The Leimgruber-Batcho Indole Synthesis
Developed in the 1970s, the Leimgruber-Batcho synthesis has become a powerful method, particularly in industrial applications, due to its high yields, mild conditions, and the ready availability of starting materials.[1][6] The synthesis begins with an o-nitrotoluene derivative, which is first converted to an enamine, followed by a reductive cyclization to form the indole ring.
Mechanistic Overview
This two-stage process offers a reliable route to indoles that are unsubstituted at the 2- and 3-positions.
Caption: General workflow of the Leimgruber-Batcho Synthesis.
Synthesis of the Key Precursor: 4-Ethyl-2-nitroaniline
The Leimgruber-Batcho synthesis requires an o-nitrotoluene. While 4-ethyl-2-nitrotoluene may not be readily available, it can be prepared from 4-ethylaniline. A common route involves the nitration of N-acetyl-4-ethylaniline to control the regioselectivity, followed by deprotection. This yields 4-ethyl-2-nitroaniline. While this compound is an aniline, it serves as a key intermediate for accessing the required nitrotoluene via a Sandmeyer reaction (diazotization followed by reduction), or can potentially be used in modified indole syntheses. A direct protocol for 4-ethyl-2-nitroaniline is provided below.[7]
Experimental Protocol: Synthesis of 4-Ethyl-2-nitroaniline from 4-Ethylaniline [7]
-
Acetylation:
-
To acetic anhydride (approx. 2.5 eq), slowly add 4-ethylaniline (1.0 eq) while cooling in an ice bath.
-
-
Nitration:
-
Cool the resulting solution of N-acetyl-4-ethylaniline to 10-15 °C.
-
Slowly add 70% nitric acid (approx. 1.5 eq) dropwise, ensuring the temperature does not exceed 15 °C.
-
After addition, stir the mixture at 10-12 °C for 30 minutes.
-
-
Hydrolysis (Deprotection):
-
Pour the reaction mixture into ice water. An oily product should separate.
-
Isolate the oil and heat it with concentrated hydrochloric acid (approx. 2.5 eq) for one hour to hydrolyze the acetyl group.
-
-
Isolation and Purification:
-
Cool the solution and make it alkaline with a dilute sodium hydroxide solution.
-
Extract the product with chloroform or dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-ethyl-2-nitroaniline. The reported yield for this procedure is approximately 69%.[7]
-
(Note: Conversion of the resulting 4-ethyl-2-nitroaniline to 4-ethyl-2-nitrotoluene would typically involve a Sandmeyer reaction: diazotization of the amine followed by reduction, for example, with hypophosphorous acid.)
Conversion to 5-Ethylindole
Once the 4-ethyl-2-nitrotoluene is obtained, the two-step Leimgruber-Batcho sequence can be executed.
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Ethylindole
This protocol is a general adaptation for the specific target.
-
Enamine Formation:
-
In a flask equipped with a reflux condenser, dissolve 4-ethyl-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, approx. 1.2 eq) and a catalytic amount of a base like pyrrolidine.
-
Heat the mixture to reflux (around 110-120 °C) for several hours until TLC analysis indicates the consumption of the starting material. The formation of the intensely colored enamine intermediate is often visually apparent.[1]
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[8]
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The resulting crude 5-Ethylindole can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Comparison of Synthesis Pathways
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |
| Starting Materials | (4-Ethylphenyl)hydrazine, Acetaldehyde | 4-Ethyl-2-nitrotoluene, DMF-DMA |
| Key Transformation | [1][1]-Sigmatropic Rearrangement | Reductive Cyclization of an Enamine |
| Catalysts/Reagents | Strong acid (Brønsted or Lewis) | Base (for enamine), Reduction catalyst (e.g., Pd/C) |
| Advantages | High versatility, one-pot variations possible.[9] | High yields, mild final step, avoids harsh acids.[1] |
| Disadvantages | Can require harsh acidic conditions and high temperatures; precursor synthesis can be multi-step. | Precursor (o-nitrotoluene) may not be readily available; potential for side reactions during enamine formation.[8] |
Product Characterization and Validation
Proper characterization of the final product is essential to confirm its identity and purity.
5-Ethylindole (C₁₀H₁₁N)
-
Molecular Weight: 145.20 g/mol [1]
-
Appearance: Colorless to yellow liquid
-
Spectroscopic Data:
-
¹H NMR: Spectral data can be found in public databases such as PubChem.[1] Key signals would include aromatic protons, the indole N-H proton, and the ethyl group (a quartet and a triplet).
-
¹³C NMR: Approximately 10 distinct signals are expected, corresponding to the carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic peaks include the N-H stretch (around 3400 cm⁻¹) and C-H stretches in the aromatic and aliphatic regions.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 145.
-
Conclusion
Both the Fischer and Leimgruber-Batcho syntheses represent powerful and reliable methods for the preparation of 5-Ethylindole. The choice between them often depends on the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's tolerance for specific reaction conditions (e.g., strong acids vs. catalytic hydrogenation). The Fischer synthesis offers flexibility, while the Leimgruber-Batcho pathway is often favored for its high yields and milder cyclization step. By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can confidently synthesize this valuable indole intermediate for application in drug discovery and development.
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The Architectural Versatility of 5-Ethylindole: A Scaffold for Modern Drug Discovery
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, stands as one of the most privileged scaffolds in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, underscores its evolutionary selection as a key molecular framework for biological interactions.[1][2] This inherent bioactivity has spurred extensive research into synthetic indole derivatives, leading to the development of numerous therapeutic agents with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5]
Within this broad and pharmacologically rich family, 5-Ethylindole emerges not as a potent bioactive agent in its own right, but as a crucial and versatile starting material—a foundational building block for the synthesis of highly specific and potent drug candidates.[6][7] Its strategic ethyl group at the 5-position provides a key lipophilic handle and a point for further molecular elaboration, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides an in-depth technical exploration of the known biological activities stemming from the 5-Ethylindole core, focusing on the synthetic strategies, mechanisms of action, and therapeutic potential of its derivatives.
Core Biological Activities and Therapeutic Potential
While 5-Ethylindole itself is primarily utilized as a reagent in chemical synthesis, its structural motif is at the heart of derivatives exhibiting significant pharmacological activities.[8] These activities are predominantly in the realms of oncology and inflammatory diseases.
Anticancer Activity: Dual Inhibition of EGFR and CDK2
A compelling area of research involves the development of 5-substituted-indole-2-carboxamides as potent antiproliferative agents.[9][10] A recent study detailed the design and synthesis of a series of 5-substituted-3-ethylindole-2-carboxamides that demonstrated significant activity against multiple cancer cell lines.[9][10]
Mechanism of Action: These compounds were engineered to function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9][10] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Its overexpression is a hallmark of many cancers. CDK2 is a key enzyme in the regulation of the cell cycle, specifically the G1/S phase transition. Dual inhibition of both targets offers a synergistic approach to halt cancer cell proliferation and induce apoptosis.
Data Presentation: Antiproliferative and Enzyme Inhibition Data
The following table summarizes the in vitro activity of the most potent 5-substituted-3-ethylindole-2-carboxamide derivatives from the study.
| Compound | Mean GI50 (nM) against four cancer cell lines | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5g | 55 | - | 33 ± 0.4 |
| 5i | 49 | Potent Inhibitor | 24 ± 0.2 |
| 5j | 37 | Potent Inhibitor | 16 ± 0.2 |
| Erlotinib (Reference) | 33 | 80 | - |
| Dinaciclib (Reference) | - | - | 20 |
Data sourced from Ahmed et al., 2023.[9][10]
Experimental Protocols: Synthesis of 5-Substituted-3-Ethylindole-2-Carboxamides
The synthesis of these dual-action inhibitors highlights the utility of indole precursors.
Step 1: Fischer Indole Synthesis
-
A substituted phenylhydrazine hydrochloride (e.g., 4-bromophenylhydrazine hydrochloride) is reacted with 2-oxobutanoic acid in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in a suitable solvent like ethanol.
-
The mixture is refluxed for several hours to facilitate the cyclization, yielding the corresponding 5-substituted-3-ethylindole-2-carboxylic acid.[9]
Step 2: Amide Coupling
-
The resulting carboxylic acid is activated, for example, with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent such as DMF.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography to yield the final 5-substituted-3-ethylindole-2-carboxamide.
Mandatory Visualization: EGFR/CDK2 Dual Inhibition Pathway
Caption: Dual inhibition of EGFR and CDK2 by 5-Ethylindole derivatives.
Anti-Inflammatory Activity: 5-Lipoxygenase Inhibition
The indole scaffold is also integral to the development of anti-inflammatory agents. Derivatives of ethyl 5-hydroxyindole-3-carboxylate have been synthesized and evaluated as potent inhibitors of human 5-lipoxygenase (5-LO).[11] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases, including asthma and allergic reactions.[11]
While this research focuses on a 5-hydroxyindole, the structure-activity relationship studies often explore substitutions at this position, making the 5-ethyl variant a relevant scaffold for further optimization. The most potent compound in one study, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, demonstrated an IC50 of 0.7 µM in cell-free assays and 0.23 µM in polymorphonuclear leukocytes.[11] This highlights the potential for fine-tuning the indole core to achieve potent and selective inhibition of inflammatory targets.
Role as a Synthetic Intermediate
Beyond these specific examples, 5-Ethylindole and its carboxylic acid derivative are widely employed as versatile intermediates in the broader field of medicinal chemistry.[6][7][12] Its utility stems from the reactivity of the indole ring, which allows for modifications at several positions to create libraries of compounds for screening against various biological targets. It serves as a reactant for creating:
-
IL-2 T-cell (ITK) inhibitors: For potential use in autoimmune diseases and certain cancers.[8]
-
Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors: A class of drugs used to treat type 2 diabetes.[8]
-
Small molecule C5a receptor modulators: Targeting inflammatory and immune responses.[8]
-
Agents targeting neurological disorders: The indole structure is a common feature in many neuroactive compounds.[6][7]
Mandatory Visualization: 5-Ethylindole as a Synthetic Hub
Caption: 5-Ethylindole as a central scaffold for diverse therapeutic agents.
Future Directions and Conclusion
The biological significance of 5-Ethylindole lies not in its intrinsic activity, but in its role as an architectural foundation for constructing complex and potent therapeutic molecules. The ethyl group at the 5-position provides a valuable vector for exploring structure-activity relationships, allowing chemists to modulate properties such as lipophilicity, metabolic stability, and target engagement.
Future research will likely continue to leverage the 5-Ethylindole scaffold to develop next-generation targeted therapies. The success of dual EGFR/CDK2 inhibitors points towards a promising strategy of creating multi-targeted agents to overcome drug resistance in oncology. Similarly, its application in developing inhibitors of inflammatory pathways and metabolic regulators demonstrates its broad therapeutic potential. As synthetic methodologies advance, the ability to precisely functionalize the indole core will undoubtedly unlock new classes of drugs, with 5-Ethylindole remaining a key player in the drug discovery and development pipeline.
References
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Ahmed, F. A., Al-Warhi, T., Merghani, M. M., Al-Ghamdi, S. S., Al-Amer, O. M., Al-Malki, A. L., ... & Youssif, B. G. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action . RSC Medicinal Chemistry, 14(5), 923-936. [Link]
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Cannon, J. G., Roufos, I., Ma, S. X., & Long, J. P. (1992). Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects . Pharmaceutical research, 9(6), 735–738. [Link]
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Ahmed, F. A., Al-Warhi, T., Merghani, M. M., Al-Ghamdi, S. S., Al-Amer, O. M., Al-Malki, A. L., ... & Youssif, B. G. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action . PubMed. [Link]
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Filosa, R., Peduto, A., Sarno, F., deCaprariis, P., Festa, M., Petrella, A., ... & Filosa, R. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase . European journal of medicinal chemistry, 81, 315–325. [Link]
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5-(2-Aminopropyl)indole - Wikipedia . [Link]
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The Therapeutic Potential of 5-Ethylindole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its myriad derivatives, the 5-ethylindole scaffold has emerged as a promising platform for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the therapeutic applications of 5-ethylindole derivatives, with a primary focus on their role as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). We will delve into the mechanistic rationale behind this dual-targeting approach, provide detailed synthetic and experimental protocols, and analyze the structure-activity relationships that govern the potency and selectivity of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 5-ethylindole core.
Introduction: The 5-Ethylindole Scaffold in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. The 5-ethylindole moiety, a specific derivative, has garnered significant attention for its potential in anticancer drug design. Recent research has highlighted its utility as a core structure for developing potent inhibitors of key oncogenic proteins.[3]
This guide will focus on a particularly promising class of 5-ethylindole derivatives: 5-substituted-3-ethylindole-2-carboxamides, which have demonstrated potent antiproliferative activity through the dual inhibition of EGFR and CDK2.[3] By simultaneously targeting two crucial pathways in cancer cell proliferation and survival, these compounds offer a synergistic approach to cancer therapy that may overcome some of the limitations of single-target agents.
The Dual-Targeting Strategy: Synergistic Inhibition of EGFR and CDK2
The rationale for developing dual inhibitors of EGFR and CDK2 lies in the intricate and often redundant signaling pathways that drive cancer progression. Targeting a single pathway can lead to the activation of compensatory mechanisms, resulting in drug resistance. By concurrently inhibiting two key nodes, it is possible to achieve a more profound and durable antitumor effect.
The Role of EGFR and CDK2 in Cancer
-
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[4] Aberrant EGFR signaling, through mutation or overexpression, is a common feature in many cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[5] Inhibition of EGFR is a clinically validated strategy for cancer treatment.
-
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily involved in the G1 to S phase transition.[6] Its activity is often dysregulated in cancer cells, leading to uncontrolled proliferation. CDK2 has emerged as an attractive target for anticancer drug development.
The Synergistic Signaling Pathway
The convergence of EGFR and CDK2 signaling pathways offers a compelling therapeutic opportunity. The EGFR-RAS-ERK pathway is a critical cascade for cell survival and proliferation.[4][7] Recent studies have revealed that CDK2 can regulate the stability of ERK1/2, a key downstream effector of the EGFR pathway, through the deubiquitinase USP37.[4][7] CDK2 phosphorylates and activates USP37, which in turn deubiquitinates and stabilizes ERK1/2, promoting cancer cell proliferation.[4][8]
Therefore, a dual inhibitor of EGFR and CDK2 can deliver a "double strike" against the ERK signaling pathway:
-
EGFR inhibition blocks the upstream activation of the pathway.
-
CDK2 inhibition leads to the destabilization and degradation of ERK1/2 protein.
This synergistic action can lead to a more potent and sustained inhibition of cancer cell growth compared to single-agent therapy.[4][7]
Figure 1: Dual Inhibition of EGFR and CDK2 Signaling Pathways by 5-Ethylindole Derivatives.
Therapeutic Applications of 5-Ethylindole Derivatives
While the primary focus of current research is on their anticancer properties, the versatile indole scaffold suggests that 5-ethylindole derivatives may have broader therapeutic potential.
Anticancer Activity
A series of 5-substituted-3-ethylindole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The most potent compounds exhibit GI50 values in the nanomolar range, comparable to the established EGFR inhibitor, erlotinib.[3]
| Compound | R | R1 | Mean GI50 (nM)[3] |
| 5g | H | 4-fluorophenyl | 55 |
| 5i | CH3 | 4-fluorophenyl | 49 |
| 5j | CH3 | morpholin-4-yl | 37 |
| Erlotinib | - | - | 33 |
Table 1: Antiproliferative Activity of Selected 5-Substituted-3-ethylindole-2-carboxamides.
These compounds have also shown potent inhibition of both EGFR and CDK2 enzymes, with IC50 values in the nanomolar range.[3]
| Compound | EGFR IC50 (nM)[3] | CDK2 IC50 (nM)[3] |
| 5i | 102 | 24 |
| 5j | 85 | 16 |
| Erlotinib | 80 | - |
| Dinaciclib | - | 20 |
Table 2: Enzymatic Inhibitory Activity of Selected 5-Substituted-3-ethylindole-2-carboxamides.
Potential in Other Therapeutic Areas
While specific studies on 5-ethylindole derivatives are limited, the broader class of indole derivatives has shown promise in various other therapeutic areas:
-
Neurodegenerative Diseases: Indole derivatives are being investigated as potential treatments for Alzheimer's and Parkinson's diseases due to their antioxidant and neuroprotective properties.[8][9][10]
-
Anti-inflammatory Activity: Various indole derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[11][12][13][14]
-
Infectious Diseases: The indole scaffold is found in many compounds with antibacterial, antifungal, and antiviral activities.[15][16][17]
Future research may explore the potential of 5-ethylindole derivatives in these and other therapeutic areas.
Synthesis and Characterization
The synthesis of 5-substituted-3-ethylindole-2-carboxamides is a multi-step process that can be adapted to generate a library of diverse analogs for structure-activity relationship studies.
Figure 2: General Synthetic Workflow for 5-Substituted-3-ethylindole-2-carboxamides.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on reported methods for the synthesis of 5-substituted-3-ethylindole-2-carboxamides.[3][18]
Step 1: Synthesis of 3-Ethylindole-2-carboxylate
-
To a solution of the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-oxobutanoic acid (1.1 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-ethylindole-2-carboxylate.
Step 2: Synthesis of 3-Ethylindole-2-carboxylic Acid
-
Dissolve the 3-ethylindole-2-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the 3-ethylindole-2-carboxylic acid.
Step 3: Synthesis of 5-Substituted-3-ethylindole-2-carboxamide
-
To a solution of the 3-ethylindole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC·HCl, HOBt) (1.2 eq each).
-
Add a base (e.g., DIPEA) (2.0 eq) and the desired amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 5-substituted-3-ethylindole-2-carboxamide.
Experimental Protocols for Biological Evaluation
EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assays and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Test compounds (5-Ethylindole derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or control. Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Kinase Reaction: Initiate the reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL. Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
CDK2 Kinase Assay
This protocol is a general guideline for a CDK2 kinase assay and can be adapted based on the specific kit and reagents used.
Materials:
-
Recombinant Human CDK2/Cyclin A2 or E1 enzyme complex
-
Histone H1 or a specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (5-Ethylindole derivatives)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or phospho-specific antibodies)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, CDK2 enzyme, and substrate.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP production or ELISA with a phospho-specific antibody for substrate phosphorylation).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-ethylindole derivatives is highly dependent on the nature and position of substituents on the indole core and the carboxamide side chain. Analysis of the available data provides valuable insights for the design of more potent and selective inhibitors.[4][19]
-
Substitution at the 5-position of the indole ring: The nature of the substituent at this position can significantly influence activity. Halogen substitutions, such as chlorine or fluorine, are often well-tolerated and can enhance potency.[3]
-
Substitution at the 3-position of the indole ring: The presence of a small alkyl group, such as ethyl, appears to be favorable for activity.[3]
-
The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif for interaction with the kinase hinge region.
-
The Amine Moiety (R1): The nature of the amine attached to the carboxamide is a key determinant of potency and selectivity. Both aromatic and heterocyclic amines have been shown to be effective. For instance, a morpholine ring at this position has been associated with high potency.[3]
Figure 3: Key Structure-Activity Relationship (SAR) Insights for 5-Ethylindole Derivatives.
Challenges and Future Directions
While 5-ethylindole derivatives show considerable promise as anticancer agents, several challenges need to be addressed in their development:
-
Selectivity: Achieving high selectivity for EGFR and CDK2 over other kinases is crucial to minimize off-target effects and toxicity.
-
Pharmacokinetics: Optimizing the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is essential for in vivo efficacy.
-
Drug Resistance: Investigating the potential for the development of resistance to these dual inhibitors and strategies to overcome it will be important.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing and evaluating a broader range of 5-ethylindole derivatives to refine the SAR and identify compounds with improved properties.
-
In Vivo Studies: Conducting preclinical studies in animal models to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Exploration of Other Therapeutic Areas: Investigating the potential of 5-ethylindole derivatives for the treatment of other diseases, such as neurodegenerative and inflammatory disorders.
Conclusion
5-Ethylindole derivatives represent a promising class of compounds with significant therapeutic potential, particularly as dual inhibitors of EGFR and CDK2 for cancer therapy. Their ability to synergistically target key oncogenic pathways offers a rational approach to overcoming the challenges of drug resistance. This technical guide has provided a comprehensive overview of the current state of research, including the underlying mechanism of action, synthetic and biological evaluation protocols, and key structure-activity relationships. Further investigation and development of this scaffold are warranted to translate its therapeutic promise into clinical reality.
References
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Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 223(1), e202203005. [Link]
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Unlocking the Therapeutic Potential of the 5-Ethylindole Scaffold: A Mechanistic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Ethylindole Core - A Privileged Scaffold in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. Within this esteemed family, the 5-Ethylindole moiety has emerged as a particularly versatile building block for developing novel therapeutics. The introduction of an ethyl group at the 5-position of the indole ring can significantly influence the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby fine-tuning its pharmacological profile.
This technical guide provides a comprehensive exploration of the mechanisms of action of various classes of 5-Ethylindole derivatives. Moving beyond a mere catalog of activities, we will dissect the molecular interactions and signaling pathways that underpin their therapeutic effects, with a focus on their applications in oncology, inflammation, and neuroscience. This document is designed to serve as a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on the 5-Ethylindole scaffold.
I. Anticancer Activity of 5-Ethylindole Derivatives: Targeting Key Oncogenic Pathways
The fight against cancer necessitates the development of targeted therapies that can selectively inhibit the growth of malignant cells. 5-Ethylindole derivatives have demonstrated significant promise in this arena by modulating several critical signaling pathways implicated in tumorigenesis and metastasis.
A. Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis
A primary anticancer mechanism of many 5-Ethylindole derivatives involves the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). EGFR is frequently overexpressed in various cancers, and its activation triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[1][2]
5-Ethylindole-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream signaling proteins.[3] The resulting blockade of these pro-survival pathways can lead to cell cycle arrest and the induction of apoptosis.
Furthermore, some 5-Ethylindole derivatives have been shown to induce apoptosis through mechanisms independent of direct kinase inhibition, such as by modulating the expression of pro- and anti-apoptotic proteins and activating caspases.
B. Key Experimental Workflow: Assessing Anticancer Efficacy
A robust assessment of the anticancer potential of 5-Ethylindole derivatives involves a multi-tiered experimental approach, progressing from in vitro cytotoxicity assays to mechanistic studies.
Caption: Inhibition of the EGFR signaling pathway by a 5-Ethylindole derivative.
II. Anti-inflammatory Properties of 5-Ethylindole Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 5-Ethylindole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of action for the anti-inflammatory effects of 5-Ethylindole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. [4][5]By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LO), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. Dual inhibition of COX and 5-LO can offer a broader spectrum of anti-inflammatory activity.
B. Key Experimental Workflow: Evaluating Anti-inflammatory Potential
The assessment of anti-inflammatory activity typically involves both in vivo and in vitro models to provide a comprehensive understanding of a compound's efficacy.
Caption: Experimental workflow for assessing the anti-inflammatory activity of 5-Ethylindole derivatives.
C. Featured Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [6][7] Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the 5-Ethylindole derivative (or a reference drug like indomethacin) orally or intraperitoneally at various doses.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw. [8]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). [7]5. Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
D. Data Presentation: Anti-inflammatory Activity of Representative 5-Ethylindole Derivatives
| Compound ID | Target | Assay | IC50 / % Inhibition | Reference |
| UA-1 | iNOS, COX-2, NF-κB | NO Inhibition (RAW 264.7 cells) | 2.2 ± 0.4 µM | [9] |
| Compound 6 | TNF-α, IL-6 | TNF-α Inhibition (10 µM) | 67.6 ± 4.9% | [10] |
| Compound 13b | NO, IL-6, TNF-α | IL-6 Inhibition | 2.294 µM | [11] |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | 5-LO | Cell-free 5-LO activity | 0.7 µM | [12] |
E. Signaling Pathway Visualization: COX-2 and NF-κB in Inflammation
Caption: 5-Ethylindole derivatives can inhibit inflammation by targeting COX-2 and the NF-κB signaling pathway.
III. Neuromodulatory Effects of 5-Ethylindole Derivatives: Interacting with CNS Targets
The 5-Ethylindole scaffold is present in a number of compounds that interact with key receptors in the central nervous system (CNS), highlighting their potential for treating a range of neurological and psychiatric disorders.
A. Mechanism of Action: Modulation of Serotonin, Cannabinoid, and Sigma Receptors
-
Serotonin (5-HT) Receptors: 5-Ethylindole derivatives have been developed as ligands for various serotonin receptor subtypes. For instance, some act as selective serotonin reuptake inhibitors (SSRIs), prolonging the action of serotonin in the synaptic cleft. [13]Others show high affinity for specific 5-HT receptors, such as the 5-HT3 receptor, where they can act as antagonists. [14]The modulation of serotonergic signaling is a cornerstone of treatments for depression, anxiety, and nausea.
-
Cannabinoid (CB) Receptors: The endocannabinoid system, comprising CB1 and CB2 receptors, plays a crucial role in regulating mood, pain, and appetite. 5-Ethylindole derivatives have been synthesized as potent and selective agonists or antagonists for these G protein-coupled receptors (GPCRs). [15]For example, selective CB2 receptor agonists are being investigated for their anti-inflammatory and analgesic properties without the psychoactive effects associated with CB1 receptor activation. [14]
-
Sigma (σ) Receptors: Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for a range of psychoactive drugs. 5-Ethylindole-based compounds have been identified with high affinity and selectivity for sigma-1 and sigma-2 receptors, suggesting their potential in the treatment of neurodegenerative diseases, pain, and addiction. [7][16]
B. Key Experimental Workflow: Characterizing CNS-Active Compounds
The evaluation of CNS-active compounds requires a combination of in vitro binding and functional assays, followed by in vivo behavioral models.
Caption: Workflow for the characterization of CNS-active 5-Ethylindole derivatives.
C. Featured Protocol: Radioligand Binding Assay
This technique is the gold standard for determining the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The ability of an unlabeled test compound (the 5-Ethylindole derivative) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is used to calculate its binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor or from specific brain regions.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation. [7]
D. Data Presentation: Receptor Binding Affinities of Representative 5-Ethylindole Derivatives
| Compound ID | Target Receptor | Radioligand | Ki (nM) | Reference |
| Cilansetron | 5-HT3 | [³H]GR65630 | 0.19 | [14] |
| Compound 4c | Sigma-2 | [³H]DTG | 3.66 | [7] |
| 5F-ADBICA (21) | CB1 | [³H]CP55,940 | 2.72 | [13] |
| 5F-ADBICA (21) | CB2 | [³H]CP55,940 | 1.83 | [13] |
| D2AAK5 | 5-HT1A | [³H]8-OH-DPAT | 14.2 | [17] |
| D2AAK5 | 5-HT2A | [³H]ketanserin | 23.6 | [17] |
E. Signaling Pathway Visualization: GPCR Modulation (Gi and Gs)
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An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Ethylindole
This guide provides a comprehensive analysis of the spectroscopic data for 5-ethylindole, a key heterocyclic compound with applications in medicinal chemistry and materials science. As direct experimental spectral data for 5-Ethylindole is primarily available in subscription-based databases, this document will focus on the principles of interpretation using predicted data based on established spectroscopic trends for indole derivatives. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to analyze and elucidate the structure of 5-ethylindole and related compounds.
Introduction
5-Ethylindole (C₁₀H₁₁N, Molar Mass: 145.20 g/mol ) is an aromatic heterocyclic organic compound.[1] Its structure consists of a bicyclic structure, with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and an ethyl substituent at the C5 position. The accurate interpretation of its spectroscopic data is paramount for its identification, purity assessment, and understanding its role in chemical reactions. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to 5-ethylindole.
The Molecular Structure of 5-Ethylindole
To facilitate the interpretation of the spectroscopic data, a clear understanding of the atomic numbering and proton/carbon environments within the 5-ethylindole molecule is essential.
Caption: Atomic numbering of the 5-Ethylindole molecule.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 5-ethylindole in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-ethylindole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Predicted ¹H NMR Data and Interpretation
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 8.0 - 8.2 | broad singlet | - | 1H |
| C4-H | ~7.5 | doublet | ~8.4 | 1H |
| C7-H | ~7.3 | doublet | ~8.4 | 1H |
| C6-H | ~7.1 | doublet of doublets | ~8.4, ~1.6 | 1H |
| C2-H | ~7.2 | triplet | ~2.8 | 1H |
| C3-H | ~6.5 | triplet | ~2.8 | 1H |
| C8-H₂ | ~2.8 | quartet | ~7.6 | 2H |
| C9-H₃ | ~1.3 | triplet | ~7.6 | 3H |
Interpretation:
-
N-H Proton (N1-H): The proton attached to the nitrogen is typically observed as a broad singlet in the downfield region (8.0-8.2 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Aromatic Protons (C4-H, C6-H, C7-H): The protons on the benzene ring will appear in the aromatic region (7.0-7.6 ppm). The C4-H and C7-H protons are expected to be doublets due to coupling with their respective ortho neighbors. The C6-H proton will likely appear as a doublet of doublets, coupling to both C7-H and C4-H (meta-coupling).
-
Pyrrole Protons (C2-H, C3-H): The protons on the pyrrole ring are expected to show characteristic triplet signals due to their coupling with each other. The C2-H proton is typically more downfield than the C3-H proton.
-
Ethyl Group Protons (C8-H₂, C9-H₃): The ethyl group will give rise to a quartet for the methylene protons (C8-H₂) due to coupling with the three methyl protons, and a triplet for the methyl protons (C9-H₃) due to coupling with the two methylene protons. This classic ethyl pattern is a key identifier.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data and Interpretation
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7a | ~136 |
| C5 | ~135 |
| C3a | ~128 |
| C2 | ~124 |
| C6 | ~121 |
| C4 | ~120 |
| C7 | ~111 |
| C3 | ~102 |
| C8 | ~29 |
| C9 | ~16 |
Interpretation:
-
Aromatic and Pyrrole Carbons: The eight carbons of the indole ring system are expected to resonate in the downfield region (100-140 ppm). The carbons directly attached to the nitrogen (C2 and C7a) and the substituted carbon (C5) will have distinct chemical shifts.
-
Ethyl Group Carbons: The methylene carbon (C8) and the methyl carbon (C9) of the ethyl group will appear in the upfield region of the spectrum, with the methyl carbon being the most upfield signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like 5-ethylindole, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic (ethyl) C-H |
| ~1620, ~1460 | C=C stretch | Aromatic ring |
| ~1450 | C-H bend | Aliphatic (ethyl) C-H |
| ~810 | C-H out-of-plane bend | Substituted benzene |
Interpretation:
-
N-H Stretch: A characteristic sharp to moderately broad peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[2]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear below 3000 cm⁻¹.
-
C=C Stretches: Absorptions in the 1620-1460 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic and pyrrole rings.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including C-H bending and C-N stretching, that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of 5-ethylindole into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•).
-
Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion Peak (M⁺•): The molecular ion peak for 5-ethylindole is expected at an m/z of 145, corresponding to its molecular weight.
Key Fragmentation Pathways:
The primary fragmentation of 5-ethylindole under EI conditions is expected to involve the ethyl group.
Caption: Predicted primary fragmentation pathways of 5-ethylindole in EI-MS.
Interpretation:
-
m/z 145 (Molecular Ion): This peak confirms the molecular weight of the compound.
-
m/z 130 (Base Peak): The most abundant fragment is likely to be the [M - CH₃]⁺ ion, formed by the loss of a methyl radical from the ethyl group. This is a common and favorable fragmentation for ethyl-substituted aromatic compounds, as it leads to a stable benzylic-type cation.
-
m/z 116: Loss of the entire ethyl radical would result in a fragment at m/z 116.
Conclusion
The comprehensive spectroscopic analysis of 5-ethylindole, integrating insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. While direct experimental data access may be limited, a thorough understanding of the predictive patterns and fragmentation behaviors, as outlined in this guide, empowers researchers to confidently interpret the spectra of 5-ethylindole and its derivatives. This foundational knowledge is critical for advancing research and development in fields that utilize this versatile indole scaffold.
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An In-depth Technical Guide to the Solubility Profile of 5-Ethylindole in Common Laboratory Solvents
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 5-Ethylindole, a crucial parameter for researchers, scientists, and professionals in drug development. In the absence of a comprehensive pre-existing public database for its solubility, this document emphasizes the principles behind solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for its accurate determination.
Introduction: The Significance of 5-Ethylindole and its Solubility
5-Ethylindole is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and an ethyl substituent.[1][2] Indole derivatives are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials.[3] Understanding the solubility of 5-Ethylindole is paramount for its application in various laboratory and industrial processes, including:
-
Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants to facilitate molecular interactions.
-
Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.
-
Pharmaceutical Formulation: For any bioactive compound to be a viable drug candidate, its solubility in physiological and formulation-relevant media is a key determinant of its bioavailability and therapeutic efficacy.[4][5]
Theoretical Framework for Predicting the Solubility of 5-Ethylindole
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 5-Ethylindole can be predicted by analyzing its molecular structure and comparing its inherent properties to those of common laboratory solvents.
Molecular Structure of 5-Ethylindole:
-
Indole Ring: The bicyclic aromatic system is largely nonpolar, contributing to solubility in nonpolar solvents.
-
N-H Group: The nitrogen-hydrogen bond in the pyrrole ring is a key feature. The hydrogen atom is partially positive, and the nitrogen atom has a lone pair of electrons, allowing 5-Ethylindole to act as both a hydrogen bond donor and acceptor. This imparts some polar character and suggests potential solubility in polar protic solvents.
-
Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and will enhance the compound's affinity for nonpolar solvents.
Based on this structure, 5-Ethylindole is expected to have a mixed polarity, suggesting it will not be exclusively soluble in either highly polar or completely nonpolar solvents but will likely exhibit a range of solubilities across a spectrum of solvents.
Common Laboratory Solvents Categorized by Polarity:
| Solvent Category | Examples | Primary Intermolecular Forces | Predicted Solubility of 5-Ethylindole |
| Nonpolar | Hexane, Toluene, Diethyl Ether | London Dispersion Forces | High to Moderate: The nonpolar indole ring and ethyl group should interact favorably with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole Interactions | Moderate to High: The overall dipole moment of 5-Ethylindole should allow for favorable interactions. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds. |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Hydrogen Bonding | Low to Moderate: The N-H group can participate in hydrogen bonding. However, the large nonpolar surface area of the molecule may limit solubility, especially in water. Solubility is expected to be higher in alcohols compared to water. |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[7]
Rationale for the Shake-Flask Method
This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured. This approach ensures that the determined solubility is the thermodynamic equilibrium solubility, a true representation of the compound's solubility at a given temperature.[7][8] Factors influencing the measurement include temperature, agitation time, and the method of phase separation.[9]
Detailed Experimental Protocol
Materials and Equipment:
-
5-Ethylindole (solid)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene, DMSO, DMF)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh an excess amount of 5-Ethylindole and add it to a vial. An excess is crucial to ensure a saturated solution with undissolved solid remaining at equilibrium.[10]
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[4][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[9]
-
Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, which could otherwise lead to an overestimation of solubility, the sample should be filtered through a syringe filter or centrifuged at high speed.[10][11]
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 5-Ethylindole. A standard calibration curve must be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of 5-Ethylindole in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.[11]
-
Visualizing the Workflow
Caption: Experimental workflow for determining the equilibrium solubility of 5-Ethylindole using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data for 5-Ethylindole should be compiled into a clear and organized table. This allows for easy comparison of its solubility across different solvent classes.
Table for Recording Solubility Data of 5-Ethylindole:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |
| Water | Polar Protic | 25 | e.g., Insoluble, Sparingly Soluble | ||
| Methanol | Polar Protic | 25 | e.g., Soluble, Freely Soluble | ||
| Ethanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Dichloromethane | Polar Aprotic | 25 | |||
| Tetrahydrofuran | Polar Aprotic | 25 | |||
| Dimethylformamide | Polar Aprotic | 25 | |||
| Dimethyl Sulfoxide | Polar Aprotic | 25 | |||
| Hexane | Nonpolar | 25 | |||
| Toluene | Nonpolar | 25 | |||
| Diethyl Ether | Nonpolar | 25 |
Practical Implications of the 5-Ethylindole Solubility Profile
The data generated through the described experimental protocol will have direct and significant implications for various applications:
-
For the Synthetic Chemist: A high solubility in a non-coordinating solvent like toluene or dichloromethane would make these excellent choices for reactions where the solvent should not participate. Conversely, low solubility in a solvent like hexane could be exploited for precipitation and purification.
-
For the Analytical Chemist: Knowledge of solubility is essential for developing analytical methods. For instance, a solvent that provides good solubility and is compatible with HPLC mobile phases (e.g., acetonitrile or methanol) would be chosen for sample preparation.
-
For the Formulation Scientist: In drug development, if 5-Ethylindole were a drug candidate, its low aqueous solubility would classify it as poorly soluble.[12] This would necessitate enabling formulation strategies, such as using co-solvents, surfactants, or creating amorphous solid dispersions to enhance its dissolution and bioavailability.
Safety Considerations for 5-Ethylindole
Based on available safety data, 5-Ethylindole should be handled with appropriate care. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[13][14]
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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Li, S. (2010). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Ethyl-1H-indole. PubChem Compound Database. Retrieved from [Link]
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Thermal stability and degradation profile of 5-Ethylindole
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 5-Ethylindole
Introduction
5-Ethylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and bioactive molecules.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability is paramount. The stability profile dictates storage conditions, formulation strategies, shelf-life, and ultimately, the safety and efficacy of the final product.[4][5]
This technical guide provides an in-depth examination of the thermal stability and degradation characteristics of 5-Ethylindole. We will explore the theoretical underpinnings and practical application of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Stability-Indicating High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Physicochemical Properties of 5-Ethylindole
A foundational understanding of the physicochemical properties of 5-Ethylindole is essential before commencing stability studies. These properties influence the selection of analytical conditions, such as solvent systems and pH for HPLC method development.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [8] |
| Molecular Weight | 145.20 g/mol | [8] |
| Appearance | Colorless to yellow liquid | [1] |
| CAS Number | 68742-28-9 | [8] |
| Storage | Store at 0-8 °C | [1] |
Thermal Stability Analysis
Thermal analysis techniques are indispensable for determining the intrinsic thermal stability of a substance.[9] They measure changes in physical properties as a function of temperature, providing critical data on decomposition, melting, and other thermal events.[10]
Core Principles: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[9] This technique is ideal for determining the temperature at which degradation begins (onset temperature) and quantifying mass loss associated with decomposition. The resulting data helps establish the upper-temperature limits for handling and storage.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and glass transitions.[9] For stability analysis, DSC can reveal endothermic or exothermic processes associated with decomposition, complementing the mass loss data from TGA.
Experimental Workflow for Thermal Analysis
The following diagram outlines a typical workflow for assessing the thermal stability of 5-Ethylindole using TGA and DSC.
Caption: Experimental workflow for TGA and DSC analysis.
Detailed Protocols for Thermal Analysis
Protocol 2.3.1: Thermogravimetric Analysis (TGA) [12][13]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Ethylindole into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the TGA furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Increase the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. The temperature of maximum degradation rate (T_max) can be determined from the peak of the first derivative of the TGA curve (DTG).
Protocol 2.3.2: Differential Scanning Calorimetry (DSC) [12][13]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of 5-Ethylindole into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with a nitrogen atmosphere at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Increase the temperature from 25°C to a temperature just beyond the onset of decomposition observed in TGA, at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans.
-
Analysis: Identify endothermic or exothermic peaks associated with melting or decomposition.
Expected Thermal Profile of 5-Ethylindole
| Parameter | Expected Value/Observation | Rationale |
| TGA Onset (T_onset) | ~150 - 180°C | Based on TGA data for the parent indole, which shows thermal degradation commencing around 147°C.[11] |
| TGA Mass Loss | Single-step or multi-step degradation | The degradation of the indole ring and the ethyl substituent may occur in distinct or overlapping stages.[11][14] |
| DSC Profile | Broad endothermic peak | Decomposition is often an endothermic process. A study on indole reported a broad endotherm around 174°C, attributed to decomposition.[11] |
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[15][16] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[17] This information is crucial for developing stability-indicating analytical methods.[18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][17]
Experimental Workflow for Forced Degradation
The following diagram illustrates a comprehensive workflow for conducting forced degradation studies on 5-Ethylindole.
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
For each condition, a control sample (un-stressed) should be prepared and analyzed alongside the stressed samples.
Protocol 3.2.1: Acid and Base Hydrolysis [17][19]
-
Preparation: Prepare solutions of 5-Ethylindole in 0.1 M HCl and 0.1 M NaOH. If solubility is an issue, a co-solvent like methanol or acetonitrile can be used.[17]
-
Stressing: Place the solutions in a water bath at a controlled temperature (e.g., 80°C).
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).
-
Neutralization: Before HPLC analysis, cool the samples to room temperature and neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with acid (e.g., 0.1 M HCl).
-
Analysis: Analyze by a stability-indicating HPLC method.
Protocol 3.2.2: Oxidative Degradation [4][6]
-
Preparation: Prepare a solution of 5-Ethylindole and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Stressing: Keep the solution at room temperature, protected from light, and stir continuously.
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Analysis: Analyze directly by HPLC. The mobile phase will dilute the peroxide, preventing column damage.
Protocol 3.2.3: Photolytic Degradation [5][6]
-
Preparation: Expose a solution of 5-Ethylindole and the solid-state material to a light source conforming to ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to separate light-induced degradation from thermal degradation.
-
Analysis: Analyze the samples by HPLC after the exposure period.
Protocol 3.2.4: Thermal Degradation (Solid and Solution) [17]
-
Preparation: Place the solid 5-Ethylindole in a stability chamber at an elevated temperature (e.g., 80°C). Separately, prepare a solution of 5-Ethylindole in a suitable solvent and store it at the same temperature.
-
Stressing: Maintain the samples at the target temperature for a defined period (e.g., up to 7 days).
-
Analysis: For the solid sample, dissolve a known quantity in a suitable solvent before HPLC analysis. Analyze the solution sample directly.
Degradation Profile and Pathway Elucidation
The indole ring, while aromatic, possesses specific sites susceptible to chemical transformation. The pyrrole moiety is electron-rich and prone to oxidation and electrophilic attack, particularly at the C3 position. However, since the C3 position is unsubstituted in 5-Ethylindole, the C2 position is also a likely site of initial attack.[20] High-temperature studies on the parent indole show that decomposition can lead to ring opening and fragmentation into smaller molecules like acetylene and hydrogen cyanide.[21] Under milder, pharmaceutically relevant stress conditions, hydroxylation and oxidation are more probable pathways.[20][22]
Plausible Degradation Pathway of 5-Ethylindole
Based on known indole chemistry, a plausible degradation pathway under oxidative stress is proposed below. Initial attack by an oxidizing agent (like hydroxyl radicals from H₂O₂) could occur at the C2 or C3 position of the pyrrole ring, leading to hydroxylated intermediates which may undergo further oxidation or rearrangement.[20][23]
Caption: Plausible oxidative degradation pathway for 5-Ethylindole.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[6][15] HPLC with UV detection is the most common technique for this purpose.[24]
Protocol for Method Development and Validation
Protocol 5.1.1: HPLC Method Development [6][7][24]
-
Column Selection: Start with a reverse-phase column, such as a C18, which is effective for separating moderately polar compounds like indole derivatives.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase gradient of acetonitrile (or methanol) and water.
-
Incorporate a buffer (e.g., ammonium formate) if peak shape is poor. The pKa of the analyte can help in selecting the optimal pH.
-
Adjust the gradient slope and time to achieve adequate separation between the parent 5-Ethylindole peak and all degradation product peaks generated during forced degradation.
-
-
Detector Wavelength: Analyze the UV spectrum of 5-Ethylindole to determine the wavelength of maximum absorbance (λ_max) for optimal sensitivity.
-
Optimization: Systematically adjust parameters like flow rate, column temperature, and mobile phase composition to ensure all peaks are well-resolved (Resolution > 1.5).
-
Forced Degradation Sample Analysis: Inject a mixture of all forced degradation samples (a "cocktail") to confirm that the method separates all degradants from the parent compound and from each other.
Example HPLC Method Parameters
The following table provides a starting point for a stability-indicating HPLC method for 5-Ethylindole.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at λ_max of 5-Ethylindole |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as degradants. This is demonstrated by analyzing forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
This guide has provided a comprehensive framework for evaluating the thermal stability and degradation profile of 5-Ethylindole. By employing systematic thermal analysis (TGA/DSC) and conducting thorough forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, a clear picture of the molecule's intrinsic stability can be established. The elucidation of degradation pathways, coupled with the development of a validated, stability-indicating HPLC method, provides the critical data required by researchers and drug development professionals to ensure the quality, safety, and efficacy of products containing 5-Ethylindole. This structured approach, grounded in established scientific principles and regulatory expectations, forms the bedrock of robust chemical and pharmaceutical development.
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- Design, synthesis, and characterization of indole derivatives | Request PDF.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
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- Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020).
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- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
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5-Ethylindole safety, handling, and storage guidelines
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5-Ethylindole
Introduction
5-Ethylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals, particularly those targeting neurological disorders.[1] For researchers and scientists in drug development, the ability to safely handle and utilize such intermediates is paramount to both personal safety and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety, handling, and storage protocols for 5-Ethylindole. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale for these recommendations. The protocols described herein are designed as self-validating systems to ensure a consistently safe laboratory environment.
Section 1: Hazard Identification and Physicochemical Properties
A foundational understanding of a chemical's intrinsic properties and associated hazards is the first step in a robust safety protocol. This section outlines the known characteristics of 5-Ethylindole.
GHS Classification and Hazards
Globally Harmonized System (GHS) classifications provide a standardized language for communicating chemical hazards. For 5-Ethylindole, the data reported to the European Chemicals Agency (ECHA) indicates the following classifications.[2]
Table 1: GHS Hazard Classification for 5-Ethylindole [2]
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
These classifications mandate careful handling to avoid direct contact and inhalation. The causality is clear: the chemical nature of 5-Ethylindole allows it to interact with and irritate mucosal membranes and skin.
Summary of Physicochemical Data
Understanding the physical properties of 5-Ethylindole is critical for its proper handling and storage. For instance, its boiling point informs distillation procedures, while its recommended storage temperature is key to maintaining its stability.
Table 2: Physicochemical Properties of 5-Ethylindole
| Property | Value | Source(s) |
| CAS Number | 68742-28-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁N | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid or Yellow to brown solid | [1][3] |
| Boiling Point | 155-156 °C (at 17 Torr) | [3] |
| Density | 1.032 g/cm³ (at 14 °C) | [3] |
| Storage Temperature | 0-8 °C | [1][3] |
Toxicological Profile
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Mitigating the risks identified in Section 1 requires a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
The first line of defense is to engineer the hazard out of the immediate workspace.
-
Chemical Fume Hood: All weighing and handling of 5-Ethylindole, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]
-
Safety Stations: Readily accessible and fully functional eyewash stations and safety showers are mandatory in any area where 5-Ethylindole is handled.[5][7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling 5-Ethylindole
| PPE Category | Specification | Rationale and Source(s) |
| Eye/Face Protection | ANSI-approved safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles, preventing serious eye irritation.[7][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent direct skin contact and subsequent irritation. Gloves must be inspected before use and changed immediately if contaminated.[7][10] |
| Body Protection | A full-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[7][10] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Recommended for operations that may generate dust or aerosols, or if irritation is experienced, to prevent respiratory tract irritation.[6][7][10] |
Occupational Exposure Limits (OELs)
As of this guide's writing, specific Occupational Exposure Limits (OELs) for 5-Ethylindole have not been established by major regulatory bodies like OSHA or ACGIH.[5][11][12] In the absence of a defined OEL, laboratories must adhere to the principle of ALARA ("As Low As Reasonably Achievable"). This principle dictates that exposure to the chemical should be minimized to the lowest possible level through diligent use of engineering controls and PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to standardized procedures is crucial for ensuring safety and reproducibility in a research environment.
General Handling Workflow
The following workflow is designed to be a self-validating system for the safe handling of 5-Ethylindole.
Diagram 1: A workflow for the safe handling of 5-Ethylindole.
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container.[5][7]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[5][7][9]
-
Temperature: The recommended storage temperature is between 0-8 °C, indicating that refrigeration is necessary.[1][3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5]
Chemical Incompatibility
The indole nucleus is electron-rich and can be susceptible to oxidation.[13]
-
Strong Oxidizing Agents: 5-Ethylindole is incompatible with strong oxidizing agents.[5] Contact can lead to vigorous, potentially hazardous reactions.
-
Hazardous Decomposition: When heated to decomposition, 5-Ethylindole may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][14]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air at once.[9][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][16]
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][14] If skin irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[5][9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[17]
Fire-Fighting Measures
In the event of a fire involving 5-Ethylindole, follow these procedures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[5][9]
-
Specific Hazards: The compound is combustible. Hazardous combustion products include toxic gases like nitrogen oxides, carbon monoxide, and carbon dioxide.[5][14]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9][14][18]
Accidental Release Measures
A systematic approach is required to safely manage a spill.
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[9]
-
Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[6][7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with all applicable regulations.[7]
Diagram 2: Emergency response protocol for accidental exposure.
Section 5: Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Classification: 5-Ethylindole should be treated as hazardous chemical waste.[7]
-
Procedure: Dispose of waste materials and contaminated items in a designated, sealed, and properly labeled hazardous waste container.
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
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Introduction: The Indole Alkaloids - A Cornucopia of Bioactivity
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Indole Alkaloids
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1][2] Characterized by the presence of an indole nucleus, these nitrogen-containing secondary metabolites are biosynthetically derived primarily from the amino acid L-tryptophan.[3][4] They are ubiquitously found across the plant and fungal kingdoms and even in some bacteria and animals.[3] Their profound physiological effects have positioned them as a cornerstone of pharmacology and drug development. This family includes potent anticancer agents like vinblastine and vincristine, antihypertensives such as reserpine, anti-addiction compounds like ibogaine, and powerful psychoactive substances such as psilocybin and lysergic acid diethylamide (LSD), a derivative of naturally occurring ergot alkaloids.[5][6][7][8]
This technical guide offers an in-depth exploration of the natural distribution of these vital compounds and dissects the intricate biosynthetic pathways that living organisms employ to construct their complex molecular architectures. Designed for researchers, scientists, and drug development professionals, this document provides foundational knowledge, explains the causality behind biosynthetic transformations, and details the experimental methodologies crucial for the field.
Part 1: Natural Occurrence and Distribution
The vast structural diversity of indole alkaloids is matched by their wide distribution in nature. While they are found in numerous organisms, certain families of plants and fungi are particularly prolific producers.
Distribution in the Plant Kingdom
In plants, the majority of complex monoterpenoid indole alkaloids (MIAs) are concentrated in three main families of dicotyledonous plants:
-
Apocynaceae (Dogbane family): This is arguably the most significant source of medicinal indole alkaloids. Prominent genera include:
-
Catharanthus , particularly Catharanthus roseus (Madagascar Periwinkle), which produces over 130 different TIAs, including the indispensable dimeric anticancer drugs vinblastine and vincristine.[8][9][10]
-
Rauvolfia , such as Rauvolfia serpentina, the source of ajmaline and the antihypertensive drug reserpine.[5][11]
-
Tabernanthe , with Tabernanthe iboga being the natural source of the anti-addiction alkaloid ibogaine.[6][7][12]
-
Vinca , for example Vinca minor (Lesser Periwinkle), which accumulates the vasodilator vincamine.[13][14]
-
-
Rubiaceae (Coffee family): This family is known for producing alkaloids like quinine from Cinchona species and mitragynine from Mitragyna speciosa (Kratom).[4]
-
Loganiaceae (Strychnine family): This family is famed for the genus Strychnos, which produces the highly toxic convulsant poison strychnine.[4][15]
Distribution in the Fungal Kingdom
Fungi, especially those belonging to the phylum Ascomycota, are another major source of bioactive indole alkaloids.[3][16]
-
Claviceps species: These parasitic fungi, which infect rye and other grains, are the primary producers of ergot alkaloids.[4][16] These compounds, such as ergotamine and lysergic acid, are responsible for the historical condition of ergotism but are also the precursors for valuable pharmaceuticals.[16]
-
Penicillium and Aspergillus species: These common molds also produce a variety of indole alkaloids, including clavine-type ergot alkaloids.[16][17]
-
Psilocybe species: Known as "magic mushrooms," these fungi synthesize the psychoactive tryptamine derivatives psilocybin and psilocin.[4]
Classification of Major Indole Alkaloids
The structural diversity of indole alkaloids allows for their classification into several major groups. The table below summarizes some of the key classes.
| Alkaloid Class | Core Structure | Representative Compound | Key Natural Source |
| Simple Indole Derivatives | Indole ring with simple side chains | Dimethyltryptamine (DMT) | Various plants (e.g., Psychotria viridis) |
| β-Carbolines | Tryptamine-derived tricyclic system | Harmine | Peganum harmala |
| Ergot Alkaloids | Tetracyclic ergoline ring system | Lysergic Acid | Claviceps purpurea (fungus) |
| Monoterpenoid Indole Alkaloids (MIAs) | Tryptamine condensed with a C9 or C10 monoterpenoid unit | Strictosidine (Universal Precursor) | Widespread in Apocynaceae, Rubiaceae, Loganiaceae |
| Corynanthe-type | MIA Subclass | Ajmalicine, Yohimbine | Rauvolfia serpentina, Corynanthe yohimbe |
| Iboga-type | MIA Subclass | Catharanthine, Ibogaine | Catharanthus roseus, Tabernanthe iboga |
| Aspidosperma-type | MIA Subclass | Tabersonine, Vindoline | Catharanthus roseus, Aspidosperma spp. |
| Bisindole (Dimeric) | Two coupled MIA units | Vinblastine, Vincristine | Catharanthus roseus |
Part 2: The Biosynthetic Blueprint
The construction of complex indole alkaloids is a multi-step, enzyme-catalyzed process that begins with simple precursors from primary metabolism.[5] The vast majority of these pathways originate from the amino acid L-tryptophan , which provides the characteristic indole core.[4]
Primary Precursors: The Building Blocks
-
The Indole Moiety (Tryptamine): L-tryptophan is synthesized via the shikimate pathway , a seven-step metabolic route that converts simple carbohydrate precursors into the aromatic amino acids. The pathway culminates in chorismate, which is then converted through several intermediates to tryptophan.[3] For most indole alkaloids, the first committed step is the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[4][5][18]
-
The Terpenoid Moiety (Secologanin): For the massive class of Monoterpenoid Indole Alkaloids (MIAs), the tryptamine unit is condensed with a terpenoid partner. This partner is secologanin , an iridoid monoterpene. Secologanin is derived from the methylerythritol phosphate (MEP) pathway (also known as the non-mevalonate pathway), which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[9][11]
The Central Role of Strictosidine: A Universal Intermediate
The biosynthesis of virtually all 2,000+ MIAs converges at a single, crucial reaction: the condensation of tryptamine and secologanin.[5][11][18] This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which executes a stereospecific Pictet-Spengler reaction to form 3α-(S)-strictosidine .[19][20][21] This molecule is the universal precursor from which the staggering diversity of MIA scaffolds is generated.[10][18] The pivotal nature of STR makes it a key regulatory point and a major target for metabolic engineering efforts.
Caption: The pivotal condensation of tryptamine and secologanin to form strictosidine.
Divergent Pathways from Strictosidine
Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-glucosidase (SGD) to produce a highly reactive aglycone intermediate.[22] This unstable molecule undergoes a series of rearrangements, cyclizations, and redox reactions to generate the foundational skeletons of the major MIA classes, including the Corynanthe, Iboga, and Aspidosperma types.[11]
-
Vinca Alkaloid Biosynthesis in C. roseus : The pathway to the anticancer drugs vinblastine and vincristine is one of the most studied. From the strictosidine aglycone, complex multi-enzyme sequences lead to the formation of the Aspidosperma alkaloid vindoline and the Iboga alkaloid catharanthine .[8][9] These two monomeric precursors are then coupled by a peroxidase enzyme (PRX1) to form 3',4'-anhydrovinblastine, which is subsequently reduced to vinblastine .[8] Vincristine is formed by a final oxidation of vinblastine.[8]
-
Strychnine Biosynthesis in S. nux-vomica : The complete pathway to the notoriously complex alkaloid strychnine was only recently elucidated in 2022.[15][23] The pathway proceeds from the strictosidine aglycone through the key intermediate preakuammicine, which undergoes a series of enzymatic transformations, including a notable final step where the conversion of prestrychnine to strychnine appears to occur spontaneously under acidic conditions within the plant, rather than being enzyme-catalyzed.[23][24]
-
Ibogaine Biosynthesis in T. iboga : The biosynthesis of the anti-addiction agent ibogaine also diverges from the central strictosidine pathway.[6][7] Interestingly, while the related plant C. roseus produces (+)-catharanthine, T. iboga produces alkaloids of the opposite enantiomeric series.[25] The pathway involves the formation of the intermediate coronaridine, which is then hydroxylated and methylated to form voacangine.[7] Ibogaine can be produced from voacangine via semi-synthesis involving saponification and decarboxylation.[12][25]
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Methodological & Application
Application Note: Step-by-Step Protocol for the Fischer Indole Synthesis of 5-Ethylindole Derivatives
Abstract
The Fischer indole synthesis, a venerable and robust reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1][2][3][4] Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of arylhydrazones continues to be a pivotal method in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4][5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-ethylindole derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, outline purification techniques, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
Introduction and Theoretical Background
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-migraine drugs of the triptan class.[3][4][7] The Fischer indole synthesis provides a versatile and efficient route to access a wide range of substituted indoles.[1][4] The reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[2][3][6][9][10][11][12]
The Core Reaction Mechanism
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[13]
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine (in this case, 4-ethylphenylhydrazine) with an appropriate aldehyde or ketone to form the corresponding arylhydrazone.[5][14]
-
Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions.[3][6][10][11]
-
[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the disruption of the aromatic ring.[2][3][6][9][10][11][12]
-
Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a cyclic aminoacetal (aminal).[2][3]
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic catalysis results in the formation of the stable, aromatic indole ring.[2][3][6][10][11]
Causality of Experimental Choices
The choice of reagents and reaction conditions is critical for a successful Fischer indole synthesis.
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[1][2][3][4][6][9][10] The strength of the acid can influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the final product.[15][16] For the synthesis of 5-ethylindole derivatives, a moderately strong acid like glacial acetic acid or a mixture of acetic acid and a stronger mineral acid is often effective.
-
Carbonyl Compound: The choice of aldehyde or ketone determines the substitution pattern at positions 2 and 3 of the indole ring. It is important to note that the α-carbon of the carbonyl compound must have at least two hydrogen atoms for the reaction to proceed.[14]
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the[8][8]-sigmatropic rearrangement.[15][17] Refluxing the reaction mixture is a common practice.[2][17]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 5-ethylindole derivatives.
Mandatory Safety Precautions
Phenylhydrazine and its derivatives are toxic and should be handled with extreme care.[8][18]
-
Personal Protective Equipment (PPE): Always wear impermeable gloves (double gloving with latex or nitrile is recommended), a lab coat, and safety goggles.[8][18]
-
Engineering Controls: All manipulations involving powdered or solutions of phenylhydrazine hydrochloride should be performed in a properly functioning chemical fume hood.[18][19]
-
Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[8] If inhaled, move to fresh air.[8] In case of eye contact, rinse with water for 15 minutes.[8] Seek immediate medical attention for any significant exposure.[19]
-
Waste Disposal: All phenylhydrazine-contaminated materials and unused reagents must be disposed of as hazardous waste.[8]
Synthesis of 4-Ethylphenylhydrazine Hydrochloride (Precursor)
While some arylhydrazines are commercially available, 4-ethylphenylhydrazine hydrochloride can be synthesized from 4-ethylaniline.[1][20] The general procedure involves diazotization of the aniline followed by reduction.[21][22]
Materials:
-
4-Ethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃)
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, cool a mixture of concentrated HCl and water to 0°C.
-
Slowly add 4-ethylaniline to the cold acid solution while maintaining the temperature at or below 5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the 4-ethylaniline hydrochloride solution, ensuring the temperature does not exceed 5°C. This forms the diazonium salt.
-
In a larger beaker, prepare a solution of sodium sulfite in water.
-
Slowly add the freshly prepared diazonium salt solution to the sodium sulfite solution.
-
After the addition is complete, warm the mixture gently to facilitate the reduction.
-
Acidify the reaction mixture with concentrated HCl to precipitate the 4-ethylphenylhydrazine hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.
Fischer Indole Synthesis of a 5-Ethylindole Derivative
This protocol describes the synthesis of 2,3-dimethyl-5-ethyl-1H-indole as a representative example.
Materials:
-
4-Ethylphenylhydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, as a stronger catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylphenylhydrazine hydrochloride (1 equivalent) and butan-2-one (1.05 equivalents).[23]
-
Add glacial acetic acid as the solvent and catalyst.
-
Indolization: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[16] The reaction is typically complete within 2-4 hours.[2]
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification of the 5-Ethylindole Derivative
The crude product obtained after work-up usually requires purification to remove unreacted starting materials and byproducts.
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. c. Load the dissolved sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-ethylindole derivative.
Data Presentation and Expected Results
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Ethylphenylhydrazine hydrochloride | 172.66 | 1.0 | (User-defined) |
| Butan-2-one | 72.11 | 1.05 | (Calculated) |
| Glacial Acetic Acid | 60.05 | - | (Sufficient volume) |
Expected Yield: The yield of the Fischer indole synthesis can vary depending on the specific substrates and reaction conditions. Yields in the range of 60-80% are commonly reported for similar reactions.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Increase reaction time or temperature.[15] - Use a stronger acid catalyst (e.g., add ZnCl₂ or switch to polyphosphoric acid).[15] |
| - Decomposition of starting material or product. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[16] - Neutralize the acid promptly during work-up.[16] | |
| - N-N bond cleavage side reaction. | - This can be an issue with electron-rich phenylhydrazines.[15] Consider milder reaction conditions. | |
| Formation of Multiple Products (Regioisomers) | - Use of an unsymmetrical ketone. | - The choice of acid catalyst can influence the ratio of isomers. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[15][16] |
| Complex Mixture of Unidentifiable Products | - Harsh reaction conditions. | - Lower the reaction temperature or use a milder acid. |
| - Impure starting materials. | - Ensure the purity of the phenylhydrazine and carbonyl compound.[15] |
Visualizations
Reaction Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Workflow
Caption: A simplified workflow for the synthesis and purification.
Conclusion
The Fischer indole synthesis remains an indispensable tool for the construction of the indole ring system. By carefully selecting the appropriate starting materials, catalyst, and reaction conditions, researchers can efficiently synthesize a wide variety of 5-ethylindole derivatives. The protocol detailed in this application note, combined with the provided troubleshooting guide, offers a solid foundation for the successful implementation of this classic and powerful reaction in a research and development setting.
References
- BenchChem. (2025). Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Environmental Health & Safety. (2009). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
- NCI at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2).
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. DOI:10.1039/C7RA10716A.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- NJ.gov. (n.d.). Common Name: PHENYLHYDRAZINE.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Carl ROTH. (2025). Safety Data Sheet: Phenylhydrazine hydrochloride.
- Alfa Aesar. (2010). Phenylhydrazine - SAFETY DATA SHEET.
- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
- BenchChem. (2025). Fischer Indole Synthesis of Substituted Indoles.
- Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2509-2517. DOI: 10.3390/molecules15042509.
- Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2509-2517.
- Scribd. (n.d.). Fischer Indole Synthesis 2010.
- Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. Journal of Organic Chemistry, 75(13), 4558-4566. DOI: 10.1021/jo100657x.
- Navitus Chemicals Private Limited. (2021). 1.1 Process Description.
- Google Patents. (n.d.). CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Ciaffio, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3233. DOI: 10.3390/molecules25143233.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Simson Pharma Limited. (n.d.). 4-Ethylphenylhydrazine Hydrochloride.
- Organic Syntheses. (n.d.). Procedure.
- PubChem. (n.d.). 4-Ethylphenylhydrazine hydrochloride.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis.
- Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
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Application Notes & Protocols: 5-Ethylindole as a Pivotal Intermediate in Contemporary Pharmaceutical Synthesis
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of 5-ethylindole, a key substituted indole intermediate. We will explore the chemical rationale behind its application and provide detailed, actionable protocols for its conversion into advanced pharmaceutical building blocks and active pharmaceutical ingredients (APIs). Key examples will include the synthesis of potent 5-HT6 receptor antagonists, relevant to neurodegenerative and psychiatric disorders, and a comparative analysis with the synthesis of the widely-used NSAID, Etodolac, which originates from the isomeric 7-ethylindole.
Introduction: The Strategic Value of the 5-Ethyl-Substituted Indole Core
The indole ring system is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry.[3][4] Consequently, indole derivatives are central to drugs targeting a vast array of conditions, including cancer, inflammation, migraines, and psychiatric disorders.[5][6]
The substitution pattern on the indole ring critically dictates the molecule's pharmacological profile. The ethyl group at the C-5 position of 5-ethylindole offers a unique combination of properties:
-
Lipophilicity: The ethyl group enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability—critical parameters in drug design.
-
Metabolic Stability: Compared to a methyl group, the ethyl substituent can alter the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.
-
Steric Influence: The ethyl group provides specific steric bulk that can fine-tune the binding affinity and selectivity of the final compound for its target protein.
This guide will demonstrate how these properties are expertly leveraged in the synthesis of high-value pharmaceutical agents.
Physicochemical Properties of 5-Ethylindole
For successful reaction planning and execution, a clear understanding of the starting material's properties is essential.
| Property | Value | Reference(s) |
| CAS Number | 68742-28-9 | [7] |
| Molecular Formula | C₁₀H₁₁N | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | 155-156 °C (at 17 Torr) | [2] |
| Storage | Store at 0-8 °C | [7] |
Application I: Synthesis of N-Aryl-5-ethylindoles as 5-HT6 Receptor Antagonists
The serotonin 6 (5-HT6) receptor is a G-protein-coupled receptor almost exclusively expressed in the central nervous system. Its modulation is a promising strategy for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[2][8] Potent and selective 5-HT6 antagonists often feature an N-arylsulfonylindole core. 5-Ethylindole serves as an excellent starting point for the synthesis of this class of compounds.[2]
Scientific Rationale
The synthetic strategy involves the N-sulfonylation of the indole ring. The nitrogen atom of the indole is nucleophilic and readily reacts with electrophilic sulfonyl chlorides. The 5-ethyl substituent is chemically robust and remains intact throughout this transformation, ultimately contributing to the final compound's binding affinity and pharmacokinetic profile at the 5-HT6 receptor.
Workflow for N-Sulfonylation of 5-Ethylindole
Caption: General workflow for the synthesis of N-Aryl-5-ethylindoles.
Detailed Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-5-ethyl-1H-indole
This protocol is a representative example for the synthesis of N-arylsulfonylindoles from 5-ethylindole, based on established methodologies for N-sulfonylation of indoles.[2][8]
Materials:
-
5-Ethylindole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.
-
Solvent Addition: Add anhydrous DMF to the flask. Stir the suspension at 0 °C (ice bath) for 10 minutes.
-
Indole Addition: Dissolve 5-ethylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Causality Insight: This step generates the highly nucleophilic indolide anion. Adding the indole solution slowly at 0 °C controls the exothermic reaction and prevents side reactions.
-
-
Activation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the anion.
-
Sulfonylation: Cool the mixture back to 0 °C. Add benzenesulfonyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Trustworthiness Check: This step safely neutralizes any unreacted sodium hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(phenylsulfonyl)-5-ethyl-1H-indole.
Application II (Comparative Isomer): Synthesis of Etodolac via 7-Ethyltryptophol
While not a direct application of 5-ethylindole, the synthesis of the major non-steroidal anti-inflammatory drug (NSAID) Etodolac is a premier example of how an ethyl-indole isomer, 7-ethylindole, serves as a critical pharmaceutical intermediate.[9][10] This process highlights the industrial relevance of this class of compounds. The key intermediate is 7-ethyltryptophol, which can be prepared from 7-ethylindole.[9]
Scientific Rationale
The synthesis of Etodolac relies on the construction of a pyran ring fused to the indole core. The key starting material, 7-ethyltryptophol, provides the necessary hydroxyethyl group at the C-3 position, which is crucial for the subsequent cyclization and esterification steps to build the final drug molecule. A patented method describes the synthesis of 7-ethyltryptophol starting from 7-ethylindole.[9]
Synthetic Pathway Overview: From 7-Ethylindole to Etodolac
Caption: Two-part synthetic pathway for Etodolac, starting from 7-ethylindole.
Detailed Experimental Protocol: Synthesis of 7-Ethyltryptophol from 7-Ethylindole
This protocol is adapted from methodologies described in patent literature for the synthesis of the key Etodolac intermediate.[9]
Materials:
-
7-Ethylindole (SM-1) (1.0 eq)
-
2-((ethoxycarbosulfanyl)thio)ethyl acetate (SM-2) (1.1 eq)
-
Oxidant (e.g., as specified in the patent)
-
Reaction Solvent (e.g., as specified in the patent)
-
Reducing agent system: Sodium borohydride (NaBH₄) / Zinc chloride (ZnCl₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of the Intermediate Compound
-
Reaction Setup: In a suitable reaction vessel, dissolve 7-ethylindole (1.0 eq) and 2-((ethoxycarbosulfanyl)thio)ethyl acetate (1.1 eq) in the reaction solvent at room temperature.
-
Oxidation: Add the specified oxidant to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: After cooling, perform an appropriate aqueous work-up and extraction to isolate the crude intermediate compound. Purify if necessary.
Step 2: Reduction to 7-Ethyltryptophol
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) and zinc chloride (1.2 eq) in THF at room temperature.
-
Cooling: Cool the solution to 0-10 °C using an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature between 0-10 °C. A second portion of ZnCl₂ (1.0 eq) may be added as per the specific patent procedure.[9]
-
Causality Insight: The combination of NaBH₄ and ZnCl₂ forms a more selective reducing agent system, which is effective for the reduction of the thioester intermediate to the corresponding alcohol (tryptophol).
-
-
Reaction: Control the temperature at 45-50 °C until the reaction is complete.
-
Extraction: Cool the reaction to room temperature and extract the product into dichloromethane.
-
Washing: Wash the organic phase with purified water and then saturated brine.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-ethyltryptophol.
Conclusion and Future Perspectives
5-Ethylindole and its isomers are demonstrably valuable intermediates in pharmaceutical synthesis. Their unique physicochemical properties allow for the creation of potent and selective modulators of key biological targets, as evidenced by their application in the synthesis of 5-HT6 receptor antagonists and the widely-prescribed NSAID, Etodolac. The protocols detailed herein provide a practical framework for researchers to utilize these versatile building blocks. Future advancements in C-H functionalization and catalytic methods will undoubtedly expand the synthetic utility of 5-ethylindole, enabling the construction of even more complex and novel therapeutic agents.
References
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N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PubMed Central (PMC).[Link]
-
Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. PubMed Central (PMC).[Link]
- Preparation method of etodolac intermediate.
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR.[Link]
-
Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry.[Link]
-
The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science.[Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry.[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central (PMC).[Link]
-
Synthesis and Serotonergic Activity of 3-[2-(Pyrrolidin-1-yl)ethyl]indoles: Potent Agonists for the h5-HT1D Receptor with High Selectivity over the h5-HT1B Receptor. ACS Publications.[Link]
-
5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate.[Link]
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central (PMC).[Link]
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Application Notes and Protocols: 5-Ethylindole as a Versatile Building Block for Organic Semiconductors
Introduction: The Promise of Indole-Based Materials in Organic Electronics
The field of organic electronics is driven by the pursuit of novel materials that are solution-processable, mechanically flexible, and possess tunable electronic properties.[1][2] Among the diverse classes of organic molecules explored, indole and its derivatives have emerged as a compelling platform for the development of organic semiconductors.[3][4] The indole scaffold, with its electron-rich π-conjugated system, provides a robust foundation for charge transport. Furthermore, the ease of functionalization at various positions on the indole ring allows for precise tuning of the material's electronic and physical properties.[3][5]
This application note focuses on the potential of 5-Ethylindole , a readily available indole derivative, as a monomer for the synthesis of organic semiconductors. The ethyl group at the 5-position offers a subtle yet significant modification to the electronic structure of the parent indole, influencing intermolecular packing and solubility – key parameters in the performance of organic thin-film transistors (OTFTs). We will provide a comprehensive guide, from the synthesis of 5-Ethylindole-based polymers to their integration and characterization in OTFT devices.
The Rationale for 5-Ethylindole in Organic Semiconductor Design
The selection of 5-Ethylindole as a monomer is underpinned by several key considerations:
-
Enhanced Solubility: The introduction of the ethyl group can improve the solubility of the resulting polymer in organic solvents. This is a critical factor for solution-based fabrication techniques like spin-coating, which are essential for low-cost, large-area electronics.
-
Modulation of Intermolecular Interactions: The ethyl substituent can influence the solid-state packing of the polymer chains. This, in turn, affects the efficiency of charge hopping between adjacent chains, a primary mechanism of charge transport in many organic semiconductors.
-
Electronic Tuning: The electron-donating nature of the ethyl group can subtly modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, impacting its charge injection and transport characteristics.
-
Synthetic Accessibility: 5-Ethylindole is a commercially available and relatively inexpensive starting material, making it an attractive candidate for scalable synthesis of new semiconductor materials.
Synthesis of Poly(5-Ethylindole): An Electropolymerization Protocol
Electropolymerization is a powerful technique for the synthesis of conductive polymers directly onto an electrode surface.[6] This method offers excellent control over film thickness and morphology. Below is a representative protocol for the synthesis of poly(5-Ethylindole) thin films.
Protocol: Electropolymerization of 5-Ethylindole
Materials:
-
5-Ethylindole (monomer)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve 5-Ethylindole in the electrolyte solution to a final concentration of 0.05 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the monomer solution. Apply a cyclic potential sweep between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. A growing film of poly(5-Ethylindole) will be observed on the ITO surface.
-
Film Washing: After polymerization, gently rinse the poly(5-Ethylindole) coated ITO slide with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.
-
Drying: Dry the film under a stream of nitrogen gas.
Causality Behind Experimental Choices:
-
Acetonitrile and LiClO₄: This solvent-electrolyte system provides a wide electrochemical window and good ionic conductivity, which is crucial for efficient electropolymerization.
-
Potential Range: The chosen potential range is typical for the oxidation of indole derivatives, ensuring the formation of radical cations that initiate polymerization.
-
Cyclic Voltammetry: This technique allows for gradual and controlled film growth, with each cycle depositing a new layer of polymer.
Caption: Oxidative electropolymerization of 5-Ethylindole.
Fabrication of a Bottom-Gate, Top-Contact Organic Thin-Film Transistor
The following protocol outlines the fabrication of a standard OTFT architecture using the synthesized poly(5-Ethylindole).
Protocol: OTFT Fabrication
Materials:
-
Highly doped n-type silicon wafer with a 200 nm thermally grown SiO₂ layer (substrate/gate electrode)
-
Poly(5-Ethylindole) solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Photoresist and developer
-
Chromium (Cr) adhesion layer
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ wafer by sequential ultrasonication in acetone, and isopropanol, followed by drying with nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.
-
Semiconductor Deposition: Spin-coat the poly(5-Ethylindole) solution onto the treated SiO₂ surface. The spin speed and solution concentration will determine the film thickness. A typical starting point is 3000 rpm for 60 seconds.
-
Annealing: Anneal the semiconductor film at a moderate temperature (e.g., 80-120 °C) to remove residual solvent and potentially improve film ordering.
-
Source-Drain Electrode Patterning:
-
Use standard photolithography to define the source and drain electrode patterns.
-
Deposit a thin adhesion layer of Cr (5 nm) followed by a 50 nm layer of Au via thermal evaporation.
-
Perform lift-off in a suitable solvent (e.g., acetone) to reveal the source and drain electrodes.
-
-
Device Characterization:
-
Place the fabricated device on the probe station of a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine key performance metrics such as charge carrier mobility and the on/off current ratio.
-
Caption: Workflow for OTFT fabrication.
Sources
- 1. Modification of Indacenodithiophene-Based Polymers and Its Impact on Charge Carrier Mobility in Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication of organic thin-film transistors using layer-by-layer assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green solvents for organic thin-film transistor processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Liquid-Crystalline Semiconducting Polymers With High Charge-Carrier Mobility (Journal Article) | OSTI.GOV [osti.gov]
- 5. research.physics.unc.edu [research.physics.unc.edu]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Detection and Quantification of 5-Ethylindole
Abstract
This comprehensive application note provides detailed protocols for the robust detection and precise quantification of 5-Ethylindole, a significant indole derivative utilized in drug development and materials science.[1] We present two orthogonal analytical techniques: a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine analysis and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and confirmation. This document offers in-depth, field-proven insights into method development, sample preparation, and full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] The protocols are designed for researchers, analytical scientists, and quality control professionals, providing a self-validating framework to ensure data integrity and reproducibility.
Introduction: The Significance of 5-Ethylindole
5-Ethylindole (C₁₀H₁₁N, Molar Mass: 145.20 g/mol ) is a substituted indole that serves as a critical building block in organic synthesis.[1][6] Its structural motif is found in a variety of pharmacologically active compounds, making it a molecule of interest in pharmaceutical research and development.[1] Furthermore, its unique electronic properties have garnered attention in the field of materials science for applications in organic semiconductors.[1] Given its role in these high-stakes industries, the ability to accurately and reliably quantify 5-Ethylindole in various matrices—from reaction mixtures to biological samples—is paramount for process optimization, quality control, and pharmacokinetic studies.
This guide provides two validated methods to address diverse analytical needs, from high-throughput screening to rigorous trace analysis.
Physicochemical Properties of 5-Ethylindole:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [1][6] |
| Molar Mass | 145.20 g/mol | [6] |
| Appearance | Colorless to yellow liquid; Yellow to brown solid | [1][7] |
| Boiling Point | 155-156 °C (at 17 Torr) | [7] |
| Storage | 0-8 °C | [1][7] |
Method 1: Reversed-Phase HPLC with UV Detection
2.1. Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying moderately polar to nonpolar compounds. For 5-Ethylindole, a C18 stationary phase provides excellent hydrophobic interaction, leading to strong retention and sharp, symmetrical peaks. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation from matrix components and potential impurities. UV detection is chosen for its simplicity and robustness, as the indole ring system possesses a strong chromophore. This method is ideal for assay determination and purity analysis where analyte concentrations are relatively high.
2.2. Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
5-Ethylindole analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (PVDF or PTFE)
2.2.2. Sample Preparation (General Protocol) The goal of sample preparation is to extract 5-Ethylindole from the sample matrix and remove interferences. A simple protein precipitation is effective for many biological samples.[8][9]
-
For Biological Fluids (Plasma, Serum): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
2.2.3. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a DAD or UV detector. |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 3.5 µm) | C18 phase offers robust hydrophobic retention for indole compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a mass spectrometry compatible modifier that improves peak shape.[11][12] |
| Mobile Phase B | Acetonitrile | A common organic solvent providing good separation efficiency for this class of compounds. |
| Gradient Elution | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B | A gradient ensures efficient elution of the analyte while cleaning the column of late-eluting compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV Diode Array Detector (DAD) at 272 nm | Indole compounds typically exhibit strong absorbance around this wavelength.[10] |
2.2.4. Standard Curve Preparation
-
Prepare a 1 mg/mL stock solution of 5-Ethylindole in methanol.
-
Perform serial dilutions from the stock solution using the mobile phase (at initial conditions) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.
2.3. Method Validation Framework (ICH Q2(R2)) A validated method ensures that it is fit for its intended purpose.[4][5] The following parameters must be evaluated.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest without interference. | Peak purity analysis (via DAD); No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.995. |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | Repeatability & Intermediate Precision | Repeatability (intra-day): RSD ≤ 2%; Intermediate Precision (inter-day): RSD ≤ 2%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Controlled variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle and Rationale
GC-MS is a gold-standard technique for the identification and quantification of volatile and semi-volatile compounds. Given 5-Ethylindole's boiling point, it is amenable to GC analysis.[7] The gas chromatograph separates components of the sample in the gas phase, and the mass spectrometer provides high-specificity detection and structural confirmation by analyzing the mass-to-charge ratio of ionized fragments. This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace analysis, impurity profiling, and confirmatory testing in complex matrices like biological tissues.
3.2. Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
5-Ethylindole analytical standard (≥98% purity)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
3.2.2. Sample Preparation Liquid-liquid extraction (LLE) is a robust method to isolate 5-Ethylindole and concentrate it prior to GC-MS analysis.
-
For Aqueous or Biological Samples: To 1 mL of sample, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial.
3.2.3. GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 8890 GC with 5977C MSD or equivalent | A standard and reliable GC-MS system for routine and research applications.[13] |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A low-bleed, non-polar column providing excellent separation for a wide range of analytes.[13][14] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency.[13] |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | A temperature program designed to separate the analyte from solvent and matrix components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full mass spectra for identification. SIM mode enhances sensitivity by monitoring characteristic ions. |
| SIM Ions | To be determined empirically: Quantifier ion (e.g., molecular ion, m/z 145) and Qualifier ions (e.g., major fragments, m/z 130, 117). | The molecular ion is often a good quantifier. Qualifiers confirm identity. |
3.3. Method Validation Framework (ICH Q2(R2)) The validation approach for GC-MS is similar to HPLC but places greater emphasis on specificity due to the nature of mass spectrometric detection.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To confirm the identity and purity of the analyte signal. | Retention time match with standard (±2%); Ion ratio of qualifier/quantifier ions within ±20% of the standard. |
| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.995. |
| Accuracy | Closeness to the true value. | 95.0% - 105.0% recovery for spiked samples. |
| Precision | Repeatability & Intermediate Precision | Repeatability (intra-day): RSD ≤ 10%; Intermediate Precision (inter-day): RSD ≤ 15%. |
| LOD/LOQ | Lowest detectable and quantifiable amounts. | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ) and demonstrating acceptable precision at the LOQ. |
| Robustness | Resilience to small changes in method parameters. | Controlled variations in oven ramp rate (±1°C/min), flow rate (±0.1 mL/min), and inlet temperature (±5°C). |
Visualized Workflows and Logic
4.1. HPLC Analysis Workflow
Caption: Workflow for 5-Ethylindole quantification by HPLC.
4.2. GC-MS Analysis Workflow
Caption: Workflow for 5-Ethylindole quantification by GC-MS.
4.3. Analytical Method Validation Logic
Caption: Logical flow of an analytical method validation study.
References
-
Ethyl 5-hydroxy-1H-indole-2-carboxylate - SIELC Technologies. (2018, February 16). Retrieved January 6, 2026, from [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022, August 2). Retrieved January 6, 2026, from [Link]
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5-Ethyl-1H-indole | C10H11N | CID 12399210 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Retrieved January 6, 2026, from [Link]
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Ethyl 5-hydroxy-2-methylindole-3-carboxylate - SIELC Technologies. (2018, May 16). Retrieved January 6, 2026, from [Link]
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Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. (2015, February). Retrieved January 6, 2026, from [Link]
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Indole Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved January 6, 2026, from [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Retrieved January 6, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved January 6, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 6, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 6, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved January 6, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved January 6, 2026, from [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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GC/MS Approach for Analysis of Extractables and Leachables (E&L) in Complex Matrices using Spectral Deconvolution and Retention Indices - Scantec Nordic. (n.d.). Retrieved January 6, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14). Retrieved January 6, 2026, from [Link]
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Ethyl indole-5-carboxylate | C11H11NO2 | CID 10987040 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Preparation and Properties of INDOLE. (n.d.). Retrieved January 6, 2026, from [Link]
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Rapid Colorimetric Method To Detect Indole in Shrimp With Gas Chromatography Mass Spectrometry Confirmation - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]
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Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five. (2019, May 8). Retrieved January 6, 2026, from [Link]
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Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. (n.d.). Retrieved January 6, 2026, from [Link]
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Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. (2024, August 30). Retrieved January 6, 2026, from [Link]
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Application Note: Quantitative Analysis of 5-Ethylindole in Complex Biological Matrices
Abstract
This application note provides a comprehensive guide for the sensitive and accurate quantification of 5-Ethylindole in complex biological matrices such as plasma, serum, and urine. 5-Ethylindole, a key metabolite and potential biomarker, requires robust analytical methodologies for its role in various physiological and pathological processes to be fully elucidated.[1][2][3][4] This document outlines detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it emphasizes the principles of method validation in accordance with regulatory guidelines to ensure data integrity and reliability.[5][6][7][8][9] The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a validated bioanalytical workflow for 5-Ethylindole.
Introduction: The Significance of 5-Ethylindole Quantification
5-Ethylindole is an indole derivative that may arise from the metabolism of tryptophan by gut microbiota or from other endogenous and exogenous sources.[10] Indole compounds are increasingly recognized for their diverse biological activities and their potential as biomarkers in a range of conditions, including metabolic syndrome, neuroendocrine tumors, and inflammatory diseases.[3][4][11][12] Accurate quantification of 5-Ethylindole in biological fluids is crucial for understanding its pharmacokinetics, pharmacodynamics, and its association with various physiological states.
The inherent complexity of biological matrices, which contain a multitude of endogenous substances like proteins, lipids, and salts, presents a significant challenge for accurate bioanalysis.[13] These matrix components can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry, thereby compromising the accuracy and precision of the results.[13][14] Therefore, the development of a selective and robust analytical method, incorporating efficient sample preparation and sensitive detection, is paramount. This guide provides a scientifically grounded framework for achieving this.
Pre-Analytical Considerations: Ensuring Sample Integrity
The journey to reliable quantitative data begins long before the sample reaches the analytical instrument. Proper collection, handling, and storage of biological samples are critical to prevent degradation of the analyte and to maintain the integrity of the matrix.
2.1. Sample Collection and Handling:
-
Blood-derived matrices (Plasma, Serum): Blood should be collected by trained phlebotomists into appropriate anticoagulant-treated tubes (e.g., K2EDTA for plasma) or serum separator tubes. Gentle inversion of the tubes is necessary to ensure proper mixing with the anticoagulant. Centrifugation to separate plasma or serum should be performed promptly according to standardized protocols.
-
Urine: Mid-stream urine samples are generally preferred to minimize contamination. Collection containers should be sterile and free of any preservatives that might interfere with the analysis.
2.2. Sample Stabilization and Storage:
5-Ethylindole, like many indole derivatives, can be susceptible to degradation. To mitigate this, samples should be processed and frozen as quickly as possible.
-
Short-term storage: Samples can be stored at 2-8°C for a few hours if immediate processing is not possible.
-
Long-term storage: For long-term storage, samples should be kept at -80°C. Freeze-thaw cycles should be minimized as they can lead to analyte degradation and changes in the sample matrix. Stability testing under these conditions is a critical component of method validation.[15]
Sample Preparation: Isolating 5-Ethylindole from the Matrix
The primary goal of sample preparation is to extract 5-Ethylindole from the biological matrix while removing interfering components. This application note details two widely used and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.[16] It is a cost-effective and straightforward method for sample cleanup.
Rationale: The choice of extraction solvent is critical and depends on the polarity of 5-Ethylindole. Given its indole structure, a moderately polar, water-immiscible organic solvent is a suitable choice.
Protocol: LLE for 5-Ethylindole in Plasma/Serum
-
Aliquoting: Thaw frozen plasma/serum samples on ice. Vortex gently to ensure homogeneity. Aliquot 200 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an appropriate internal standard (IS) working solution (e.g., a deuterated analog of 5-Ethylindole) to each sample, calibrator, and quality control (QC) sample. The IS is crucial for correcting for variability in extraction and instrument response.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of ice-cold acetonitrile to precipitate proteins.[1] Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube. This step improves the cleanliness of the extract.
-
Extraction: Add 1 mL of a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate). Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of 5-Ethylindole into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial for injection.
Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[17][18]
Rationale: For 5-Ethylindole, a reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge can be effective. The choice depends on the specific matrix and the desired level of cleanup. The following protocol utilizes a generic reversed-phase sorbent.
Protocol: SPE for 5-Ethylindole in Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water. This acidification helps in retaining the analyte on the reversed-phase sorbent.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the diluted sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute 5-Ethylindole and the IS from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase, similar to the LLE protocol.
Workflow Diagram: Sample Preparation to Analysis
Caption: General workflow from sample collection to data analysis.
LC-MS/MS Analysis: Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[1][19]
4.1. Chromatographic Separation
The goal of the chromatographic step is to separate 5-Ethylindole from other matrix components that were not removed during sample preparation.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately non-polar compounds like 5-Ethylindole. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the column. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. | A gradient elution is generally necessary for complex biological samples to achieve adequate separation. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UPLC/HPLC systems. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL |
4.2. Mass Spectrometric Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The indole nitrogen is readily protonated. |
| MRM Transitions | Precursor ion (Q1) → Product ion (Q3) | Specific to 5-Ethylindole and its internal standard. These transitions need to be optimized by infusing a standard solution of the analyte. |
| Collision Energy | Analyte-dependent | Optimized to achieve the most stable and intense product ion. |
| Source Parameters | (e.g., Gas Temp, Gas Flow, Nebulizer Pressure) | Optimized to achieve maximal signal intensity and stability. |
Example MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Ethylindole | [M+H]⁺ | Specific fragment |
| 5-Ethylindole-d5 (IS) | [M+H]⁺ | Corresponding fragment |
Method Validation: Ensuring Trustworthy Results
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[7] The validation should be conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5][6][8][9]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. The linear range of the assay should encompass the expected concentrations of 5-Ethylindole in the study samples.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the variability of the measurements. These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte signal in an extracted sample to the signal of a non-extracted standard of the same concentration.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[14] This is a critical parameter for LC-MS/MS assays and can be assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: The stability of 5-Ethylindole in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage) must be evaluated to ensure that the measured concentrations are representative of the in vivo concentrations.[15]
Acceptance Criteria for Validation (based on FDA guidance):
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
Validation Data Summary (Example):
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.5 | 8.2 | 98.1 | 10.5 |
| Low | 3 | 102.3 | 5.6 | 101.5 | 6.8 |
| Mid | 50 | 98.7 | 4.1 | 99.2 | 5.3 |
| High | 400 | 101.1 | 3.5 | 100.8 | 4.7 |
Conclusion
This application note has detailed a comprehensive approach to the quantitative analysis of 5-Ethylindole in complex biological matrices. By following the outlined protocols for sample preparation and LC-MS/MS analysis, and by adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data. The methodologies presented here provide a solid foundation for investigating the role of 5-Ethylindole in health and disease, and for its potential application as a clinical biomarker.
Chemical Structure of 5-Ethylindole
Caption: Chemical structure of 5-Ethylindole.
References
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Application Notes and Protocols for the N-Alkylation and Functionalization of the 5-Ethylindole Scaffold
<Step>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Ethylindole Scaffold in Medicinal Chemistry
The indole ring system is a privileged structural motif, widely distributed in nature and forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3][4] The 5-ethylindole scaffold, in particular, serves as a crucial building block in the synthesis of a diverse array of therapeutic agents. The ethyl group at the 5-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the ability to selectively modify the 5-ethylindole core through N-alkylation and further functionalization is of paramount importance in drug discovery and development programs.[5][6]
This guide provides a comprehensive overview of established procedures for the N-alkylation of the 5-ethylindole scaffold and subsequent functionalization at various positions of the indole ring. The protocols detailed herein are designed to be robust and adaptable, offering researchers the tools to generate diverse libraries of 5-ethylindole derivatives for structure-activity relationship (SAR) studies.
Part 1: N-Alkylation of the 5-Ethylindole Scaffold
The introduction of substituents on the indole nitrogen is a fundamental strategy to modulate the pharmacological properties of indole-based compounds.[3][7] N-alkylation is typically achieved by deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkylating agent.[7]
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for efficient deprotonation of the indole nitrogen. Strong bases like sodium hydride (NaH) are commonly used to irreversibly form the highly nucleophilic indolide anion.[7] For substrates sensitive to harsh conditions, milder bases such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) can be employed, often in polar aprotic solvents to enhance their reactivity.[8][9][10]
-
Solvent Effects: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for N-alkylation reactions.[7][8] These solvents effectively solvate the cation of the base, leaving the anion more reactive, and they possess high boiling points, allowing for a wide range of reaction temperatures.
-
Alkylating Agents: A wide variety of alkylating agents can be utilized, including alkyl halides (iodides, bromides, chlorides), sulfates, and sulfonates. The reactivity of the alkylating agent follows the order I > Br > Cl > OTs (tosylate). The choice depends on the desired alkyl group and the reactivity of the specific 5-ethylindole substrate.
Detailed Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 5-ethylindole using sodium hydride and an alkyl halide.
Materials:
-
5-Ethylindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-ethylindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the 5-ethylindole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.[7]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-ethylindole.
Table 1: Representative Conditions for N-Alkylation of 5-Ethylindole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to RT | 2-4 | 85-95 |
| Benzyl Bromide | NaH | DMF | 0 to RT | 4-8 | 80-90 |
| Ethyl Bromide | KOH | DMSO | RT to 40 | 6-12 | 75-85 |
Diagram 1: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of 5-ethylindole.
Part 2: Functionalization of the 5-Ethylindole Scaffold
Once the nitrogen is alkylated (or if the NH-indole is used directly), the 5-ethylindole scaffold can be further functionalized at various positions to introduce additional diversity. The most common sites for electrophilic substitution are the C3 and C2 positions, while the benzene ring can also be modified.
A. C3-Position Functionalization: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[11][12][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl3), which acts as the electrophile.[11][13] For indoles, formylation predominantly occurs at the C3 position due to the high electron density at this site.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. The reaction is typically performed at low temperatures to control the exothermic nature of the reagent formation and the subsequent electrophilic aromatic substitution.
-
Work-up Procedure: The intermediate iminium salt is hydrolyzed during aqueous work-up to yield the desired aldehyde.[13] Basification is often necessary to neutralize the acidic reaction mixture.[14]
Detailed Protocol: Vilsmeier-Haack Formylation of 1-Alkyl-5-ethylindole
Materials:
-
1-Alkyl-5-ethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Slowly add POCl3 (1.5-3.0 eq) dropwise with vigorous stirring.[14] Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Indole: Dissolve the 1-alkyl-5-ethylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Basification: Neutralize the mixture by the slow addition of an aqueous NaOH or K2CO3 solution until the pH is basic.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing, Drying, and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield 1-alkyl-5-ethyl-1H-indole-3-carbaldehyde.
B. Benzene Ring Functionalization: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[15][16] In the case of N-protected indoles, acylation can be directed to the electron-rich benzene ring, typically at the C6 position, para to the activating ethyl group and influenced by the directing effect of the pyrrole ring.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to activate the acylating agent and generate the electrophilic acylium ion.[16]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS2) is typically used to avoid complexation with the Lewis acid.
-
Reaction Temperature: The reaction is often carried out at low temperatures to prevent side reactions and control the reactivity.
Detailed Protocol: Friedel-Crafts Acylation of 1-Alkyl-5-ethylindole
Materials:
-
1-Alkyl-5-ethylindole
-
Acyl chloride (e.g., acetyl chloride) or anhydride
-
Aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C.
-
Catalyst Addition: Carefully add aluminum chloride (1.2-2.0 eq) portion-wise.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq) to the suspension.
-
Indole Addition: Dissolve the 1-alkyl-5-ethylindole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-6 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with water, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
C. Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[17] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][18] To utilize these methods, the 5-ethylindole scaffold must first be halogenated, typically at the 5-position (if starting from indole) or other positions as needed. For the purpose of this guide, we will consider the functionalization of a pre-existing halo-5-ethylindole, for instance, 5-bromo-1-ethylindole.
1. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[1][18][19]
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-ethylindole
Materials:
-
5-Bromo-1-ethylindole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)[19]
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dimethoxyethane (DME), dioxane, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5-bromo-1-ethylindole (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Catalyst Addition: Add the solvent and the palladium catalyst (1-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.[1]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for Suzuki-Miyaura coupling.
2. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2][20] This reaction is highly valuable for synthesizing arylamines.[2]
Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromo-1-ethylindole
Materials:
-
5-Bromo-1-ethylindole
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, tBuXPhos)[21]
-
Base (e.g., NaOtBu, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in a dry reaction vessel.
-
Reagent Addition: Add the 5-bromo-1-ethylindole (1.0 eq), the amine (1.2 eq), the base (1.4 eq), and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
3. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[22][23][24] This method is excellent for introducing alkynyl moieties.
Detailed Protocol: Sonogashira Coupling of 5-Bromo-1-ethylindole
Materials:
-
5-Bromo-1-ethylindole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (an amine, e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add 5-bromo-1-ethylindole (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne (1.2-1.5 eq), and the amine base.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Conclusion
The 5-ethylindole scaffold is a versatile platform for the development of novel therapeutic agents. The procedures outlined in this guide for N-alkylation and subsequent functionalization via classical and modern synthetic methods provide a robust toolkit for medicinal chemists. By systematically applying these protocols, researchers can efficiently generate and optimize lead compounds, accelerating the drug discovery process. Each protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification, ensuring the integrity and reproducibility of the synthetic outcomes.
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- 24. Sonogashira Coupling [organic-chemistry.org]
Using 5-Ethylindole as a precursor for synthesizing ITK or SGLT2 inhibitors
Application Notes & Protocols
Topic: Strategic Synthesis of Novel Indole-Based ITK and SGLT2 Inhibitors Utilizing 5-Ethylindole as a Versatile Precursor
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and structural versatility allow it to serve as a key pharmacophore for a diverse range of biological targets, including Interleukin-2 inducible T-cell kinase (ITK) and Sodium-glucose cotransporter 2 (SGLT2). This guide presents a forward-thinking application of 5-ethylindole as a strategic starting material for the synthesis of potent and selective inhibitors for these two critical drug targets. While not a ubiquitously documented precursor in mainstream literature, its structure offers a compelling synthetic handle and a desirable physicochemical profile for inhibitor design. This document provides a rationale for its use, grounded in structure-activity relationship (SAR) principles, and outlines detailed, chemically sound, albeit hypothetical, protocols for the synthesis of a novel SGLT2 inhibitor analogous to known clinical candidates and a potential covalent ITK inhibitor. These protocols are designed to be self-validating through rigorous in-process analytical checkpoints, providing a robust framework for researchers exploring new chemical space in kinase and transporter inhibition.
Introduction: The Rationale for 5-Ethylindole in Modern Drug Design
Interleukin-2 inducible T-cell kinase (ITK) and Sodium-glucose cotransporter 2 (SGLT2) represent two distinct, yet highly valuable, targets in contemporary drug discovery. ITK, a member of the Tec family of kinases, is a crucial mediator of T-cell receptor signaling, making it a prime target for autoimmune diseases and T-cell malignancies.[1] SGLT2 inhibitors have revolutionized the treatment of type 2 diabetes by promoting urinary glucose excretion and have shown remarkable, unexpected benefits in cardiovascular and renal health.[2][3]
The indole scaffold is a common feature in inhibitors of both targets.[4][5] In SGLT2 inhibitors, it often serves as the central aglycone core to which a glucose moiety is attached.[2] In kinase inhibitors, the indole ring system is adept at forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[6]
The selection of 5-ethylindole as a precursor is a strategic choice driven by established SAR principles:
-
Modulation of Lipophilicity: The ethyl group at the 5-position provides a moderate increase in lipophilicity, which can enhance membrane permeability and promote favorable hydrophobic interactions within the target's binding site. In many kinase inhibitors, this region of the molecule extends into a hydrophobic pocket, where such substitutions can significantly increase potency.[7]
-
Metabolic Stability: The 5-position of the indole ring is a common site of metabolic oxidation. An ethyl substituent at this position can block or redirect metabolism, potentially improving the pharmacokinetic profile of the final compound.
-
Synthetic Tractability: 5-Ethylindole is a commercially available and relatively inexpensive starting material. The C3 position remains highly nucleophilic and susceptible to electrophilic substitution (e.g., Vilsmeier-Haack formylation), while the N1 position can be functionalized through various alkylation or glycosylation reactions, providing multiple avenues for diversification.[8][9]
This document will detail two distinct, multi-step synthetic campaigns starting from 5-ethylindole, providing researchers with the foundational protocols to generate novel chemical entities for biological screening.
Proposed Synthesis of a Novel SGLT2 Inhibitor
The target molecule for this pathway is a 5-ethylindole N-glucoside, an analogue of the potent and selective SGLT2 inhibitor TA-1887.[5] The core strategy involves building the 3-benzyl substituent onto the 5-ethylindole core, followed by N-glycosylation.
Synthetic Pathway Overview
The proposed five-step synthesis transforms 5-ethylindole into the target N-glucoside inhibitor.
Caption: Proposed synthetic workflow for an SGLT2 inhibitor from 5-ethylindole.
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 5-Ethylindole
-
Causality: This reaction is a highly efficient and regioselective method for introducing a formyl group at the electron-rich C3 position of the indole nucleus. The Vilsmeier reagent (chloroiminium salt) is a mild electrophile perfectly suited for this transformation.[8]
-
Protocol:
-
To a three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-ethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by slowly pouring it into a stirred beaker of ice water containing sodium hydroxide (to neutralize the acid).
-
Adjust the pH to ~8. The product, 5-ethyl-1H-indole-3-carboxaldehyde, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed for further purification.
-
-
Validation: Confirm structure by ¹H NMR (aldehyde proton ~9.9 ppm, indole NH ~12.0 ppm) and HRMS.
Step 2: Grignard Addition to Formyl Group
-
Causality: A Grignard reaction provides a classic and robust method for forming a carbon-carbon bond by nucleophilic addition to the aldehyde, creating the secondary alcohol precursor to the desired benzyl group.
-
Protocol:
-
Prepare the Grignard reagent: To magnesium turnings (1.5 equivalents) in anhydrous THF under argon, add a small crystal of iodine. Slowly add a solution of 4-bromocyclopropylbenzene (1.5 equivalents) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.
-
Cool the Grignard solution to 0 °C.
-
Dissolve 5-ethyl-1H-indole-3-carboxaldehyde (Intermediate 1, 1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diaryl carbinol by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
-
Validation: Confirm product formation via ¹H NMR (disappearance of aldehyde proton, appearance of a carbinol proton ~5.8-6.0 ppm) and HRMS.
Step 3: Reductive Deoxygenation of the Diaryl Carbinol
-
Causality: Ionic reduction using triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is a standard method for reducing benzylic alcohols to the corresponding methylene group without affecting the indole core.[5]
-
Protocol:
-
Dissolve the diaryl carbinol (Intermediate 2, 1.0 equivalent) in a mixture of dichloromethane and acetonitrile (1:1) under argon and cool to -10 °C.
-
Add triethylsilane (2.0 equivalents) followed by the slow, dropwise addition of boron trifluoride etherate (2.0 equivalents).
-
Stir the reaction at -10 °C to 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the aglycone product by flash column chromatography.
-
-
Validation: ¹H NMR will show the disappearance of the carbinol proton and the appearance of a new benzylic methylene singlet (~4.0 ppm).
Step 4 & 5: N-Glycosylation and Deprotection
-
Causality: Direct N-glycosylation of indoles can be challenging due to the low nucleophilicity of the indole nitrogen.[10] A common strategy involves deprotonation with a strong base to form the indolide anion, which then acts as the nucleophile. Subsequent deprotection of the acetyl groups on the sugar yields the final product.
-
Protocol:
-
Dissolve the 3-benzyl-5-ethylindole aglycone (Intermediate 3, 1.0 equivalent) in anhydrous DMF under argon and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise and stir for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the protected N-glucoside by column chromatography.
-
For deprotection, dissolve the purified intermediate in a mixture of methanol and THF.
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.1 equivalents) and stir at room temperature for 2-4 hours.
-
Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.
-
Purify the final SGLT2 inhibitor by reverse-phase HPLC.
-
-
Validation: Final product confirmation via ¹H and ¹³C NMR, HRMS, and HPLC purity analysis.
| Parameter | Expected Value Range |
| Overall Yield | 10-20% |
| Final Purity (HPLC) | >98% |
| ¹H NMR (Final Cmpd) | Diagnostic peaks for indole, ethyl, benzyl, and glucose moieties |
| HRMS (Final Cmpd) | [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass |
| Caption: Summary of expected quantitative data for the SGLT2 inhibitor synthesis. |
Proposed Synthesis of a Novel Covalent ITK Inhibitor
This pathway targets a novel covalent ITK inhibitor by coupling the 5-ethylindole core to a functionalized indazole, followed by the installation of an acrylamide "warhead." Covalent inhibitors that target a cysteine residue (Cys442) in the ITK active site have shown high potency and prolonged duration of action.[4][11]
Synthetic Pathway Overview
This four-step synthesis builds the inhibitor through a key Suzuki coupling reaction.
Caption: Proposed synthetic workflow for a covalent ITK inhibitor from 5-ethylindole.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 5-Ethylindole
-
Causality: Introduction of a halogen at the C3 position is necessary to prepare the indole for a subsequent cross-coupling reaction. N-Bromosuccinimide (NBS) is a mild and effective reagent for the selective C3 bromination of electron-rich indoles.
-
Protocol:
-
Dissolve 5-ethylindole (1.0 equivalent) in anhydrous acetonitrile at 0 °C under argon.
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield 3-bromo-5-ethylindole.
-
-
Validation: Confirm structure by ¹H NMR (absence of C3-H proton) and mass spectrometry.
Step 2: Suzuki Coupling
-
Causality: The Suzuki reaction is a powerful and versatile method for forming C-C bonds between aryl halides and aryl boronic acids/esters. This step constructs the core bi-heterocyclic scaffold of the inhibitor.
-
Protocol:
-
To a microwave vial, add 3-bromo-5-ethylindole (Intermediate A, 1.0 equivalent), a suitable coupling partner such as (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-yl)methyl tert-butyl carbonate (1.1 equivalents), a palladium catalyst like Pd(dppf)Cl₂ (0.05 equivalents), and a base such as potassium carbonate (3.0 equivalents).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the coupled product by flash column chromatography.
-
-
Validation: Confirm the formation of the C-C bond via HRMS and ¹H NMR.
Step 3: Boc Deprotection
-
Causality: The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for the final acylation step. Trifluoroacetic acid (TFA) is a standard reagent for the clean and efficient cleavage of Boc groups.
-
Protocol:
-
Dissolve the Boc-protected intermediate (Intermediate B, 1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer, concentrate, and use the resulting free amine directly in the next step without further purification if sufficiently pure.
-
-
Validation: HRMS will show the loss of the Boc group (100 Da).
Step 4: Acrylamide Warhead Installation
-
Causality: The final step involves acylating the free amine with acryloyl chloride to install the Michael acceptor "warhead," which is designed to form a covalent bond with Cys442 in ITK.
-
Protocol:
-
Dissolve the deprotected amine (Intermediate C, 1.0 equivalent) in anhydrous DCM containing a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equivalents) and cool to 0 °C.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise.
-
Stir at 0 °C for 1-2 hours, allowing the reaction to proceed to completion (monitor by LC-MS).
-
Dilute with DCM, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final covalent ITK inhibitor by preparative HPLC.
-
-
Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm identity and purity (>95%).
| Parameter | Expected Value Range |
| Overall Yield | 8-15% |
| Final Purity (HPLC) | >95% |
| ¹H NMR (Final Cmpd) | Diagnostic vinyl protons of acrylamide moiety (~5.7-6.4 ppm) |
| HRMS (Final Cmpd) | [M+H]⁺ corresponding to the exact mass |
| Caption: Summary of expected quantitative data for the covalent ITK inhibitor synthesis. |
References
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Application Notes and Protocols: 5-Ethylindole as a Versatile Building Block in Combinatorial Chemistry for Drug Discovery
Introduction: The Strategic Value of the 5-Ethylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and structural versatility allow for interactions with a wide range of biological targets. Within the diverse landscape of indole derivatives, those substituted at the C5 position have garnered significant attention for their potential to modulate pharmacological activity.[3][4] The introduction of an ethyl group at this position, affording 5-ethylindole, offers a strategic entry point for the construction of combinatorial libraries aimed at accelerating drug discovery.
This guide provides an in-depth exploration of 5-ethylindole's role as a versatile building block. We will delve into its physicochemical properties, outline detailed protocols for its diversification, and discuss the causal reasoning behind these synthetic strategies. The protocols herein are designed to be self-validating, providing researchers with robust methodologies for generating libraries of novel 5-ethylindole derivatives.
Physicochemical Properties of 5-Ethylindole: A Foundation for Library Design
The ethyl group at the C5 position imparts specific physicochemical characteristics that are advantageous in a drug discovery context. It enhances the lipophilicity of the indole core, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins. Moreover, the C5-alkylation can impact the metabolic stability of the indole ring. Understanding these properties is crucial for designing libraries with favorable pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | PubChem CID: 12399210 |
| Molecular Weight | 145.20 g/mol | PubChem CID: 12399210 |
| XLogP3 | 3.1 | PubChem CID: 12399210 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 12399210 |
| Hydrogen Bond Acceptor Count | 0 | PubChem CID: 12399210 |
| Rotatable Bond Count | 1 | PubChem CID: 12399210 |
Combinatorial Library Synthesis with 5-Ethylindole: Core Reactions and Protocols
The true power of 5-ethylindole as a building block lies in its amenability to a variety of chemical transformations that allow for the systematic introduction of diversity at multiple positions of the indole scaffold. This section provides detailed, step-by-step protocols for key reactions in the construction of 5-ethylindole-based combinatorial libraries.
Workflow for 5-Ethylindole Library Synthesis
The following diagram illustrates a general workflow for the diversification of the 5-ethylindole scaffold, which will be detailed in the subsequent protocols.
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Application Notes & Protocols for the Formulation of 5-Ethylindole Derivatives into Agrochemicals
Abstract: The indole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] 5-Ethylindole, in particular, serves as a versatile starting material for the synthesis of potent agrochemical active ingredients (AIs).[3][4] However, the successful transition of a promising AI from the lab to the field is critically dependent on its formulation.[] A robust formulation ensures the AI's stability, enhances its biological efficacy, and provides a safe and convenient product for the end-user. This guide provides a comprehensive overview and detailed protocols for the formulation of novel 5-Ethylindole derivatives, intended for researchers, chemists, and formulation scientists in the agrochemical sector.
Pre-Formulation: The Foundation of a Successful Agrochemical Product
Before any formulation development can begin, a thorough understanding of the active ingredient's intrinsic physicochemical properties is paramount. These properties dictate the choice of formulation type, the selection of inert ingredients, and the ultimate stability and performance of the final product.[6] The journey begins with the synthesis and subsequent characterization of the target 5-Ethylindole derivative.
Synthesis Protocol: Microwave-Assisted Fischer Indole Synthesis of a Model 5-Ethylindole Derivative
The Fischer indole synthesis is a classic and reliable method for creating the indole core. Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, cleaner reactions, and often higher yields.[7][8]
Protocol 1: Synthesis of a Hypothetical AI (HEI-26) - 1-benzyl-2-methyl-5-ethyl-1H-indole
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-ethylphenylhydrazine hydrochloride (1.0 eq), 1-phenylpropan-2-one (1.1 eq), and ethanol (5 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, accelerating the rate of the condensation and cyclization reactions that form the indole ring.[7]
-
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure 5-ethylindole derivative (HEI-26).
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Characterization
Once the AI is synthesized and purified, its key properties must be determined. This data is the cornerstone of rational formulation design.
Protocol 2: Key Physicochemical Property Analysis
-
Aqueous Solubility: Determine solubility at different pH values (e.g., 4, 7, 9) and temperatures (e.g., 20°C, 40°C) using the shake-flask method followed by HPLC analysis.
-
Octanol-Water Partition Coefficient (Log P): Measure using the shake-flask method and HPLC to understand the lipophilicity of the AI. High Log P values often suggest suitability for oil-based formulations like Emulsifiable Concentrates (ECs).
-
Melting Point: Determine using a standard melting point apparatus. This is crucial for solid formulations and for understanding potential crystallization issues in liquid formulations at low temperatures.[]
-
Chemical Stability: Assess the degradation of the AI in aqueous solutions at different pH values (hydrolytic stability) and under UV light (photostability). This data informs storage requirements and potential needs for stabilizers in the formulation.[10][11]
Table 1: Physicochemical Properties of a Hypothetical 5-Ethylindole Derivative (HEI-26)
| Parameter | Value | Implication for Formulation |
| Molecular Weight | 249.35 g/mol | Standard for an organic molecule. |
| Appearance | Off-white crystalline solid | Determines if a solid or liquid formulation is the initial target. |
| Melting Point | 88-91 °C | Low enough to be soluble in organic solvents; risk of crystallization. |
| Aqueous Solubility (20°C) | < 1 mg/L | Poor water solubility necessitates a formulation (e.g., EC, SC, WP). |
| Log P | 4.8 | Highly lipophilic; excellent candidate for an Emulsifiable Concentrate (EC). |
| Hydrolytic Stability | Stable at pH 4-7; degrades at pH > 8 | Formulation should be buffered to a slightly acidic or neutral pH. |
| Photostability | Degrades >20% in 24h UV | May require UV-protective packaging or photostabilizers. |
The Formulation Development Workflow
The goal of formulation is to create a product that is easy to handle, mixes well with water for application, and maximizes the biological activity of the AI.[] The process is iterative, involving formulation screening, optimization, and rigorous stability testing.
Diagram 1: Agrochemical Formulation Development Workflow A high-level overview of the process from AI characterization to final product.
Choosing a Formulation Type: The Case for an Emulsifiable Concentrate (EC)
Based on the data in Table 1, the hypothetical AI (HEI-26) is highly lipophilic (Log P 4.8) and has very low water solubility. This makes it an ideal candidate for an Emulsifiable Concentrate (EC) formulation. An EC is a liquid formulation where the AI is dissolved in an organic solvent with a blend of emulsifiers. When diluted with water in the spray tank, it spontaneously forms a stable oil-in-water emulsion.[]
Protocol: Development of a 250 g/L EC Formulation
This protocol details the creation of a lab-scale batch of an EC formulation for HEI-26.
Materials:
-
Active Ingredient: HEI-26 (Purity >98%)
-
Solvent: Aromatic 200 (a heavy aromatic naphtha solvent)
-
Emulsifier A (Anionic): Calcium dodecylbenzene sulfonate (e.g., Nansa® EVM 70/2E)
-
Emulsifier B (Non-ionic): Ethoxylated castor oil (e.g., Agnique® CSO 35)
-
Adjuvant (Optional): Methylated Seed Oil (MSO) to enhance penetration.[12]
Protocol 3: Preparation of a 100 mL EC Formulation
-
Solvent Dispensing: To a 150 mL beaker, add approximately 60 mL of Aromatic 200 solvent.
-
AI Dissolution: While stirring with a magnetic stirrer, slowly add 25.0 g of HEI-26 powder. Continue stirring until the AI is completely dissolved. This may require gentle warming (not exceeding 40°C).
-
Causality: The aromatic solvent is chosen for its high solvency power for lipophilic molecules like HEI-26, ensuring a high concentration of the AI can be loaded into the formulation without crystallization.
-
-
Emulsifier Addition: Add 5.0 g of Emulsifier A (anionic) and 5.0 g of Emulsifier B (non-ionic) to the solution. Stir until homogenous.
-
Causality: A blend of anionic and non-ionic emulsifiers is crucial. The anionic part provides strong electrostatic repulsion between droplets, while the non-ionic part provides steric hindrance. This combination creates a highly stable emulsion upon dilution.[13]
-
-
Final Volume Adjustment: Carefully add Aromatic 200 solvent until the total volume of the formulation reaches exactly 100 mL. This ensures the final concentration is 250 g/L.
-
Homogenization: Stir the final mixture for an additional 15 minutes to ensure complete homogeneity.
-
Packaging: Transfer the formulation to a chemically resistant container (e.g., fluorinated HDPE or glass) for storage and stability testing.
Quality Control and Stability Testing: Ensuring Product Performance
A formulation is only viable if it remains physically and chemically stable over its intended shelf life and under various storage conditions.[10][14] Rigorous testing is mandatory to meet regulatory requirements and ensure product quality.[15]
Diagram 2: Key Stability Tests for an EC Formulation A flowchart showing critical tests for ensuring formulation quality.
Sources
- 1. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 12. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
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- 14. cemas.co.uk [cemas.co.uk]
- 15. toxicityindia.org [toxicityindia.org]
The Versatile Role of 5-Ethylindole in Flavor and Fragrance Formulations: A Technical Guide
In the intricate world of flavor and fragrance creation, the pursuit of novel ingredients that can impart unique and memorable sensory experiences is perpetual. Among the vast palette of aroma chemicals, indole and its derivatives have long been recognized for their complex and powerful olfactory characteristics. This guide provides an in-depth exploration of 5-Ethylindole, a significant yet nuanced member of the indole family, offering detailed application notes and protocols for its effective use in both flavor and fragrance formulations. This document is intended for researchers, scientists, and product development professionals seeking to leverage the unique properties of this versatile molecule.
Introduction to 5-Ethylindole: Beyond the Classic Indole Profile
Indole, in its purest form, is renowned for its dualistic scent profile: intensely floral at high dilutions and fecal at high concentrations. This characteristic has made it a cornerstone in the construction of white floral accords, particularly jasmine, tuberose, and orange blossom.[1][2] 5-Ethylindole, a derivative with an ethyl group at the 5-position of the indole ring, offers a sophisticated modification of this classic profile. While retaining the core floral and animalic notes, the ethyl substitution modulates the molecule's volatility and olfactory character, resulting in a smoother, warmer, and less aggressive aroma.
The primary advantage of 5-Ethylindole lies in its ability to provide a more "natural" and rounded scent profile in consumer products.[3] Its character is often described as having a pleasant aroma that is less prone to the harshness that can be associated with pure indole, making it a valuable tool for achieving complex and appealing flavor and fragrance compositions.
Table 1: Physicochemical Properties of 5-Ethylindole
| Property | Value | Source |
| CAS Number | 68742-28-9 | [4] |
| Molecular Formula | C₁₀H₁₁N | [4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 253-254 °C | |
| Solubility | Soluble in ethanol, diethyl ether, and benzene; soluble in hot water | [5] |
The Olfactory and Gustatory Profile of 5-Ethylindole
The sensory properties of 5-Ethylindole are at the heart of its utility. Understanding its nuanced profile is critical for its successful application.
Fragrance Profile
In fragrance applications, 5-Ethylindole serves as both a modifier and a fixative. Its scent can be characterized by the following descriptors:
-
Primary Notes: A warm, floral character reminiscent of jasmine and orange blossom, but with a softer, less indolic impact than pure indole.
-
Secondary Notes: Subtle animalic and musky undertones that add depth and sensuality to a fragrance. The ethyl group can also introduce a faint, sweet, and slightly fruity nuance.
-
In Dilution: When highly diluted, the floral aspects become more prominent, and the animalic notes recede to provide a gentle warmth and richness.
The presence of the ethyl group is believed to temper the often-polarizing "mothball" or overly fecal notes of indole, resulting in a more broadly acceptable and versatile ingredient.[6][7]
Flavor Profile
In the flavor industry, 5-Ethylindole is used at extremely low concentrations to introduce complex, savory, and ripe notes. Its profile can be described as:
-
Primary Tastes: At appropriate dilutions, it can contribute a subtle savory, almost meaty or brothy character.
-
Secondary Tastes: It can also provide a ripe, slightly fermented fruit note, enhancing the profiles of dark fruits and berries.
-
Mouthfeel: In some applications, it can contribute to a perception of richness and depth.
It is crucial to emphasize that the use of 5-Ethylindole in flavors is an exercise in precision, as overuse can quickly lead to undesirable off-notes.
Application Guidelines and Protocols
The successful incorporation of 5-Ethylindole into a formulation hinges on careful dilution and an understanding of its interactions with other ingredients.
Recommended Usage Levels
The following table provides general starting points for the concentration of 5-Ethylindole in various applications. It is imperative that formulators conduct their own sensory evaluations to determine the optimal level for their specific product matrix.[8]
Table 2: Recommended Starting Concentrations for 5-Ethylindole
| Application | Recommended Starting Concentration (in final product) | Notes |
| Fine Fragrance (Eau de Parfum) | 0.01% - 0.5% | Can be used to enhance white floral accords and add warmth to oriental and woody fragrances. |
| Cosmetics (Lotions, Creams) | 0.005% - 0.1% | Provides a subtle, warm floralcy and can help to mask base odors. |
| Candles and Air Care | 0.1% - 1.0% | Effective in creating rich, floral, and sensual ambient fragrances. |
| Savory Food Flavors (e.g., broths, processed meats) | 0.01 ppm - 0.1 ppm | Adds depth and a subtle umami-like character. |
| Fruit Flavors (e.g., raspberry, grape) | 0.005 ppm - 0.05 ppm | Enhances ripeness and complexity. |
Protocol for Incorporation into Fragrance Formulations
Due to its potency, 5-Ethylindole should always be pre-diluted before being added to a fragrance concentrate.
Objective: To create a 1% stock solution of 5-Ethylindole for use in fragrance compounding.
Materials:
-
5-Ethylindole (liquid)
-
Ethanol (perfumer's grade) or Diethyl Phthalate (DEP)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Calibrated pipette or syringe
-
Amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh 1.0 gram of 5-Ethylindole into a clean, dry glass beaker.
-
Dilution: Add 99.0 grams of the chosen solvent (ethanol or DEP) to the beaker.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution gently until the 5-Ethylindole is completely dissolved and the solution is homogenous.
-
Storage: Transfer the 1% stock solution to a clearly labeled amber glass bottle and store in a cool, dark place.
Causality Behind Choices:
-
Pre-dilution: Working with a 1% solution allows for much greater accuracy when adding small amounts to a fragrance blend, minimizing the risk of overdosing.
-
Solvent Choice: Ethanol is a common solvent in perfumery and is suitable for alcohol-based fragrances. DEP is a non-alcoholic solvent that is often used in applications where alcohol is not desired, such as in some cosmetic and candle formulations.
-
Amber Glass Bottle: Protects the solution from light, which can cause degradation of the indole molecule.
Protocol for Incorporation into Flavor Formulations
The dilution process for flavor applications is even more critical due to the extremely low concentrations required. A serial dilution approach is recommended.
Objective: To prepare a 1 ppm stock solution of 5-Ethylindole for flavor development.
Materials:
-
5-Ethylindole (liquid)
-
Propylene Glycol (PG) or Food Grade Ethanol
-
Volumetric flasks (100 mL)
-
Calibrated micropipettes
-
Amber glass storage bottles
Procedure:
-
Initial Dilution (1000 ppm):
-
Accurately pipette 100 mg (approximately 0.1 mL) of 5-Ethylindole into a 100 mL volumetric flask.
-
Fill the flask to the mark with the chosen solvent (PG or ethanol). This creates a 1000 ppm solution.
-
-
Second Dilution (10 ppm):
-
Pipette 1 mL of the 1000 ppm solution into a new 100 mL volumetric flask.
-
Fill the flask to the mark with the solvent. This creates a 10 ppm solution.
-
-
Final Dilution (1 ppm):
-
Pipette 10 mL of the 10 ppm solution into a new 100 mL volumetric flask.
-
Fill the flask to the mark with the solvent. This creates a 1 ppm solution.
-
-
Storage: Store all stock solutions in clearly labeled amber glass bottles in a refrigerator.
Causality Behind Choices:
-
Serial Dilution: This method ensures accuracy when preparing very low concentration solutions, which is essential for flavor work.
-
Solvent Choice: PG is a common and effective solvent for many flavor compounds and is suitable for a wide range of food applications. Food-grade ethanol can also be used, particularly for alcoholic beverage applications.
-
Refrigerated Storage: Lower temperatures help to slow down any potential degradation of the 5-Ethylindole.
Quality Control and Analytical Protocols
Ensuring the purity and concentration of 5-Ethylindole is paramount for consistent and high-quality flavor and fragrance formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is the primary method for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of 5-Ethylindole.[7][9]
Protocol:
-
Sample Preparation: Prepare a 1000 ppm solution of 5-Ethylindole in a suitable solvent such as methanol or dichloromethane.
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The resulting chromatogram should show a single major peak corresponding to 5-Ethylindole. The mass spectrum of this peak should be compared to a reference spectrum for confirmation. Purity is determined by the area percentage of the main peak.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC can be a valuable tool for quantifying 5-Ethylindole, particularly in complex matrices or for stability studies.[10][11]
Protocol:
-
Sample Preparation: Dissolve a known weight of the sample containing 5-Ethylindole in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm or 275 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve using standard solutions of 5-Ethylindole at known concentrations. The concentration of 5-Ethylindole in the sample can then be determined by comparing its peak area to the calibration curve.
Stability and Handling Considerations
Like many indole derivatives, 5-Ethylindole can be susceptible to degradation and discoloration under certain conditions.
-
Light Sensitivity: Exposure to light can cause discoloration and degradation. It is essential to store 5-Ethylindole and its solutions in amber glass or other light-protective containers.[12]
-
Oxidation: 5-Ethylindole can oxidize over time, especially when exposed to air. Containers should be tightly sealed and stored in a cool environment.[13]
-
Interaction with Aldehydes: Indoles can react with certain aldehydes to form colored adducts, leading to discoloration of the final product. It is advisable to conduct stability testing when formulating 5-Ethylindole with reactive aldehydes.
Safety and Regulatory Information
As with all chemical ingredients, proper safety precautions must be observed when handling 5-Ethylindole.
-
GHS Classification: 5-Ethylindole is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling. Work in a well-ventilated area or under a fume hood.[14]
-
First Aid:
It is imperative to consult the most current Safety Data Sheet (SDS) for 5-Ethylindole before use.[12][14][15][16]
Conclusion
5-Ethylindole is a valuable and versatile aroma chemical that offers a refined alternative to traditional indole. Its unique olfactory and gustatory profile, characterized by a warm, floral, and subtly animalic nature, makes it an excellent choice for a wide range of flavor and fragrance applications. By understanding its sensory characteristics, adhering to proper dilution and handling protocols, and implementing robust quality control measures, researchers and product developers can effectively harness the potential of 5-Ethylindole to create innovative and appealing consumer products.
References
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Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Indole. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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Perfumer & Flavorist. (n.d.). Indole - An Aroma Chemical Profile. Retrieved from [Link]
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PubChem. (n.d.). 5-Ethyl-1H-indole. Retrieved from [Link]
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Perfumer & Flavorist. (2016, April 6). Aroma Chemical Profile: Indole. Retrieved from [Link]
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Scentspiracy. (n.d.). Indole (120-72-9) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
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Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors (Basel, Switzerland), 13(12), 16759–16800. [Link]
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Vilela, A. (2021). Sensory and Volatile Flavor Analysis of Beverages. Foods (Basel, Switzerland), 10(1), 177. [Link]
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Chen, Y., Guo, L., Li, G., & Liu, X. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. International journal of molecular sciences, 19(11), 3447. [Link]
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MDPI. (2021, January 17). Sensory and Volatile Flavor Analysis of Beverages. Retrieved from [Link]
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Liu, C., Li, Y., & Li, H. (2021). Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma. Journal of analytical methods in chemistry, 2021, 5528981. [Link]
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Wesołowska, A., Grzeszczuk, M., Wilas, J., & Kulpa, D. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(2), 453–459. [Link]
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DLG. (n.d.). Instrumental sensory analysis in the food industry. Retrieved from [Link]
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Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Retrieved from [Link]
-
ResearchGate. (2018, May). HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid. Retrieved from [Link]
-
Agilent. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). CN101754952A - Indole amides as perfuming ingredients.
-
Semantic Scholar. (2024, June 13). GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla. Retrieved from [Link]
-
Lin, Y. S., Chen, Y. C., & Chen, C. H. (2019). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvent extracts. Journal of food and drug analysis, 27(3), 694–703. [Link]
- Egwaikhide, P. A., & Gimba, C. E. (2011). Gas chromatography-mass spectrometry analysis and phytochemical screening of ethanolic root extract of Plumbago zeylanica, Linn. Journal of Medicinal Plants Research, 5(9), 1757-1760.
-
ParfumPlus Magazine. (2026, January 5). Indole: The Quirky Scent Of Serotonin. Retrieved from [Link]
-
ÇaFleureBon Perfume Blog. (2020, November 28). Indole In Perfumery: Fecal Florals. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremval. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 5-Ethylindole-based C5a Receptor Modulators
Abstract: The complement component 5a (C5a) is a potent pro-inflammatory peptide that signals through the C5a receptor 1 (C5aR1, or CD88), a G protein-coupled receptor (GPCR).[1] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[2][3][4] Indole derivatives represent a "privileged scaffold" in medicinal chemistry, known for their broad spectrum of biological activities and favorable drug-like properties.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and in vitro characterization of novel 5-ethylindole-based compounds as potential C5aR1 modulators. We detail robust synthetic protocols, cellular assay methodologies, and principles of structure-activity relationship (SAR) analysis to facilitate the discovery of new anti-inflammatory therapeutics.
The Scientific Rationale: Targeting the C5a-C5aR1 Signaling Axis
The complement system is a cornerstone of innate immunity. Upon activation via the classical, lectin, or alternative pathways, the C5 convertase cleaves the C5 protein into C5a and C5b.[8][9] C5a, a 74-amino acid polypeptide, is one of the most potent anaphylatoxins, exerting its effects by binding to the C5aR1 receptor, which is predominantly expressed on myeloid cells like neutrophils and macrophages.[3][9]
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events. As a canonical GPCR, C5aR1 couples primarily through Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways including PI3K/Akt and MAPK/ERK.[9][10][11] This signaling results in a rapid influx of intracellular calcium, chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species and inflammatory cytokines.[1][11] Antagonizing this interaction offers a precise strategy to quell inflammation at a critical checkpoint.
C5aR1 Signaling Pathway Diagram
The following diagram illustrates the key signaling events following C5a binding to its receptor, C5aR1.
Caption: C5aR1 signaling cascade upon ligand binding.
Synthetic Strategy for 5-Ethylindole-Based Modulators
The indole scaffold is a versatile starting point for C5aR1 antagonists. The 5-position ethyl group is chosen as a hypothetical anchor to explore the surrounding chemical space, balancing lipophilicity and potential for favorable interactions within the receptor binding pocket. Our general approach involves a classical indole synthesis followed by functionalization at the N1 or C3 position, which are common vectors for modifying activity in indole-based pharmacophores.[12]
Protocol 1: Synthesis of 5-Ethyl-1H-indole (Core Scaffold)
This protocol details the Fischer indole synthesis, a reliable and widely used method for constructing the indole ring from a substituted phenylhydrazine and a ketone or aldehyde.[13][14] The choice of this method is based on its robustness and the commercial availability of the starting material, (4-ethylphenyl)hydrazine.
Materials & Equipment:
-
(4-ethylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA)
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate
-
Ice bath, separatory funnel
-
Sodium bicarbonate (sat. aq. solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride (10.0 g, 57.9 mmol) in ethanol (100 mL).
-
To this solution, add pyruvic acid (4.5 mL, 63.7 mmol) dropwise at room temperature with vigorous stirring.
-
A precipitate should form. Continue stirring for 1 hour at room temperature.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid hydrazone by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Fischer Indolization (Cyclization):
-
Caution: This step involves high temperatures and a viscous acid. Perform in a well-ventilated fume hood.
-
Place polyphosphoric acid (approx. 100 g) in a 500 mL flask equipped with a mechanical stirrer and heat to 80°C to reduce viscosity.
-
Slowly add the dried hydrazone from the previous step in portions to the hot PPA. The temperature of the reaction mixture will likely increase. Maintain the temperature between 100-110°C.
-
After the addition is complete, stir the mixture at 110°C for 1 hour. The color should darken significantly.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 70-80°C, then carefully pour it onto 500 g of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude 5-ethyl-1H-indole by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Protocol 2: N-Alkylation to Synthesize a Representative Modulator
This protocol describes the N-alkylation of the 5-ethylindole core, a common strategy to introduce side chains that can probe the receptor binding site.
Materials & Equipment:
-
5-Ethyl-1H-indole (from Protocol 1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A representative electrophile (e.g., 1-bromo-3-phenylpropane)
-
Standard glassware, nitrogen/argon line
-
Syringes, ice bath
-
Saturated ammonium chloride solution
-
Ethyl acetate, water
Step-by-Step Procedure:
-
Deprotonation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add 5-ethyl-1H-indole (1.0 g, 6.89 mmol) dissolved in anhydrous DMF (20 mL).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (0.33 g, 8.26 mmol, 60% dispersion) in small portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indole should be evident.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add 1-bromo-3-phenylpropane (1.1 mL, 7.58 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated ammonium chloride solution (20 mL) at 0°C.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting N-alkylated 5-ethylindole derivative by flash column chromatography.
-
Biological Evaluation: In Vitro Characterization
Once synthesized and purified, the compounds must be evaluated for their ability to modulate C5aR1. A standard workflow involves assessing receptor binding followed by functional antagonism assays.
Overall Workflow for Compound Evaluation
Caption: High-level workflow from synthesis to lead optimization.
Protocol 3: C5aR1 Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for C5aR1 by measuring its ability to displace a radiolabeled ligand, typically [¹²⁵I]-C5a.[15][16]
Materials:
-
Membranes from HEK293 cells stably expressing human C5aR1
-
[¹²⁵I]-C5a (radioligand)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Non-specific binding control: unlabeled C5a (1 µM)
-
Test compounds dissolved in DMSO, serially diluted
-
96-well filter plates (e.g., glass fiber)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
In a 96-well plate, combine in order:
-
Binding buffer
-
Test compound at various concentrations (or unlabeled C5a for controls, or DMSO for total binding).
-
[¹²⁵I]-C5a at a final concentration near its Kd (e.g., 0.1 nM).
-
Cell membranes (e.g., 5-10 µg protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvest the membranes by rapid vacuum filtration onto the filter plate.
-
Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (counts in the presence of 1 µM unlabeled C5a) from total binding (counts with DMSO). Plot the percent specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation.
Protocol 4: Calcium Mobilization Functional Assay
This assay measures a compound's ability to inhibit C5a-induced calcium release, a key functional downstream event of C5aR1 activation.[17]
Materials:
-
Human monocytic cell line (e.g., U937) or HEK293 cells expressing C5aR1
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Human recombinant C5a
-
Test compounds
-
Fluorescent plate reader with automated injection capability
Procedure:
-
Cell Loading:
-
Harvest cells and resuspend in assay buffer.
-
Add Fluo-4 AM and Pluronic F-127 to the cell suspension.
-
Incubate at 37°C for 45-60 minutes to allow dye loading.
-
Wash the cells to remove excess dye and resuspend in fresh assay buffer.
-
Aliquot the loaded cells into a 96-well plate.
-
-
Antagonist Incubation:
-
Add serially diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for ~15-20 seconds.
-
Inject a concentration of C5a that elicits a submaximal response (EC₈₀) into each well.
-
Immediately record the fluorescence signal for an additional 60-90 seconds. The peak fluorescence intensity corresponds to the calcium response.
-
-
Data Analysis: Normalize the response by subtracting the baseline reading. Plot the percentage of C5a-induced response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the C5a-mediated signal.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-ethylindole scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The data generated from the binding and functional assays allow for the construction of an SAR table to guide future synthetic efforts.[18][19]
Table 1: Hypothetical SAR Data for 5-Ethylindole Analogs
| Compound ID | R¹ (N1-substituent) | C5aR1 Binding (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| 1 | -H (Parent Scaffold) | >10,000 | >10,000 |
| 2a | -CH₂(CH₂)₂Ph | 150 | 225 |
| 2b | -CH₂(CH₂)₃Ph | 85 | 130 |
| 2c | -CH₂(CH₂)₂-(4-F-Ph) | 40 | 65 |
| 2d | -CH₂(CH₂)₂-(4-OMe-Ph) | 210 | 300 |
| 2e | -CH₂-Cyclohexyl | 550 | 800 |
Interpretation of SAR:
-
N1-Substitution is Critical: The unsubstituted parent scaffold (1 ) is inactive, demonstrating the necessity of the N1-substituent for receptor interaction.
-
Linker Length Matters: Extending the alkyl linker from three carbons (2a ) to four carbons (2b ) improves both binding and functional activity, suggesting an optimal distance to a hydrophobic pocket in the receptor.
-
Aromatic Substitution: Introducing an electron-withdrawing fluorine atom on the terminal phenyl ring (2c ) significantly enhances potency compared to the unsubstituted analog (2a ). Conversely, an electron-donating methoxy group (2d ) is detrimental to activity. This suggests a specific electronic or hydrogen-bonding interaction is at play.
-
Lipophilicity and Shape: Replacing the phenyl ring with a cyclohexyl group (2e ) drastically reduces activity, indicating that a flat, aromatic moiety is preferred for π-π stacking or other specific aromatic interactions.
Conclusion and Future Directions
This guide provides a foundational framework for the rational design, synthesis, and in vitro evaluation of 5-ethylindole derivatives as C5aR1 modulators. The detailed protocols for synthesis and biological assays are designed to be robust and reproducible. The SAR analysis highlights how systematic chemical modifications can translate into significant gains in potency.
Future work should focus on exploring substitutions at other positions of the indole ring (e.g., C2, C3, C6), optimizing pharmacokinetic properties like metabolic stability and solubility, and ultimately progressing promising lead compounds into in vivo models of inflammation to validate their therapeutic potential.[20][21]
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 15. Discovery of small molecule human C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Fischer Indole Synthesis of Substituted Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and address the common challenges associated with this venerable yet often temperamental reaction. As Senior Application Scientists, we understand that synthesizing substituted indoles is crucial for advancing pharmaceutical research and development. This resource consolidates our expertise and field-proven insights to help you navigate the complexities of this reaction, optimize your yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The Fischer indole synthesis, while powerful, is notorious for its sensitivity to various factors that can lead to low yields or complete reaction failure. This section addresses the most common issues encountered in the lab.
I. Low or No Yield: The Most Common Complaint
Question: My Fischer indole synthesis is resulting in very low yields, or in some cases, no desired product at all. What are the primary causes, and how can I improve my outcomes?
Answer: Low yields are a multifaceted problem in the Fischer indole synthesis, often stemming from a combination of factors. The reaction is highly sensitive to the purity of starting materials, the choice of catalyst, and the reaction conditions. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials is Paramount: Ensure your arylhydrazine and carbonyl compounds are of the highest purity. Impurities can engage in side reactions, consuming your starting materials and complicating your product mixture.[1][2] We recommend using freshly distilled or recrystallized starting materials.
-
The Critical Role of the Acid Catalyst: The choice and concentration of the acid catalyst are pivotal. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[3][4] The optimal catalyst is substrate-dependent. Polyphosphoric acid (PPA) is often a robust choice for driving the reaction to completion.[1] It is advisable to screen a selection of acid catalysts to identify the most effective one for your specific substrates.
-
Optimizing Reaction Temperature and Time: This reaction typically requires elevated temperatures to overcome the activation energy of the key[5][5]-sigmatropic rearrangement step.[1] However, excessive heat or prolonged reaction times can lead to the decomposition of either the starting materials or the indole product.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature. For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative, often leading to significantly reduced reaction times and improved yields.[1]
-
Solvent Selection Matters: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1] In some instances, particularly with PPA, running the reaction neat (without a solvent) can be effective.[1]
-
Inert Atmosphere for Sensitive Substrates: For substrates prone to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the overall yield.[6]
-
Consider a One-Pot Procedure: To minimize the loss of material during transfers and purification of the intermediate hydrazone, a one-pot procedure is often advantageous.[7][8] In this approach, the arylhydrazine and carbonyl compound are mixed, and the acid catalyst is added directly to initiate the indolization without isolating the hydrazone.
II. The Challenge of Side Reactions
Question: My TLC plate shows multiple spots, indicating the formation of several side products. What are the common side reactions, and how can I suppress them?
Answer: The formation of byproducts is a frequent issue in the Fischer indole synthesis, primarily due to the harsh acidic conditions and reactive intermediates. Here’s how to address the most common side reactions:
-
Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under acidic conditions, leading to aldol byproducts.[2][7]
-
Solution: Carefully control the reaction temperature and acid concentration to minimize this side reaction.[2] If your synthetic route allows, using a carbonyl compound that cannot enolize is an effective way to prevent this issue.
-
-
N-N Bond Cleavage: A particularly troublesome side reaction is the cleavage of the N-N bond in the hydrazone intermediate. This is especially prevalent when using carbonyl compounds with electron-donating groups, which can over-stabilize a key intermediate, favoring cleavage over the desired cyclization.[2][5][9]
-
Solution: If you suspect N-N bond cleavage, consider using a milder acid catalyst (e.g., acetic acid) and running the reaction at a lower temperature.[6] Computational studies have shown that excessive stabilization of the iminylcarbocation intermediate, formed upon N-N bond cleavage, is responsible for the failure of certain Fischer indolizations.[5]
-
-
Friedel-Crafts Type Reactions: The strongly acidic conditions can sometimes promote intermolecular reactions between the electron-rich indole product and other species in the reaction mixture.[7]
-
Solution: Optimizing the reaction time to avoid prolonged exposure of the product to the acidic medium can help mitigate this. Prompt work-up and neutralization of the acid upon reaction completion are also crucial.[6]
-
III. Regioselectivity with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone and obtaining a mixture of two regioisomeric indoles. How can I control the regioselectivity of the reaction?
Answer: Achieving regioselectivity with unsymmetrical ketones is a classic challenge in the Fischer indole synthesis. The outcome is a delicate balance of steric and electronic factors, as well as the reaction conditions.[6][8]
-
Influence of the Acid Catalyst: The acidity of the medium plays a significant role in determining the regiochemical outcome.[6][10]
-
Weaker Acids (e.g., Acetic Acid): These conditions often favor the formation of the kinetic product, which arises from the more substituted (and thermodynamically more stable) enamine intermediate.[6]
-
Stronger Acids (e.g., H₂SO₄, PPA): Stronger acids can lead to the thermodynamic product, which is derived from the less substituted enamine.[6][10]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the ketone can direct the cyclization to the less sterically hindered position.[2][8] You can leverage this by strategically choosing your starting materials if your synthetic plan allows.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the arylhydrazine can disfavor the[5][5]-sigmatropic rearrangement, potentially impacting regioselectivity.[11] Conversely, electron-donating groups on the arylhydrazine can accelerate the reaction.[12][13]
| Condition | Favored Product | Rationale |
| Weaker Acid | Kinetic Product (from more substituted enamine) | The reaction is under kinetic control, favoring the more stable enamine intermediate.[6] |
| Stronger Acid | Thermodynamic Product (from less substituted enamine) | The reaction is under thermodynamic control, allowing for equilibration to the more stable final product.[10] |
| Bulky Substituents | Product from less sterically hindered cyclization | Steric repulsion directs the reaction pathway.[8] |
IV. Substrate Limitations and Reaction Failure
Question: My reaction has failed completely, with only starting material recovered or a complex, unidentifiable mixture. Are there known substrate limitations for the Fischer indole synthesis?
Answer: Yes, certain substitution patterns are known to be problematic and can lead to complete reaction failure.
-
Synthesis of C3-N-Substituted Indoles: This is a notable challenge for the Fischer indole synthesis.[5][9] The presence of an electron-donating nitrogen atom at the C3 position of the developing indole can excessively stabilize the intermediate formed after N-N bond cleavage, thus preventing the necessary[5][5]-sigmatropic rearrangement.[5][9]
-
Synthesis of the Parent Indole: The Fischer indole synthesis fails with acetaldehyde, and therefore cannot be used to synthesize the parent, unsubstituted indole directly.[7][14]
-
Highly Reactive Functional Groups: Substrates containing functional groups that are sensitive to strong acids may decompose under the reaction conditions.[7][14] In such cases, protecting groups may be necessary, or an alternative indole synthesis method should be considered.
-
Electron-Withdrawing Groups on the Arylhydrazine: While electron-donating groups on the arylhydrazine generally promote the reaction, strong electron-withdrawing groups can deactivate the aromatic ring, hindering the electrophilic cyclization step.[12][13]
Visualizing the Fischer Indole Synthesis and Troubleshooting
To better understand the reaction and the points of potential failure, the following diagrams illustrate the mechanism and a troubleshooting workflow.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A systematic workflow for troubleshooting the Fischer indole synthesis.
Experimental Protocols
General Protocol for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add the arylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at reflux for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure.
-
-
Indolization:
-
In a separate flask, preheat polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone) to 80-100°C with vigorous mechanical stirring.
-
Carefully add the crude hydrazone to the hot PPA in portions.
-
Increase the temperature to 120-160°C and maintain for 15-60 minutes, monitoring by TLC. The reaction mixture will typically darken.
-
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully pour the mixture onto crushed ice with stirring.
-
The crude indole product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can then be purified by recrystallization or column chromatography.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Reisman, S. E., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Reisman, S. E., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Hughes, D. L. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Dave Cantillo. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Benchchem. (n.d.). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Dr. S. K. YADAV. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. testbook.com [testbook.com]
Strategies for improving the yield and purity of 5-Ethylindole synthesis
Technical Support Center: 5-Ethylindole Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 5-Ethylindole. This document is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in the synthesis and purification of this valuable indole derivative. 5-Ethylindole serves as a critical building block in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your experimental outcomes effectively.
Core Synthesis Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains the most prevalent and versatile method for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[3][5]
For the synthesis of 5-Ethylindole, the reaction proceeds by reacting (4-ethylphenyl)hydrazine with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, under acidic conditions. The general mechanism involves several key steps:
-
Hydrazone Formation: Condensation of (4-ethylphenyl)hydrazine with the carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the C-C bond of the indole ring is established.[5][6]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole.[3]
Caption: Mechanism of the Fischer Indole Synthesis for 5-Ethylindole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of 5-Ethylindole.
Category 1: Low Reaction Yield
Q1: My Fischer indole synthesis is giving a poor yield (<40%). What are the most likely causes and how can I fix them?
A1: Low yield is a frequent problem stemming from several factors related to catalysts, temperature, and starting material quality.
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. The reaction requires an acid to facilitate both hydrazone formation and the subsequent cyclization steps.[3] However, excessively harsh acidic conditions can lead to polymerization and degradation of the indole product, which is notoriously unstable in strong acid.[7]
-
Solution: Screen different acid catalysts. While strong Brønsted acids like H₂SO₄ and polyphosphoric acid (PPA) are common, Lewis acids like ZnCl₂ or BF₃ can offer milder conditions and improve yields.[3][5] Consider using a solid acid catalyst, which can simplify workup and be employed in stoichiometric amounts without neutralizing the reaction.[8]
-
-
Suboptimal Temperature: The key[3][3]-sigmatropic rearrangement is temperature-dependent.[5] If the temperature is too low, the reaction may stall. If it's too high, side reactions and decomposition can dominate.
-
Solution: The optimal temperature depends on the specific substrate and catalyst. A typical range is 80-150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the sweet spot where starting material is consumed efficiently without significant byproduct formation. Continuous flow reactors can offer precise temperature control, minimizing degradation.[9]
-
-
Purity of Starting Materials: The stability of the (4-ethylphenyl)hydrazine starting material is a major concern. Hydrazines are susceptible to oxidation.
-
Solution: Use freshly prepared or purified (4-ethylphenyl)hydrazine. If using a hydrochloride salt, ensure it is properly neutralized before the reaction. Verify the purity of your carbonyl compound, as impurities can inhibit the reaction.
-
| Catalyst Type | Examples | Typical Conditions & Considerations | Reference |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, PPA | Often require high temperatures. Can cause charring/polymerization if not controlled. PPA is highly viscous. | [3][10] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Generally milder than Brønsted acids. Can be used in stoichiometric amounts. ZnCl₂ is a classic choice. | [3][5] |
| Solvent-Free | Trichloroacetic Acid | Can provide excellent yields with simplified workup and reduced environmental impact. | [6] |
Category 2: Product Purity and Impurities
Q2: My final product shows multiple spots on TLC and the NMR is messy. What are the common impurities and how do I get a pure product?
A2: Impurities in 5-Ethylindole synthesis typically arise from side reactions, incomplete reactions, or product degradation.
-
Common Impurities:
-
Unreacted (4-ethylphenyl)hydrazine: Can be difficult to remove due to similar polarity.
-
Isomeric Byproducts: If using an unsymmetrical ketone, two different enamine tautomers can form, leading to a mixture of indole regioisomers.[11] This is less of an issue when using a simple aldehyde like acetaldehyde.
-
Polymeric Tars: Dark, insoluble materials resulting from the reaction of the indole product with the strong acid catalyst.[7]
-
Oxidized Species: Indoles can be sensitive to air, especially under reaction conditions, leading to colored impurities.
-
-
Purification Strategies:
-
Aqueous Workup: After the reaction, quenching with a base (e.g., NaHCO₃ solution) is crucial to neutralize the acid catalyst and prevent further degradation.
-
Column Chromatography: This is the most effective method for separating 5-Ethylindole from polar starting materials and non-polar byproducts. A gradient of ethyl acetate in hexane is a common eluent system.[12]
-
Recrystallization/Crystallization: If the crude product is a solid or can be induced to crystallize, this is an excellent purification technique. Solute crystallization from a solvent like n-hexane can be highly effective.[13]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and some tars.[14]
-
Caption: A general workflow for troubleshooting 5-Ethylindole synthesis.
Experimental Protocols
Protocol 1: Fischer Synthesis of 5-Ethylindole using Zinc Chloride
This protocol is a representative example. Researchers should adapt it based on their specific equipment and safety procedures.
Materials:
-
(4-ethylphenyl)hydrazine hydrochloride (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Anhydrous Ethanol (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride in ethanol. Add pyruvic acid and stir the mixture at room temperature for 1-2 hours. The corresponding hydrazone may precipitate and can be isolated, or used directly in the next step.
-
Cyclization: To the flask containing the hydrazone, add anhydrous zinc chloride. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 5-Ethylindole.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in 100% hexane and pack the column. Equilibrate the column with 2-5% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude 5-Ethylindole in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 2% ethyl acetate in hexane). Gradually increase the polarity (e.g., to 5%, 10%, then 20% ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, which appears as a colorless to yellow liquid or low-melting solid.[1]
References
-
Chao, M. N., et al. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 27(3), 723. Available from: [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. Available from: [Link]
- Process for preparation of 5-substituted indole derivatives. (n.d.). Google Patents.
-
Al-Majid, A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 320. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Fischer Indole Synthesis. (2021). YouTube. Retrieved January 6, 2026, from [Link]
-
Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved January 6, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available from: [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
1.1 Process Description. (n.d.). Environment Clearance. Retrieved January 6, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Springer. Retrieved January 6, 2026, from [Link]
-
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. (n.d.). IOSR Journal. Retrieved January 6, 2026, from [Link]
-
5-Ethyl-1H-indole | C10H11N | CID 12399210 - PubChem. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). IJRTE. Retrieved January 6, 2026, from [Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (n.d.). Thieme Connect. Retrieved January 6, 2026, from [Link]
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
-
Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. (1996). PubMed. Retrieved January 6, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Indole: Properties, Reactions, Production And Uses. (n.d.). Chemcess. Retrieved January 6, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). NIH. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Troubleshooting Side Product Formation in Indole Reactions
Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole reactions and minimize the formation of unwanted side products. The inherent reactivity of the indole nucleus, while a powerful tool for synthesis, often leads to challenges in controlling selectivity and preventing side reactions.[1][2] This resource provides in-depth, experience-driven answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Unwanted Polymerization and Dimerization
Question 1: I'm observing a significant amount of insoluble, dark-colored material in my reaction mixture, suggesting polymerization. What is causing this, and how can I prevent it?
Answer:
The formation of dark, insoluble polymers is a frequent issue in indole chemistry, particularly under acidic conditions.[1][3] The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, not just by your desired reagent, but also by other protonated indole molecules.[3]
Causality:
-
Acid-Catalyzed Self-Condensation: In the presence of strong acids, the C3 position of one indole molecule can attack the protonated C2 or C3 position of another, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymers.[1][4] The mechanism often involves the formation of a highly reactive 3H-indolium ion intermediate.
-
Oxidative Polymerization: Exposure to air (oxygen) or other oxidizing agents can lead to the formation of radical cations, which can then couple to form polymers.[5] This is often accompanied by the development of a dark green or black color.[5]
Troubleshooting Protocol:
-
Control Acidity:
-
Use Milder Acids: If your reaction requires acidic conditions, consider switching from strong protic acids (like H₂SO₄ or HCl) to weaker acids or Lewis acids. For instance, in Fischer indole synthesis, catalysts like ZnCl₂ or polyphosphoric acid (PPA) can be effective while minimizing polymerization.[6]
-
Slow Addition: If a strong acid is necessary, add it slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration of the protonated indole.
-
-
Protect the Indole Nitrogen:
-
Electron-Withdrawing Protecting Groups: Introducing an electron-withdrawing group on the indole nitrogen, such as tosyl (Ts), Boc, or a sulfonyl group, can significantly decrease the electron density of the pyrrole ring.[7][8] This deactivation makes the indole less prone to electrophilic attack and subsequent polymerization.[8]
-
-
Maintain an Inert Atmosphere:
-
Degas Solvents: Before use, thoroughly degas your reaction solvents to remove dissolved oxygen.
-
Inert Gas Blanket: Run the reaction under a blanket of an inert gas like nitrogen or argon to prevent oxidative polymerization.[9]
-
Data Presentation: Impact of N-Protection on Polymerization
| Protecting Group | Electron-Donating/Withdrawing | Effect on Ring Reactivity | Propensity for Polymerization |
| None | - | Highly Activated | High |
| Boc | Withdrawing | Deactivated | Low |
| Tosyl (Ts) | Withdrawing | Deactivated | Low |
| Benzyl (Bn) | Donating | Activated | High |
Visualization: Acid-Catalyzed Dimerization Pathway
Caption: Acid-catalyzed dimerization of indole.
Category 2: Regioselectivity Issues (C2 vs. C3 Functionalization)
Question 2: My reaction is giving me a mixture of C2 and C3 substituted products. How can I improve the regioselectivity for C3 functionalization?
Answer:
Controlling regioselectivity is a cornerstone of successful indole synthesis. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack due to the stability of the resulting intermediate.[2][3] However, under certain conditions, reaction at C2 can compete or even predominate.
Causality:
-
Steric Hindrance: A bulky substituent at the C3 position can sterically hinder the approach of an electrophile, making the C2 position more accessible.
-
Reversible Reactions: In some cases, initial C3 substitution may be reversible. If the C2-substituted product is thermodynamically more stable, it can accumulate over time.
-
Catalyst/Ligand Effects: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.[10][11][12]
Troubleshooting Protocol:
-
Protect the Indole Nitrogen:
-
N-protection can direct lithiation, a common strategy for introducing substituents, to the C2 position.[2] Therefore, for electrophilic substitution at C3, it is often best to use an N-unprotected indole or a protecting group that does not strongly direct to C2.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled C3 product.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., polar aprotic like DMF vs. nonpolar like toluene) to find the optimal conditions for C3 selectivity.
-
-
Choice of Reagents:
-
For reactions like the Mannich reaction to produce gramine, the electrophile (iminium ion) is highly reactive and selectively attacks the C3 position.[13]
-
In Friedel-Crafts type reactions, the choice of Lewis acid can influence the outcome.
-
Visualization: Logic for Controlling Regioselectivity
Caption: Decision tree for regioselectivity control.
Category 3: Oxidation of the Indole Ring
Question 3: My indole product seems to be degrading upon workup or storage, showing signs of oxidation. What are the common oxidation products and how can I prevent this?
Answer:
The electron-rich indole ring is susceptible to oxidation, which can lead to a variety of byproducts, compromising the purity and yield of your desired compound.[2][14]
Causality:
-
Aerial Oxidation: Simple exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of hydroperoxides and subsequent degradation products.[9][14]
-
Oxidizing Reagents: Many common laboratory reagents can act as oxidants for indoles. For example, N-bromosuccinimide (NBS) can selectively oxidize indole to oxindole.[2]
-
Metal Catalysis: Trace metal impurities can catalyze oxidative degradation.[9]
Common Oxidation Products:
-
Oxindoles: Oxidation at the C2 position.
-
Indoxyls: Oxidation at the C3 position.
-
Ring-Opened Products: Cleavage of the C2-C3 double bond can lead to products like 2-formamidobenzaldehyde.[15]
Troubleshooting Protocol:
-
Storage and Handling:
-
Inert Atmosphere: Store sensitive indole compounds under an inert atmosphere (argon or nitrogen).[9]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect from light.[9]
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of degradation.[9]
-
-
Use of Antioxidants:
-
For solutions of indole compounds, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation.[9]
-
-
Purification Techniques:
Experimental Protocol: Inert Atmosphere Storage
-
Place the solid indole compound in a vial.
-
Securely cap the vial with a septum.
-
Insert a needle connected to an inert gas source into the headspace.
-
Insert a second, shorter needle as an exhaust.
-
Gently flush the vial with the inert gas for 1-2 minutes.
-
Remove the exhaust needle first, followed by the inert gas needle.
-
For long-term storage, wrap the cap with Parafilm®.
-
Store under appropriate temperature and light-protected conditions.[9]
References
- Filo. (2025, August 6).
- Nateghi, M. R., & Samadi, F. (n.d.). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry.
- Jiao Research Group. (n.d.). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step.
- Chemical Science (RSC Publishing). (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- SciSpace. (2020, September 23). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- C&EN Global Enterprise. (2022, September 12). Molecular-editing reaction expands indoles with nitrogen.
- NIH. (n.d.). Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan.
- Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses.
- Benchchem. (n.d.).
- NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). common side reactions in indole-pyrrole synthesis.
- PMC - NIH. (n.d.).
- Wikipedia. (n.d.). Indole.
- PMC - NIH. (2008, August 26).
- Benchchem. (n.d.).
- Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Benchchem. (n.d.).
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- ResearchGate. (2025, October 10). (PDF)
- Chemical Communications (RSC Publishing). (n.d.).
- Benchchem. (n.d.).
- (n.d.).
- ACS Catalysis. (2021, July 15). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
- ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37..
- MDPI. (n.d.). Recent Developments of Gramine: Chemistry and Biological Activity.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 6). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis.
- YouTube. (2018, August 31). 20 Acidity & Electrophilic Reactions of Indole.
- PMC - PubMed Central. (n.d.). All-round catalytic and atroposelective strategy via dynamic kinetic resolution for N-/2-/3-arylindoles.
- YouTube. (2021, September 11). Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58).
- Research Communities. (2019, October 29).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- PMC - NIH. (n.d.).
- Chemistry Steps. (2022, January 2).
- LibreTexts. (2024, April 2). 16.
- PMC - NIH. (n.d.). Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota.
- YouTube. (2021, March 4). 18.
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Technical Support Center: Overcoming Challenges in the Purification of 5-Ethylindole and its Derivatives
Welcome to the technical support center for the purification of 5-Ethylindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of these valuable heterocyclic compounds. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: My synthesized 5-Ethylindole has a pink or brownish discoloration. Is it impure and what causes this?
A1: Yes, a pink, brown, or purplish hue is a common indicator of impurity in indole derivatives. This discoloration is typically caused by the air oxidation of the indole ring, which can be accelerated by exposure to light and heat.[1] Even trace amounts of acidic impurities can catalyze this degradation, leading to the formation of highly colored polymeric or dimeric species. While the discoloration may represent a very small percentage of the total mass, it is a clear sign that the product requires further purification. Proper storage, such as in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon), is crucial to prevent degradation of the purified compound.[1]
Q2: What are the most common types of impurities I should expect in my crude 5-Ethylindole?
A2: The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, some general classes of impurities are frequently observed. Understanding these can help you devise an effective purification strategy.[2]
| Impurity Type | Potential Impurities | Likely Origin |
| Starting Materials | Unreacted arylhydrazines, aldehydes, or ketones. For 5-Ethylindole, this could be 4-ethylphenylhydrazine or a corresponding carbonyl compound. | Incomplete reaction during syntheses like the Fischer, Madelung, or Reissert methods.[2][3] |
| Isomeric Byproducts | Positional isomers (e.g., 4-Ethylindole, 6-Ethylindole, 7-Ethylindole) or structural isomers. | Side reactions during the indolization step, particularly in Fischer indole synthesis if reaction conditions are not optimized.[3] |
| Reaction Intermediates | Uncyclized hydrazones or N-acylated intermediates. | Incomplete cyclization or hydrolysis during work-up.[3] |
| Degradation Products | Oxidized dimers, trimers, or polymeric materials. | Exposure to air, light, heat, or acid during the reaction, work-up, or storage.[1][2] |
| Residual Solvents | Solvents used during synthesis and purification (e.g., DMF, Toluene, Ethyl Acetate). | Incomplete removal during concentration steps.[4] |
Q3: I have a complex mixture. How do I decide between column chromatography and recrystallization for purification?
A3: The choice between these two primary purification techniques depends on the nature of your crude product and the impurities present.
-
Column Chromatography is the more powerful technique for separating compounds with different polarities. It is ideal when you have multiple components, isomeric impurities, or when impurities have similar solubility profiles to your desired product, making recrystallization ineffective.[1] Thin Layer Chromatography (TLC) should be your first step to determine if your components can be separated chromatographically.[5]
-
Recrystallization is an excellent and often more scalable method for removing small amounts of impurities from a solid product that is already relatively pure (>90%). The key requirement is finding a solvent (or solvent system) that dissolves your 5-Ethylindole derivative well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[1][6]
Often, a combination of both methods is the most effective approach. An initial purification by flash column chromatography can remove the bulk of impurities, followed by recrystallization of the pooled fractions to obtain a highly pure, crystalline product.[2]
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a workhorse technique for purifying indole derivatives.[5] However, success depends on careful optimization of conditions. The basic workflow involves selecting a solvent, packing the column, loading the sample, and eluting fractions.
Problem: My compounds are not separating well on the silica gel column.
-
Cause & Explanation: Poor separation is most often due to an improperly chosen solvent system (eluent). The polarity of the eluent governs how quickly compounds move down the column. If the eluent is too polar, all compounds will move quickly and co-elute (high Rf values). If it's not polar enough, compounds will stick to the silica and move too slowly or not at all (low Rf values).[1]
-
Solution:
-
Systematic TLC Analysis: Before running a column, test various solvent mixtures using TLC. A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8]
-
Target Rf Value: Aim for a solvent system that gives your desired 5-Ethylindole derivative an Rf value of approximately 0.3 on the TLC plate.[5] This generally provides the best balance for achieving good separation from impurities.
-
Consider Additives: Indoles contain a slightly acidic N-H proton and a basic nitrogen lone pair. This can cause "streaking" or tailing on the acidic silica gel. Adding a small amount (0.1-1%) of triethylamine (TEA) or pyridine to your eluent can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[5][9] For acidic indole derivatives (e.g., indole-carboxylic acids), adding a small amount of acetic acid may be beneficial.[5]
-
Problem: My compound appears to be decomposing on the column.
-
Cause & Explanation: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds, including some indole derivatives.[10] The prolonged contact time during chromatography can be sufficient to cause decomposition, which you might observe as new, often colored, spots appearing on your TLC plates of the collected fractions.
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot at the baseline or a streak leading from the main spot, your compound may be unstable on silica.[10]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry with your non-polar eluent containing 1-2% triethylamine, then packing the column with this slurry.
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or using reversed-phase (C18) silica gel for purification.[10]
-
Troubleshooting Flowchart for Chromatography
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Problem: My compound "oils out" instead of forming crystals.
-
Cause & Explanation: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. It is a common issue with samples that are significantly impure or when the solution is cooled too rapidly.[6]
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[6]
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not move it directly to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[6]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for crystallization.[1]
-
Problem: I have a very low yield after recrystallization.
-
Cause & Explanation: A low recovery rate can stem from several factors. You might be using too much solvent, causing a significant amount of your product to remain dissolved even at low temperatures. Alternatively, the compound might be too soluble in the chosen solvent, or premature crystallization occurred during a hot filtration step.[1]
-
Solution:
-
Use a Minimal Amount of Hot Solvent: The key to good recovery is to use the absolute minimum volume of boiling solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated solid.[1]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., with a heat gun or in an oven) to prevent the product from crashing out on the cold glass.[1]
-
Recover from the Mother Liquor: After filtering your crystals, you can often recover a second crop of slightly less pure crystals by concentrating the remaining solution (the mother liquor) by about half and re-cooling.
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well when hot.[1] You may need to screen other solvents or use a two-solvent system. For indoles, common solvent systems include hexane/ethyl acetate, methanol/water, or ethanol.[6][11]
-
Step-by-Step Recrystallization Protocol
| Step | Action | Rationale |
| 1. Solvent Selection | Test solubility of a small amount of crude product in various solvents at room temp and at boiling. | The ideal solvent dissolves the product when hot but not when cold.[1] Common choices for indoles include ethanol, methanol/water, and hexane/ethyl acetate.[6][12] |
| 2. Dissolution | Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to dissolve it completely. | Using excess solvent will significantly reduce the final yield.[1] |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution through a pre-heated funnel. | This removes impurities that do not dissolve. Pre-heating prevents the desired product from crystallizing prematurely.[1] |
| 4. Cooling | Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. | Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities and lead to oiling out.[1] |
| 5. Crystal Collection | Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). | This efficiently separates the solid crystals from the impurity-rich mother liquor. |
| 6. Washing | Wash the collected crystals with a small amount of ice-cold solvent. | This removes any adhering mother liquor without dissolving a significant amount of the product crystals. |
| 7. Drying | Dry the crystals under vacuum to remove all residual solvent. | Ensures the final product is pure and provides an accurate yield measurement. |
Special Topic: Acid-Base Extraction for Preliminary Purification
For crude mixtures containing acidic or basic impurities, a simple acid-base extraction can be a highly effective first purification step before chromatography or recrystallization.[13][14] The principle relies on the differential solubility of neutral organic compounds versus their charged salt forms.[14]
When should I use this technique?
Use acid-base extraction when you suspect the presence of acidic impurities (like unreacted carboxylic acids from certain syntheses) or basic impurities (like unreacted arylhydrazines).[3][13] 5-Ethylindole itself is a very weak base and will typically remain in the organic layer during these washes.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Dimeric indole alkaloid purification process.
- Technical Support Center: Purification of 4-Cyanoindole and Its Deriv
- Acid-base extraction. Bionity.
- Acid–base extraction. Wikipedia.
- Technical Support Center: Purifying Indole Derivatives by Recrystalliz
- Crystallization purification of indole.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Electronic Supporting Inform
- Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.
- Problems with Fischer indole synthesis. Reddit.
- Technical Support Center: Managing Impurities in Commercial 5-Methylindole. Benchchem.
- Recent trends in the impurity profile of pharmaceuticals.
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- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions (catalyst, temperature, solvent) for indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the indole scaffold, a privileged structure in medicinal chemistry. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on the "why" behind experimental choices, empowering you to diagnose and resolve challenges in your own research.
Section 1: The Fischer Indole Synthesis: A Perennial Workhorse and Its Challenges
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole nucleus.[1] Its enduring popularity is a testament to its versatility. However, its sensitivity to reaction conditions often presents challenges.[2] This section provides a comprehensive guide to troubleshooting and optimizing this venerable reaction.
Frequently Asked Questions (FAQs) for Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Fischer indole synthesis are a common issue and can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and acid strength.[2]
-
Instability of Reactants or Intermediates: The phenylhydrazone intermediate can be unstable under harsh conditions.
-
Interfering Functional Groups: Certain substituents on the starting materials can lead to side reactions.
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can significantly impact the reaction's success.[2]
To address low yields, a systematic optimization of the reaction conditions, including temperature, reaction time, and catalyst concentration, is recommended.[2]
Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
A2: Side product formation often accompanies the Fischer indole synthesis. Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under acidic conditions.[2]
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to cleavage of the N-N bond instead of the desired cyclization.[2][3] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[2]
To minimize side reactions, consider a careful selection of the acid catalyst and reaction temperature. In some cases, using a milder acid or a lower temperature can favor the desired reaction pathway.
Q3: The choice of acid catalyst seems critical. How do I select the optimal catalyst for my specific substrates?
A3: The acid catalyst is indeed a crucial parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are commonly employed.[4] The optimal choice is highly substrate-dependent and often requires empirical screening. Polyphosphoric acid (PPA) is a frequently effective catalyst for the cyclization step.[4]
For a systematic approach, we recommend a catalyst screening experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A4: The direct synthesis of unsubstituted indole from acetaldehyde is often problematic and can fail.[2] A widely used alternative involves using pyruvic acid as the carbonyl compound to form indole-2-carboxylic acid, which is then decarboxylated to yield the parent indole.[2][5]
Troubleshooting Guide: Fischer Indole Synthesis
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Fischer indole synthesis.
| Symptom | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Yield | Inappropriate acid catalyst (type or concentration) | Screen a panel of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). Optimize the catalyst loading. | [2][4] |
| Suboptimal temperature (too low for cyclization or too high leading to decomposition) | Systematically vary the reaction temperature. Monitor the reaction progress by TLC to identify the optimal temperature and time. | [2] | |
| Poor quality of starting materials (arylhydrazine or carbonyl compound) | Ensure the purity of starting materials by recrystallization or distillation. | [2] | |
| Steric hindrance from bulky substituents | Consider alternative, less sterically demanding starting materials or a different indole synthesis method. | [2] | |
| Multiple Spots on TLC (Side Products) | Aldol condensation of the carbonyl starting material | Use a milder acid catalyst or lower the reaction temperature. | [2] |
| N-N bond cleavage due to electron-donating groups on the carbonyl component | If synthesizing 3-aminoindoles or similar structures, consider using a Lewis acid catalyst which can sometimes improve yields. | [3][6] | |
| Formation of regioisomers with unsymmetrical ketones | The regioselectivity can be influenced by the acidity of the medium. Experiment with different acid catalysts. Chromatographic separation of isomers may be necessary. | [7] | |
| Reaction Fails to Go to Completion | Insufficiently acidic conditions | Increase the concentration of the acid catalyst or switch to a stronger acid. | [2] |
| Unstable hydrazone intermediate | In some cases, pre-forming and isolating the hydrazone before the cyclization step can improve the overall yield. | [2] |
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following decision tree outlines a systematic approach to addressing low yields in the Fischer indole synthesis.
Caption: A decision tree for troubleshooting low yields.
Section 2: Navigating Other Classical Indole Syntheses
While the Fischer synthesis is prevalent, other classical methods offer unique advantages for specific substitution patterns. This section addresses common challenges in the Madelung, Reissert, Bischler-Möhlau, and Hemetsberger syntheses.
Madelung Indole Synthesis
Q: The high temperatures required for the Madelung synthesis are degrading my starting material. Are there milder alternatives?
A: The classical Madelung synthesis often requires harsh conditions (200-400 °C) with a strong base.[8] However, several modifications can be employed to achieve cyclization under milder conditions. The use of organolithium bases, such as n-butyllithium or LDA, can facilitate the reaction at lower temperatures. Additionally, a copper-catalyzed amidation/cyclization process has been developed, allowing for a one-pot synthesis of indoles under significantly milder conditions.[9]
Reissert Indole Synthesis
Q: My Reissert synthesis is giving a low yield of the desired indole. What are the common pitfalls?
A: The Reissert synthesis, which involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative, can be sensitive to the reduction conditions.[10] The choice of reducing agent is critical. While zinc in acetic acid is commonly used, other systems like iron powder in acetic acid/ethanol or sodium dithionite have also been employed.[10] Incomplete reduction or over-reduction can lead to a mixture of byproducts. Careful monitoring of the reaction and optimization of the reducing agent and reaction time are key to achieving high yields.
Bischler-Möhlau Indole Synthesis
Q: The Bischler-Möhlau synthesis is notorious for low yields and harsh conditions. How can I improve this reaction?
A: The traditional Bischler-Möhlau synthesis, reacting an α-halo-ketone with an excess of an aniline, often suffers from low yields due to the high temperatures required.[11][12] Modern approaches have significantly improved the utility of this reaction. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[13][14] Additionally, using lithium bromide as a catalyst can facilitate the reaction under milder conditions.[11][14]
Hemetsberger Indole Synthesis
Q: I'm having trouble with the regioselectivity of my Hemetsberger synthesis with a meta-substituted aromatic aldehyde. How can I control the outcome?
A: The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[15][16] When using a meta-substituted aryl aldehyde, a mixture of 5- and 7-substituted indoles is often obtained.[17][18] The regioselectivity can be influenced by the solvent. A systematic screening of solvents with varying polarities and boiling points may help to favor the formation of the desired regioisomer.
Section 3: The Rise of Modern Catalytic Methods
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and often higher yields compared to classical methods.[19][20][21]
A Comparative Overview
The following table provides a general comparison of classical and modern indole synthesis methods.
| Method | Typical Catalyst/Reagent | General Conditions | Key Advantages | Common Limitations | Citation(s) |
| Fischer | Brønsted or Lewis Acids | High Temperature | Versatile, widely applicable | Harsh conditions, limited functional group tolerance | [1][2] |
| Madelung | Strong Base (e.g., NaOEt, n-BuLi) | Very High Temperature | Access to 2-substituted indoles | Extremely harsh conditions, limited substrate scope | [1][8] |
| Reissert | Base, then Reducing Agent (e.g., Zn/AcOH) | Multi-step | Access to indole-2-carboxylic acids | Sensitive to reduction conditions | [10][22] |
| Bischler-Möhlau | Excess Aniline | High Temperature | Synthesis of 2-arylindoles | Harsh conditions, often low yields | [11][22] |
| Palladium-catalyzed (e.g., Larock, Buchwald-Hartwig) | Pd catalyst, ligand, base | Mild to moderate temperature | Excellent functional group tolerance, high yields, regioselectivity | Catalyst cost and sensitivity | [21][23] |
| Copper-catalyzed | Cu catalyst, ligand, base | Mild to moderate temperature | Lower cost than palladium, good functional group tolerance | Can require specific ligands | [9][23] |
| Gold-catalyzed | Au catalyst | Mild temperature | Unique reactivity for alkyne activation | High catalyst cost | [23][24] |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Catalyst Screening in Fischer Indole Synthesis
This protocol is designed for the systematic evaluation of different acid catalysts to optimize the yield of your Fischer indole synthesis.
-
Preparation:
-
In a series of identical reaction vials, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).
-
To each vial, add a different acid catalyst (e.g., ZnCl₂, p-TsOH, H₂SO₄, BF₃·OEt₂) at a specific loading (e.g., 20 mol%).
-
Add the chosen solvent (e.g., toluene, acetic acid, or neat) to achieve a consistent concentration across all vials.
-
-
Reaction:
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Stir the reactions for a set period (e.g., 4 hours).
-
-
Analysis:
-
After the reaction time, cool the vials to room temperature.
-
Take an aliquot from each vial, dilute it, and analyze by TLC or LC-MS to determine the relative conversion to the desired product and the formation of any byproducts.
-
Based on the initial screening, select the most promising catalyst for further optimization of concentration and temperature.
-
Protocol 2: General Procedure for Work-up and Purification of Indoles
The purification of indole derivatives can be challenging due to their potential sensitivity to acidic silica gel and susceptibility to oxidation.[25]
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Stationary Phase: Use silica gel for most applications. For acid-sensitive indoles, consider using deactivated silica gel (by pre-treating with a triethylamine solution) or alumina.[25]
-
Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexanes. For more polar indoles, a dichloromethane/methanol system may be more effective.[26]
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column (dry loading).
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Visualizing the Optimization Workflow
The following diagram illustrates a general workflow for optimizing an indole synthesis reaction.
Caption: A general workflow for reaction optimization.
Section 5: Safety Precautions
Many of the reagents used in indole synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[27][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.[29]
-
Handling of Reagents:
-
Acids: Strong acids are corrosive and should be handled with extreme care.
-
Bases: Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and/or toxic.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.[29]
This technical support guide is intended to be a living document. As new methods and troubleshooting strategies emerge, we will continue to update and expand this resource. We are committed to supporting your success in the synthesis of these vital heterocyclic compounds.
References
-
Ask this paper. (2025). a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches. [Link]
-
Bohrium. (2025). a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches. [Link]
-
Jinjing Chemical. (2025). What are the precautions when using 98% Indole?[Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 42, 335-678.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
-
SDS Manager. (2025). Indole for synthesis SDS. [Link]
-
ResearchGate. (2025). Indoles via Knoevenagel-Hemetsberger Reaction Sequence | Request PDF. [Link]
-
RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
- Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of indoles: recent advances. Russian Chemical Reviews, 88(2), 99.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- Yoo, W. J., & Li, C. J. (2011). Why do some Fischer indolizations fail?. Journal of the American Chemical Society, 133(15), 5873-5876.
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5873-5876.
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
-
ResearchGate. (n.d.). Bischler–Möhlau indole synthesis | Request PDF. [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
YouTube. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. [Link]
-
Wikipedia. (n.d.). Madelung synthesis. [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]
-
YouTube. (2021, September 30). 14 - Synthesis of Indoles. [Link]
-
YouTube. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. [Link]
-
ResearchGate. (2019). Hemetsberger Indole Synthesis. [Link]
-
HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]
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How to prevent tar and polymeric byproduct formation in acidic indole synthesis
A Guide to Preventing Tar and Polymeric Byproduct Formation
Welcome to the Technical Support Center for acidic indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with one of the most persistent issues in classic indole syntheses: the formation of tar and intractable polymeric byproducts. Instead of simply providing protocols, we will delve into the mechanistic origins of these side reactions and offer scientifically grounded, actionable solutions to help you achieve cleaner reactions and higher yields.
Troubleshooting Guide: From Black Tar to Clean Product
This section addresses specific, common problems encountered during acidic indole synthesis, such as the Fischer, Bischler-Möhlau, and other related methods.
Q1: My reaction turned into an insoluble, black tar immediately after adding the acid catalyst. What happened?
A1: This is a classic sign of rapid, uncontrolled polymerization. The indole nucleus, once formed, is electron-rich and can be highly susceptible to acid-catalyzed polymerization.[1]
The Underlying Chemistry:
Strong Brønsted acids (like H₂SO₄ or HCl) can protonate the indole ring. While N-protonation occurs, protonation at the C3 position creates a highly stable and electrophilic 3H-indolium cation.[1] This cation is then attacked by the nucleophilic C3 position of another, unprotonated indole molecule. This process repeats, leading to a chain reaction that forms a complex polymeric tar. Excessively high temperatures dramatically accelerate this and other side reactions.[2][3]
dot
Caption: Acid-catalyzed polymerization of indole.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[4][5] Switch from strong, non-coordinating Brønsted acids to milder options.
-
Lewis Acids: Catalysts like ZnCl₂, BF₃·OEt₂, or AlCl₃ are often more effective and less prone to causing polymerization.[4][6]
-
Polyphosphoric Acid (PPA): PPA can act as both catalyst and solvent and is often a superior choice for driving the reaction to completion while minimizing charring.[4]
-
Solid-Supported Acids or Milder Brønsted Acids: Consider p-toluenesulfonic acid (p-TsOH) or using an acidic resin.
-
-
Control the Temperature: Elevated temperatures accelerate side reactions.[2]
-
Slow Addition: Add the acid catalyst slowly and at a lower temperature to control the initial exotherm and prevent localized "hot spots" where polymerization can initiate.
Q2: My TLC shows multiple spots, and the yield of my desired indole is low. What are the likely side products?
A2: Besides polymerization, several other side reactions can compete with the desired indole formation, leading to a complex product mixture.
Common Side Reactions:
-
Aldol Condensation: The aldehyde or ketone starting material can self-condense under acidic conditions, especially if it is enolizable. This is a common problem when using reactive carbonyls like acetaldehyde.[2]
-
Friedel-Crafts-type Reactions: Intermediates in the synthesis can act as electrophiles and react with the electron-rich aniline or phenylhydrazine starting materials at undesired positions.[2]
-
N-N Bond Cleavage: In the Fischer indole synthesis, the key[7][7]-sigmatropic rearrangement can compete with direct cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic for substrates with electron-donating groups, which stabilize the resulting iminyl carbocation, leading to byproducts like aniline derivatives instead of the indole.[5][8][9]
dot
Caption: Competing pathways in Fischer indole synthesis.
Troubleshooting Steps & Solutions:
-
Optimize Catalyst and Temperature: As with tar formation, using milder Lewis acids and lower temperatures can favor the desired reaction pathway over side reactions.[2]
-
Use a One-Pot Procedure: To minimize handling losses and potential side reactions of isolated intermediates, consider forming the hydrazone in situ and proceeding directly with the indolization step without purification.[4]
-
Protect Sensitive Functional Groups: If your starting materials contain highly reactive functional groups, consider protecting them before the synthesis.
-
Consider an Alternative Synthesis: For certain substitution patterns, especially those prone to N-N bond cleavage (like attempts to make 3-aminoindoles via the Fischer method), a different synthetic route may be necessary.[8]
Frequently Asked Questions (FAQs)
Q: Which factors have the most significant impact on preventing byproduct formation? A: The three most critical parameters to control are 1) Acid Choice , 2) Temperature , and 3) Purity of Starting Materials .[4][5] Impurities in the arylhydrazine or carbonyl compound can introduce competing reactions.[5] Using freshly distilled or recrystallized starting materials is highly recommended.[4]
| Parameter | Recommendation for Clean Synthesis | Rationale |
| Acid Catalyst | Use Lewis acids (ZnCl₂, BF₃) or PPA over strong Brønsted acids (HCl, H₂SO₄).[4][6] | Minimizes C3 protonation of the indole product, which is the primary initiation step for polymerization.[10] |
| Temperature | Maintain the lowest effective temperature; monitor reaction by TLC.[2] | Reduces the rate of competing side reactions (polymerization, aldol, Friedel-Crafts) which often have higher activation energies.[3] |
| Solvent | Polar aprotic solvents (e.g., Acetic Acid, DMSO) are often effective.[4] In some cases, running the reaction neat can be beneficial.[4] | The solvent can influence reaction rates and the stability of intermediates. |
| Atmosphere | For sensitive substrates, use an inert atmosphere (N₂ or Ar).[4][11] | Prevents oxidation of electron-rich starting materials, intermediates, or the final indole product. |
Q: Can microwave-assisted synthesis help reduce byproduct formation? A: Yes, microwave irradiation can be highly effective. The rapid and uniform heating often leads to significantly reduced reaction times.[4] This short exposure to high temperatures can favor the desired cyclization over the slower side reactions that lead to degradation and polymerization, often resulting in cleaner reaction profiles and higher yields.[2]
Q: My crude product is still discolored and contains impurities. What are the best purification strategies? A: Purification of indoles can be challenging due to their potential sensitivity to acidic silica gel.[7]
-
Initial Workup: Perform a liquid-liquid extraction. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, followed by brine.[7]
-
Column Chromatography: This is the most common method.[4][7]
-
Deactivate Silica: If you observe streaking or decomposition on the column, your indole may be acid-sensitive. Neutralize the silica gel by flushing the packed column with an eluent containing 0.5-1% triethylamine before loading your sample.[7]
-
Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[7]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material, though it may result in lower recovery.[5][7] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2,3-dimethylindole
This protocol is adapted from procedures that leverage microwave heating to improve yields and minimize reaction times.[4]
Step 1: Hydrazone Formation & Indolization (One-Pot)
-
To a 10 mL microwave vial, add phenylhydrazine hydrochloride (1.0 eq, e.g., 144 mg).
-
Add butan-2-one (1.05 eq, e.g., 79 mg) and anhydrous tetrahydrofuran (THF, 2 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and heat to 150°C for 15 minutes. The reaction mixture will darken.
Step 2: Work-up & Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,3-dimethylindole.
Protocol 2: PPA-Catalyzed Synthesis of 2-Phenylindole
This protocol utilizes polyphosphoric acid (PPA), a highly effective catalyst for this transformation.[4]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve acetophenone (1.0 eq, e.g., 1.20 g) in ethanol (10 mL).
-
Add phenylhydrazine (1.0 eq, e.g., 1.08 g) dropwise with stirring.
-
Add 3-4 drops of glacial acetic acid.
-
Heat the mixture at 80°C for 45 minutes.
-
Remove the ethanol under reduced pressure. The crude hydrazone can be used directly in the next step.
Step 2: Indolization
-
In a separate flask, pre-heat polyphosphoric acid (PPA, ~10 g) to 100°C with vigorous mechanical stirring.
-
Carefully add the crude hydrazone from Step 1 to the hot PPA.
-
Increase the temperature and heat the mixture at 150-160°C for 10-15 minutes.
-
Allow the reaction to cool to ~100°C.
Step 3: Work-up & Purification
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring. A solid product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove colored impurities.
-
The crude 2-phenylindole can be further purified by recrystallization from ethanol.
References
- Technical Support Center: Optimizing Fischer Indole Synthesis. (n.d.). Benchchem.
- common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem.
- purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Technical Support Center: Optimization of Fischer Indole Synthesis. (n.d.). Benchchem.
- Synthesis and Chemistry of Indole. (n.d.).
-
Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
The investigation of acid effect on chemical polymerization of indole. (2011). Journal of Applied Polymer Science. Retrieved January 5, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. Retrieved January 5, 2026, from [Link]
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- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Asymmetrically Substituted Indoles
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of asymmetrically substituted indoles. The indole scaffold is a cornerstone of countless pharmaceuticals and natural products, yet achieving precise substitution patterns remains a significant synthetic challenge.[1][2] This resource provides in-depth, field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you overcome common hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses foundational questions regarding the inherent reactivity of the indole nucleus.
Q1: What is "regioselectivity" in the context of indole synthesis, and why is it a challenge?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. The indole ring system possesses multiple non-equivalent C-H bonds, particularly on its benzene portion (C4, C5, C6, C7), which often have similar reactivity.[3] The pyrrole ring is inherently more electron-rich and nucleophilic, making the C3 position the most common site for electrophilic substitution.[2] The challenge arises when you need to form a specific isomer, for instance, substituting at C2 instead of C3, or at C5 instead of C7. Classical methods often yield mixtures of products, complicating purification and reducing yields, while modern methods aim to control this selectivity through careful choice of catalysts, directing groups, or reaction conditions.
Q2: Why is the C3 position of indole so reactive towards electrophiles?
A2: The high reactivity of the C3 position is a direct consequence of the indole's electronic structure. The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the electron density of the pyrrole ring. When an electrophile attacks at C3, the resulting carbocation intermediate (a Wheland intermediate) is stabilized by resonance, with the positive charge being delocalized over the C2 atom and, crucially, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. Attack at C2 leads to a less stable intermediate where the nitrogen cannot directly stabilize the positive charge as effectively. This inherent electronic preference makes C3 functionalization the default pathway in many reactions.[2][4]
Q3: What are the primary factors that influence regioselectivity in indole synthesis and functionalization?
A3: Regioselectivity is governed by a combination of electronic, steric, and reaction-specific factors.
-
Electronic Effects: The inherent nucleophilicity of the indole positions (C3 > N1 > C2 > C7 > C5 > C4 > C6) is the primary driver. Electron-donating or -withdrawing groups on the starting materials can alter this preference.[5][6]
-
Steric Hindrance: Bulky substituents on the indole core or the incoming reagent can block access to a particular site, favoring reaction at a less sterically hindered position.[7]
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can dramatically influence the outcome. For example, solvent choice can control selectivity by stabilizing certain transition states over others.[8][9]
-
Directing Groups: In modern transition-metal-catalyzed reactions, a functional group can be temporarily installed on the indole (often at the N1 position) to chelate to the metal catalyst and "direct" the reaction to a specific, often otherwise unreactive, C-H bond.[3][10][11]
Section 2: Troubleshooting Guides for Classical Indole Syntheses
This section provides specific troubleshooting advice for common regioselectivity issues encountered in well-established indole synthesis methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but is notorious for poor regioselectivity when using unsymmetrical ketones.[12]
Q: My Fischer indole synthesis with an unsymmetrical ketone is giving a 1:1 mixture of regioisomers. How can I favor the formation of one over the other?
A: This is a classic challenge. The regiochemistry is determined by which of the two possible enamine intermediates preferentially undergoes the key[1][1]-sigmatropic rearrangement.[6][13]
Troubleshooting Steps & Causality:
-
Screen Acid Catalysts: The choice and strength of the acid are critical. A stronger acid or a Lewis acid might favor the formation of the more thermodynamically stable enamine, whereas milder conditions could favor the kinetically formed enamine.
-
Modify Electronic Substituents: If possible, introduce an electron-withdrawing group (EWG) on the phenylhydrazine ring.
-
Why it works: An EWG can electronically disfavor one of the[1][1]-sigmatropic rearrangement transition states, leading to higher selectivity. For example, a phthalimide substituent has been used to disfavor the formation of an undesired indole regioisomer in the synthesis of a selective androgen receptor modulator.[6][13]
-
-
Leverage Steric Hindrance: Increase the steric bulk of one of the ketone's substituents.
-
Why it works: A significantly bulkier group will sterically hinder the formation of the adjacent enamine, thus favoring cyclization at the less hindered side.[7]
-
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
-
Why it works: Lower temperatures can amplify small differences in the activation energies between the two competing pathways, favoring the path with the lower energy barrier (kinetic control).[7]
-
Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed method for creating 2,3-disubstituted indoles from o-haloanilines and alkynes.[14][15] Regioselectivity becomes an issue with unsymmetrical alkynes.
Q: I'm getting low regioselectivity with an unsymmetrical alkyne in my Larock synthesis. What factors control the regiochemistry?
A: The regioselectivity in the Larock heteroannulation is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[7][15] Generally, the larger substituent on the alkyne tends to end up at the C2 position of the indole, but this is a generalization and is highly sensitive to both steric and electronic factors.[16][17]
Troubleshooting Steps & Causality:
-
Analyze Alkyne Substituents: The interplay of electronics and sterics is key.
-
Steric Effects: The larger group usually directs insertion to place itself at the C2 position to minimize steric clash in the transition state.[7]
-
Electronic Effects: This is often more subtle. With diarylacetylenes, electron-withdrawing groups tend to favor placement of that aryl ring at the C2 position, while electron-donating groups favor the C3 position.[5] This correlation can be mapped using Hammett values.[5]
-
-
Modify the Catalyst System: While the original Larock conditions were often ligand-free, the addition of bulky phosphine ligands can influence the reaction environment.
-
Why it works: Ligands on the palladium center alter its steric and electronic properties, which can change the preference for how the unsymmetrical alkyne coordinates and inserts. Consider screening bulky, electron-rich phosphine ligands.
-
-
Adjust the Aniline Moiety: The electronic properties and protecting group on the aniline nitrogen can influence the outcome.
-
Why it works: Changes to the aniline component can affect the electronics of the aryl-palladium intermediate, which in turn influences the subsequent migratory insertion step.[18]
-
Bischler-Möhlau Indole Synthesis
This classical method synthesizes 2-aryl-indoles from α-bromo-acetophenones and excess aniline, but it is known for harsh conditions and often unpredictable regioselectivity.[19][20]
Q: My Bischler-Möhlau synthesis is giving me a mixture of 2- and 3-aryl indole regioisomers with poor yields. How can I improve this?
A: The unpredictable regiochemistry and low yields are well-documented problems, often stemming from complex competing mechanistic pathways.[20][21] Recent modifications have significantly improved its reliability.
Troubleshooting Steps & Causality:
-
Switch to Milder Conditions: The original high-temperature conditions often lead to decomposition and side reactions.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and sometimes selectivity.
-
Substrate-Dependence Analysis: The reaction outcome is heavily dependent on the specific substrates used.[20]
-
What to do: If you observe a consistent but undesired product ratio, consider that the electronic nature of your aniline or α-bromoacetophenone is dictating the pathway. It may be necessary to redesign the starting material or choose an alternative indole synthesis altogether if regiocontrol cannot be achieved.
-
Section 3: Advanced Strategies for Regiocontrol: Direct C-H Functionalization
When classical methods fail or when targeting less reactive positions (C4-C7), direct C-H functionalization using a directing group (DG) is the state-of-the-art strategy.
Q: How can I achieve selective functionalization at the C4, C5, or C7 positions of the indole ring, which are typically unreactive?
A: Directing group strategies are essential for this task. This approach involves the temporary installation of a group (usually on the indole nitrogen) that coordinates to a transition metal catalyst (e.g., Pd, Ru, Rh) and positions it in close proximity to a specific C-H bond on the benzene ring, overriding the indole's intrinsic reactivity.[2][3][22]
Workflow for Directing Group Strategy:
-
Installation of the Directing Group: The choice of DG is crucial as it determines the site of functionalization.
-
For C4-Functionalization: Aldehyde or pivaloyl groups at C3 can direct arylation to the C4 position.[3] Glycine can be used as a transient directing group for C4 arylation.[3] A simple aldehyde at the N1 position can also direct C4-alkenylation with a Ruthenium catalyst.[10]
-
For C5-Functionalization: A carbonyl group at C3 has been shown to direct copper-catalyzed C5 alkylation.[1]
-
For C7-Functionalization: A pivaloyl group on the N1 position can direct C7 borylation due to steric interactions that orient the coordinating carbonyl group towards the C7-H.[11] Alternatively, reducing the indole to an indoline can facilitate C7 functionalization, followed by re-aromatization.[3]
-
-
Catalyst-Controlled C-H Functionalization: Perform the desired coupling reaction (e.g., arylation, alkenylation, alkylation). The DG-catalyst interaction ensures high regioselectivity.
-
Removal of the Directing Group: The DG is cleaved under specific conditions to yield the final, regioselectively functionalized indole.
| Target Position | Example Directing Group (at N1 unless specified) | Metal Catalyst | Resulting Functionalization |
| C2 | Pyridine, Pyrimidine | Iridium (for borylation) | C-B bond formation[11] |
| C4 | Aldehyde (at C3) | Palladium | C-Aryl bond formation[3] |
| C4 | Triflyl (TfNH-) | Palladium | C-Olefin bond formation[3] |
| C5 | Carbonyl (at C3) | Copper | C-Alkyl bond formation[1] |
| C7 | Pivaloyl (Piv) | Iridium (for borylation) | C-B bond formation[11] |
| C7 | Thiazole, Benzoxazole | Boron Tribromide/Chloride | C-B bond formation[11] |
Section 4: Visual Summaries & Diagrams
Visual aids to clarify complex mechanistic pathways and decision-making processes.
Caption: Regioselectivity in the Fischer indole synthesis is dictated by the preferred enamine intermediate.
Caption: General workflow for achieving regioselectivity using a removable directing group.
Section 5: References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (National Institutes of Health) [Link]
-
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. (National Institutes of Health) [Link]
-
Expanding Indole Chemistry: A Breakthrough in Regioselective C5–H Functionalization. (Chiba University) [Link]
-
[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. (National Institutes of Health) [Link]
-
Bischler–Möhlau indole synthesis. (Wikipedia) [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (RSC Publishing) [Link]
-
Larock indole synthesis. (Grokipedia) [Link]
-
Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. (Oxford Academic) [Link]
-
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. (ACS Publications) [Link]
-
Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. (ACS Publications) [Link]
-
Larock indole synthesis. (Wikipedia) [Link]
-
Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. (ACS Publications) [Link]
-
[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. (ACS Publications) [Link]
-
Controlling selectivity in N-heterocycle directed borylation of indoles. (RSC Publishing) [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (National Institutes of Health) [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (National Institutes of Health) [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. (PubMed) [Link]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence. (RSC Publishing) [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (National Institutes of Health) [Link]
-
Recent advances in the synthesis of indoles and their applications. (RSC Publishing) [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (RSC Publishing) [Link]
-
Nenitzescu indole synthesis. (Wikipedia) [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (RSC Publishing) [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (National Institutes of Health) [Link]
-
Bischler-Möhlau indole synthesis. (chemeurope.com) [Link]
-
Hemetsberger indole synthesis. (Wikipedia) [Link]
-
Regioselectivity of the asymmetric functionalization of indoles. (ResearchGate) [Link]
-
Möhlau‐Bischler indole synthesis. (ResearchGate) [Link]
-
The Nenitzescu indole synthesis. (ResearchGate) [Link]
-
Regioselectivity of Larock indole synthesis using functionalized alkynes. (PubMed) [Link]
-
Synthesis of indoles. (Organic Chemistry Portal) [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (Thieme) [Link]
-
Regioselectivity of different directing groups. (ResearchGate) [Link]
-
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. (Wiley Online Library) [Link]
-
Atroposelective Nenitzescu Indole Synthesis. (PubMed) [Link]
-
Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. (National Institutes of Health) [Link]
-
Indoles via Knoevenagel-Hemetsberger Reaction Sequence. (ResearchGate) [Link]
-
Bischler-Möhlau indole synthesis. (ResearchGate) [Link]
-
Atroposelective Nenitzescu Indole Synthesis. (RWTH Publications) [Link]
-
Hemetsberger-Knittel Indole Synthesis. (SynArchive) [Link]
-
Observations on the mechanism of the nenitzescu indole synthesis. (RSC Publishing) [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (ACS Publications) [Link]
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (Organic Syntheses) [Link]
Sources
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- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 22. pubs.acs.org [pubs.acs.org]
Addressing stability and degradation issues of 5-Ethylindole during experimental workup
Welcome to the technical support guide for 5-Ethylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. While 5-Ethylindole is a valuable building block, its indole core presents specific stability challenges during experimental workup and storage. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate degradation and ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Here we address the most common rapid-fire questions our team receives regarding 5-Ethylindole stability.
Q1: My 5-Ethylindole solution is turning pink/brown upon standing in the lab. What is happening? A: This is a classic sign of oxidation. The indole ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially when exposed to light.[1] This process can form colored oligomeric or polymeric byproducts. To prevent this, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible and protect it from light.
Q2: I'm getting a smear on my TLC plate and multiple spots during column chromatography. Is this related to degradation? A: Yes, this is very likely. Standard silica gel is slightly acidic, which can cause on-column degradation of sensitive indoles like 5-Ethylindole.[2][3] The acidic surface can catalyze polymerization or other side reactions, leading to streaking and the appearance of new, more polar spots. Consider deactivating your silica gel with a base like triethylamine or using an alternative stationary phase like alumina.
Q3: My reaction mixture contains a strong acid (e.g., TFA, HCl). During workup, my yield of 5-Ethylindole is very low. Why? A: Indoles are sensitive to strong acids. The indole nucleus is primarily protonated at the C3 position, not the nitrogen, creating a reactive intermediate.[2] This intermediate is prone to dimerization, polymerization, or reaction with other nucleophiles present in your mixture, leading to significant product loss.[4][5] It is critical to neutralize the acid promptly and gently during the workup.
Q4: Can I use a strong base like NaOH for an aqueous extraction? A: While the indole N-H is acidic (pKa ≈ 17), requiring a strong base for deprotonation, using concentrated NaOH is often not problematic for the stability of the core ring itself during a brief extraction.[6] However, be mindful if other functional groups in your molecule are base-sensitive. For routine extractions to remove acidic impurities, a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is generally safer and sufficient.
Q5: What are the ideal long-term storage conditions for 5-Ethylindole? A: For maximum stability, 5-Ethylindole should be stored as a solid in a tightly sealed container, with the headspace flushed with an inert gas like argon. It must be kept refrigerated (2-8°C) and protected from light.[7][8] Storing in a desiccator within the refrigerator is also recommended to exclude moisture.
Troubleshooting Guide: From Reaction to Storage
This section provides a scenario-based approach to diagnosing and solving stability issues during common experimental procedures.
Scenario 1: Degradation During Reaction Workup & Extraction
You've completed your synthesis and are ready to isolate your 5-Ethylindole derivative. This is a critical stage where the product is often exposed to harsh conditions.
Symptoms:
-
Aqueous layer becomes discolored during acid/base washes.
-
Formation of an insoluble "gunk" or emulsion at the aqueous/organic interface.
-
Low yield of desired product after extraction and solvent removal.
Root Causes & Solutions:
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Residual Strong Acid | Acid-catalyzed protonation at C3 leads to polymerization.[2] Many indole syntheses, like the Fischer method, use strong acid catalysts that must be thoroughly removed.[9] | Neutralize Promptly: Quench the reaction by pouring it into a cold, stirred solution of a mild base like saturated sodium bicarbonate. Avoid using strong bases initially if your product is sensitive to rapid pH swings. |
| Atmospheric Oxidation | The electron-rich indole ring readily reacts with O₂ to form hydroperoxides and subsequent colored degradation products, a process often accelerated by trace metals or light.[10][11] | Use Degassed Solvents: Before workup, sparge all aqueous and organic solvents with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen. |
| Excessive Heat | While thermally stable to a point, prolonged heating during solvent evaporation can accelerate oxidative degradation.[12] | Evaporate under Reduced Pressure: Use a rotary evaporator at a moderate temperature (e.g., <40°C) to remove the solvent. For very sensitive derivatives, consider freeze-drying (lyophilization) from a suitable solvent like dioxane or benzene. |
graph TD { A[Start: Low Yield After Workup] --> B{Was the reaction acidic?}; B -- Yes --> C[Neutralize with cold, dilute base (e.g., NaHCO₃)]; B -- No --> D{Were solvents degassed?}; C --> D; D -- No --> E[Use N₂/Ar sparged solvents]; D -- Yes --> F{Was workup performed under air?}; E --> F; F -- Yes --> G[Perform extractions in a separatory funnel flushed with N₂]; F -- No --> H[Consider other issues: Chromatography/Storage]; G --> H;subgraph "Key Actions" C; E; G; end node[fillcolor="#F1F3F4", fontcolor="#202124"]A,B,D,F,H node[fillcolor="#34A853", fontcolor="#FFFFFF"] C,E,G
}
Caption: Decision tree for troubleshooting 5-Ethylindole workup.
Scenario 2: Product Loss During Chromatographic Purification
You have your crude product but are struggling to isolate it cleanly via column chromatography.
Symptoms:
-
Significant tailing or streaking of the product spot on the TLC plate.
-
The desired product elutes with a persistent colored impurity.
-
Mass balance is poor; the total weight of fractions is much lower than the crude weight.
Root Causes & Solutions:
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Acidic Silica Gel | The Lewis acid sites on standard silica gel can act similarly to protic acids, causing on-column degradation and polymerization.[2][3] | Deactivate Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. Let it stand for 30 minutes before packing the column. This neutralizes the acidic sites. |
| Oxidation on Column | The high surface area of the stationary phase can accelerate air oxidation, especially if the separation is slow. | Run a "Flash" Column: Use pressure (air or nitrogen) to run the column quickly, minimizing the residence time of your compound on the silica. Use degassed solvents for your eluent. |
| Inappropriate Solvent | Protic solvents (like methanol) can sometimes interact with the indole and the stationary phase, affecting separation. Chlorinated solvents (like DCM) may contain trace HCl. | Solvent System Optimization: Start with a non-polar system (e.g., Hexanes/Ethyl Acetate). If more polarity is needed, consider using solvents like MTBE or acetone. If using DCM, pass it through a plug of basic alumina first. |
Core Mechanisms of 5-Ethylindole Degradation
Understanding the "why" behind the instability is key to preventing it. The two primary degradation pathways are oxidation and acid-catalyzed decomposition.
1. Oxidative Degradation Pathway
This is the most common pathway encountered in the lab. It is initiated by reaction with atmospheric oxygen, often forming radical intermediates that lead to a cascade of products.
Caption: Simplified oxidative degradation pathway of 5-Ethylindole.
The initial step is often the formation of a radical cation, which can then react with oxygen or dimerize.[13] Further reactions lead to hydroxylated intermediates like oxindoles and isatins, or complex colored oligomers.[14][15]
2. Acid-Catalyzed Degradation Pathway
Exposure to strong acids creates a highly reactive electrophilic intermediate that readily polymerizes.
Caption: Acid-catalyzed polymerization of 5-Ethylindole.
The key event is the protonation at the C3 position, which is about 10¹³ times more reactive toward electrophiles than benzene.[2] The resulting species is a potent electrophile that attacks another neutral indole molecule, initiating polymerization.
Validated Protocols for Enhanced Stability
Follow these step-by-step procedures to minimize degradation during your experimental work.
Protocol 1: Inert Atmosphere Extraction Workup
This protocol is designed for isolating 5-Ethylindole from an acidic reaction mixture while preventing oxidation.
Materials:
-
Reaction mixture (in an organic solvent)
-
Degassed saturated sodium bicarbonate solution
-
Degassed brine
-
Degassed organic solvent (e.g., Ethyl Acetate or MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon source with tubing
-
Separatory funnel and collection flasks
Procedure:
-
Prepare for Quench: Fill a flask (larger than your reaction volume) with cold, degassed saturated NaHCO₃ solution. Begin stirring vigorously.
-
Inert Quench: Slowly transfer the acidic reaction mixture via cannula or dropping funnel into the stirring bicarbonate solution. A gentle effervescence should be observed. Maintain a slow nitrogen bleed over the surface of the liquid.
-
Transfer to Separatory Funnel: Once the addition is complete and gas evolution has ceased, transfer the biphasic mixture to a separatory funnel that has been previously flushed with nitrogen.
-
Extract: Add degassed extraction solvent, stopper the funnel, and invert gently 10-15 times, venting frequently (away from your face, into the back of the fume hood).
-
Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.
-
Wash: Wash the organic layer with degassed brine to remove residual water and salts.
-
Dry: Drain the organic layer into a flask containing anhydrous Na₂SO₄. Flush the flask with nitrogen, stopper it, and let it stand for 15-20 minutes.
-
Filter & Concentrate: Filter the solution away from the drying agent and concentrate the solvent using a rotary evaporator at <40°C. Immediately place the resulting crude product under high vacuum to remove residual solvent.
Protocol 2: Long-Term Storage of 5-Ethylindole
Procedure:
-
Ensure Purity: Ensure the 5-Ethylindole is a dry, crystalline solid. Impurities can often accelerate degradation. If necessary, purify by chromatography using the deactivated silica method described above, or by recrystallization from a suitable solvent system (e.g., Hexane/Toluene).
-
Select Vial: Place the solid into a clean, dry amber glass vial.
-
Inert Atmosphere: Place the open vial inside a larger chamber or desiccator that can be evacuated and backfilled. Cycle between vacuum and inert gas (Argon is preferred as it is denser than air) three times.
-
Seal: On the final inert gas cycle, quickly cap the vial tightly. For extra protection, wrap the cap threads with Parafilm.
-
Store: Place the sealed vial in a labeled container and store it in a refrigerator at 2-8°C.[7][8] For highly sensitive or precious samples, storage in a -20°C freezer is also an option.[1]
By implementing these best practices and understanding the chemical drivers of instability, you can significantly improve the reliability of your experiments and the quality of your 5-Ethylindole-containing materials.
References
-
Wikipedia. Indole. [Online] Available at: [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. [Online] Available at: [Link]
-
Química Organica.org. indole acidity. [Online] Available at: [Link]
-
Creative Commons. Preparation and Properties of INDOLE. [Online] Available at: [Link]
-
ACS Publications. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A. [Online] Available at: [Link]
-
Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Musacchio, A. J., et al. (2019). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. PubMed Central. [Online] Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. [Online] Available at: [Link]
-
ResearchGate. Degradation pathway of drug. [Online] Available at: [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central. [Online] Available at: [Link]
-
Simeonova, R., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PubMed Central. [Online] Available at: [Link]
-
Reddit. Problems with Fischer indole synthesis. [Online] Available at: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Online] Available at: [Link]
-
Atrimed. Vocanga foetida – Ayurvedic Uses, Medicinal Properties & Botanical Overview. [Online] Available at: [Link]
-
National Institutes of Health. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Online] Available at: [Link]
-
Lund University. The redox reaction and induced structural changes of 5-substituted indole films. [Online] Available at: [Link]
-
MDPI. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Online] Available at: [Link]
-
Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Online] Available at: [Link]
-
Informatics Publishing Limited. KINETIC AND MECHANISTIC INVESTIGATIONS ON THE OXIDATION OF CERTAIN INDOLES BY PEROXODISLLPHATE. [Online] Available at: [Link]
-
ResearchGate. Proposed degradation pathways of indole by ozonation. [Online] Available at: [Link]
-
ResearchGate. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Online] Available at: [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Online] Available at: [Link]
-
Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Online] Available at: [Link]
-
Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. [Online] Available at: [Link]
-
National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Online] Available at: [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
Organic Chemistry Portal. Synthesis of indoles. [Online] Available at: [Link]
-
ACS Publications. Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Online] Available at: [Link]
-
National Institutes of Health. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Online] Available at: [Link]
-
National Institutes of Health. Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Online] Available at: [Link]
-
MDPI. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Online] Available at: [Link]
-
National Institutes of Health. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. [Online] Available at: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Online] Available at: [Link]
- Google Patents. KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
-
National Institutes of Health. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Online] Available at: [Link]
-
ResearchGate. (PDF) Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Online] Available at: [Link]
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Troubleshooting low substrate reactivity in functionalizing the indole ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues related to low substrate reactivity during the functionalization of the indole ring. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Reactivity & Regioselectivity
Question 1: My electrophilic aromatic substitution (e.g., Friedel-Crafts, Vilsmeier-Haack) on an indole substrate is failing or giving very low yields. What are the likely causes?
Answer: Failure in electrophilic aromatic substitution (EAS) on an indole ring, which is typically highly reactive, almost always points to a dramatic change in the substrate's electronic properties or severe steric hindrance. The C3 position of indole is exceptionally nucleophilic, estimated to be 10¹³ times more reactive than benzene, making it the primary site for electrophilic attack[1][2]. If this reaction is not proceeding, it is critical to diagnose the root cause systematically.
Causality and Troubleshooting Steps:
-
Electronic Deactivation : The most common culprit is the presence of a strong electron-withdrawing group (EWG) on the indole ring (e.g., -NO₂, -CN, -C(O)R, -SO₂R). Such groups significantly reduce the electron density of the entire bicyclic π-system through inductive and mesomeric effects, thereby decreasing the nucleophilicity of the C3 position and rendering it unreactive towards all but the most potent electrophiles[3].
-
Solution : If your synthesis allows, consider installing the EWG after the electrophilic substitution step. Alternatively, more forcing conditions may be required, such as using a stronger Lewis acid, higher temperatures, or a more reactive electrophile. However, be aware that harsh conditions can lead to substrate decomposition[1].
-
-
Steric Hindrance : A bulky substituent at the C2 or N1 position can physically block the approach of the electrophile to the C3 position. Similarly, a very large substituent at C4 can also impede reactivity at C3.
-
Solution : Evaluate the steric map of your substrate. If possible, choose a synthetic route that installs the bulky group later. Using smaller, more reactive electrophiles might sometimes overcome minor steric hindrance.
-
-
Protonation and Decomposition : In strongly acidic conditions, the indole ring can be protonated. This protonation primarily occurs at the C3 position, forming an indoleninium ion, which deactivates the ring towards further electrophilic attack[1][2]. Overly acidic conditions can also lead to polymerization or decomposition, especially for electron-rich indoles.
-
Solution : Carefully control the pH and the amount of acid catalyst. For sensitive substrates, milder Lewis acids (e.g., ZnCl₂, InCl₃) or protic acids with non-nucleophilic counterions may be preferable.
-
Below is a logical workflow to diagnose this issue.
Caption: Troubleshooting workflow for EAS failures on indole.
Question 2: I am attempting to alkylate my indole, but I'm getting a mixture of N1 and C3-alkylated products, or the reaction is selective for the wrong position. How can I control this regioselectivity?
Answer: The N1 vs. C3 regioselectivity in indole alkylation is a classic challenge dictated by the nature of the indole anion. The key is to understand that the site of reaction depends heavily on the counterion of the base used for deprotonation and the reaction conditions[1].
Causality and Control Strategies:
-
The Hard and Soft Acids and Bases (HSAB) Principle : The deprotonated indole anion has two nucleophilic sites: the "hard" nitrogen (N1) and the "soft" carbon (C3).
-
To favor N1-Alkylation (Hard-Hard Interaction) : You need to generate a "hard" indole anion, which means the negative charge is localized on the nitrogen. This is achieved by using bases with highly electropositive, non-coordinating counterions like Na⁺ or K⁺. These ionic salts favor reaction with hard electrophiles at the N1 position.
-
Protocol : Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent like DMF or THF[4]. This ensures the formation of the sodium or potassium indolide salt, which will preferentially react at the nitrogen.
-
-
To favor C3-Alkylation (Soft-Soft Interaction) : You need to generate a "soft" indole anion where the charge is delocalized and the C3 carbon acts as the primary nucleophile. This is achieved with more covalent organometallic reagents.
-
Protocol : Prepare an indole Grignard reagent (using MeMgI or EtMgBr) or a zinc complex. These more covalent species tend to react with soft electrophiles at the C3 position[1].
-
-
-
Solvent and Temperature :
-
Polar aprotic solvents (DMF, DMSO) can solvate the cation, making the indolide anion more "free" and reactive, often favoring N-alkylation.
-
Lower temperatures can sometimes increase the selectivity for N-alkylation by favoring the kinetic product.
-
| Desired Product | Recommended Base | Counterion | Solvent | Mechanism Principle |
| N1-Alkylation | Sodium Hydride (NaH), Potassium Hydride (KH), Potassium tert-butoxide (t-BuOK) | Na⁺, K⁺ (Ionic) | DMF, THF | Favors reaction at the "hard" nitrogen center[4]. |
| C3-Alkylation | Methylmagnesium Iodide (MeMgI), n-Butyllithium (n-BuLi) followed by transmetalation with ZnCl₂ | MgI⁺, ZnCl⁺ (Covalent) | Ether, THF | Favors reaction at the "soft" carbon center[1]. |
Section 2: Advanced C-H Functionalization
Question 3: My goal is to functionalize the C2 position, but the reaction keeps occurring at C3. How can I achieve C2 selectivity?
Answer: Overcoming the intrinsic reactivity of C3 to achieve C2 functionalization is a common hurdle in indole synthesis. The solution involves either physically blocking the C3 position or, more elegantly, using a directing group to steer the reaction to C2[5][6].
Strategies for C2-Functionalization:
-
Blocking the C3 Position : The most straightforward method is to use a substrate that already has a substituent at C3. If the C3 position is occupied, electrophilic attack or metal-catalyzed C-H activation will typically be diverted to the C2 position[5]. If this is not feasible in your synthetic route, a temporary blocking group can be used and removed later.
-
C2-Lithiation : After protecting the N-H proton (e.g., with a SEM or other suitable group), the C2 proton becomes the most acidic C-H proton on the ring. Treatment with a strong base like n-butyl lithium (n-BuLi) or lithium diisopropylamide (LDA) will selectively deprotonate the C2 position, creating a potent C2-nucleophile that can react with various electrophiles[1].
-
Directing Group-Assisted C-H Activation : This is a powerful modern strategy. A directing group (DG) is installed on the indole nitrogen (N1), which then coordinates to a transition metal catalyst (e.g., Pd, Rh, Ir). This coordination forms a metallacyclic intermediate that places the metal center in close proximity to the C2-H bond, enabling its selective cleavage and functionalization[7][8].
Question 4: I need to functionalize the benzene ring of my indole (C4-C7), but all my attempts have failed. What are the established strategies for these less reactive positions?
Answer: Functionalizing the benzenoid C4-C7 positions is one of the most significant challenges in indole chemistry due to the much higher nucleophilicity of the pyrrole ring[10][11]. Success in this area almost exclusively relies on transition-metal-catalyzed, directing group-assisted C-H activation strategies that override the ring's inherent reactivity patterns[9][12][13].
Causality and Strategic Solutions:
The core problem is that the C4-C7 C-H bonds are significantly less acidic and the positions less nucleophilic than those on the pyrrole ring. A catalyst must be physically guided to these positions.
-
Directing Groups on Nitrogen (N1) : By carefully selecting the directing group on the indole nitrogen, you can control the size of the resulting metallacycle and thus the position of C-H activation.
-
For C7-Functionalization : Bulky, chelating directing groups are used to favor the formation of a more stable six-membered metallacycle intermediate, which directs activation to the C7 position. The N-pivaloyl and N-P(O)tBu₂ groups are highly effective for this purpose in Rh- and Pd-catalyzed reactions, respectively[5][12][13].
-
For C6/C5-Functionalization : Achieving C6 and C5 selectivity is more complex. It often involves using specific combinations of directing groups, catalysts, and templates to reach these more remote positions[11]. For instance, copper catalysis with an N-P(O)tBu₂ directing group has been shown to promote C6 arylation[12].
-
-
Directing Groups on Carbon (C3) : A directing group can also be placed at the C3 position to guide functionalization to the C4 position.
The diagram below illustrates how different directing groups can steer functionalization to specific sites on the indole core.
Caption: Directing group strategies for site-selective indole C-H activation.
Section 3: Practical Troubleshooting & Protocols
Question 5: What are the best practices for choosing an N-protecting group, and how can I troubleshoot its stubborn removal?
Answer: Choosing the right N-protecting group (PG) is critical, as it not only prevents unwanted N-H reactivity but also modulates the electronic properties of the entire indole ring[4]. A poorly chosen PG can deactivate the ring or be impossible to remove without destroying the product.
Best Practices for Selection:
-
Consider Downstream Reactions : If you need to perform electrophilic substitutions, avoid strongly electron-withdrawing PGs like tosyl (Ts) or Boc, which deactivate the ring. A benzyl (Bn) group is more suitable in this case as it is relatively electron-neutral[4]. If you plan C2-lithiation, the [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice as it is stable to strong bases but easily removed under fluoride-mediated or acidic conditions[14][15].
-
Evaluate Stability : Ensure the PG is stable to all subsequent reaction conditions (acid, base, oxidants, reductants, organometallics).
-
Plan for Deprotection : The final step is often deprotection. Choose a PG whose removal conditions are orthogonal to other functional groups in your molecule.
Troubleshooting Stubborn Deprotection:
-
Tosyl (Ts) Group : Famously difficult to remove. Standard hydrolysis often fails.
-
Solution : Reductive cleavage is often more effective. Try magnesium in methanol, sodium amalgam (Na/Hg), or more potent reagents like samarium iodide (SmI₂).
-
-
Boc Group : Typically removed with acid (e.g., TFA in DCM). If this fails, it may be due to acid-labile groups elsewhere in the molecule.
-
Solution : Consider thermal deprotection (heating in a high-boiling point solvent like toluene or xylene) if your molecule can tolerate it. Alternatively, using a milder Lewis acid like ZnBr₂ might work.
-
-
Benzyl (Bn) Group : Standard hydrogenolysis (H₂, Pd/C) is the go-to method. If this fails, the catalyst may be poisoned.
-
Solution : Ensure your substrate is free of sulfur or other catalyst poisons. Increase catalyst loading or pressure. Alternative methods include dissolving metal reduction (Na/NH₃) or oxidative cleavage for certain substrates.
-
| Protecting Group | Introduction | Key Removal Conditions | Electronic Impact | Best For... |
| Tosyl (Ts) | TsCl, Base (e.g., NaH) | Reductive (Mg/MeOH, Na/Hg) | Strongly deactivating | Robust protection, directing C-H activation |
| Boc | Boc₂O, DMAP | Acid (TFA, HCl) | Strongly deactivating | Acid-labile protection |
| Benzyl (Bn) | BnBr, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Minimally activating | Protecting N-H during EAS or reductions |
| SEM | SEM-Cl, Base (e.g., NaH) | Fluoride (TBAF), Acid | Minimally affecting | C2-lithiation protocols[14][15] |
Question 6: My reaction is sluggish and giving significant byproducts. How critical is solvent choice, and how can I perform a quick optimization screen?
Answer: Solvent choice is not trivial; it is a critical parameter that can dictate reaction rate, selectivity, and even the reaction pathway itself[16][17]. The solvent influences reactant solubility, stabilizes transition states, and can participate directly in the reaction (e.g., protic solvents).
Impact of Solvents:
-
Polar Aprotic (DMF, CH₃CN, DMSO) : Excellent for reactions involving polar or charged intermediates, such as SₙAr reactions or those using ionic salts. However, they can coordinate to metal catalysts, sometimes inhibiting activity. In a base-catalyzed reaction of indoles with vinylene carbonate, CH₃CN was found to be optimal, with other solvents giving almost no reaction[18].
-
Non-Polar Aprotic (Toluene, Hexane, Dioxane) : Ideal for reactions where polar intermediates are not desired. Often used in transition-metal-catalyzed cross-coupling to facilitate catalyst turnover.
-
Protic (MeOH, EtOH, H₂O) : Can act as proton sources or sinks and can form hydrogen bonds with substrates or reagents, which can either be beneficial or detrimental[19]. Green chemistry approaches have explored direct functionalization of indoles in aqueous media[20].
Protocol: Parallel Solvent Screening
To efficiently optimize this parameter, perform the reaction in a parallel format with a small set of diverse solvents.
-
Setup : Arrange an array of small reaction vials (e.g., 1-dram vials) with stir bars.
-
Reagent Addition : To each vial, add the indole substrate and any solid reagents.
-
Solvent Dispensing : Add an equal volume of a different solvent to each vial. Choose a diverse set:
-
Non-polar : Toluene, Dioxane
-
Polar Aprotic : Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF)
-
Ethereal : Tetrahydrofuran (THF)
-
Chlorinated : Dichloromethane (DCM)
-
-
Initiation : Add the final reagent (e.g., catalyst solution, liquid electrophile) to initiate the reactions simultaneously.
-
Monitoring : Run all reactions at the desired temperature for a set time (e.g., 2, 6, or 24 hours).
-
Analysis : Quench all reactions and analyze a small aliquot from each by a rapid technique like TLC, LC-MS, or ¹H NMR to determine conversion and byproduct formation. The results will quickly reveal the optimal solvent for your specific transformation[16].
References
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International.
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). Chemical Record. Available from: [Link]
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Verizona Publishing.
-
Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. Available from: [Link]
-
Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. (2019). ACS Catalysis. Available from: [Link]
-
Recent advances in functionalization of indoles. (n.d.). ResearchGate. Available from: [Link]
-
Gold‐Catalyzed Functionalization Reactions of Indole. (2018). Scilit. Available from: [Link]
-
Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. Available from: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. Available from: [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). National Institutes of Health. Available from: [Link]
-
Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. Available from: [Link]
-
[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. (n.d.). National Institutes of Health. Available from: [Link]
-
Indole. (n.d.). Wikipedia. Available from: [Link]
-
Molecular-editing reaction expands indoles with nitrogen. (2022). C&EN Global Enterprise. Available from: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry. Available from: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. Available from: [Link]
-
Solvent effects on the photooxidation of indolepyrazines. (2022). Photochemical & Photobiological Sciences. Available from: [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). (n.d.). ResearchGate. Available from: [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Available from: [Link]
-
Reaction of Indole. (2021). YouTube. Available from: [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (n.d.). Organic Chemistry Frontiers. Available from: [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). Accounts of Chemical Research. Available from: [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023). Molecules. Available from: [Link]
-
Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. (n.d.). Chemical Science. Available from: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research. Available from: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society. Available from: [Link]
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- 20. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for GC-MS Analysis of 5-Ethylindole
Welcome to the technical support center for the GC-MS analysis of 5-Ethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the derivatization of 5-Ethylindole. Our goal is to equip you with the knowledge to overcome common challenges and achieve accurate, reproducible results.
Introduction to 5-Ethylindole Derivatization
5-Ethylindole, like other indole-containing compounds, can present challenges for direct GC-MS analysis due to the active hydrogen on the indole nitrogen. This functional group can lead to poor peak shape, tailing, and potential adsorption on the GC column, ultimately compromising analytical sensitivity and reproducibility.[1] Derivatization is a crucial step to mitigate these issues by converting the polar N-H group into a less polar, more volatile, and thermally stable derivative.[2][3][4] The most common derivatization strategies for compounds with active hydrogens are silylation and acylation.[5]
This guide will walk you through the intricacies of these derivatization reactions, providing practical advice and troubleshooting tips to optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my underivatized 5-Ethylindole giving poor chromatographic results?
A1: The primary reason for poor peak shape (e.g., tailing) and low response for underivatized 5-Ethylindole is the presence of the active hydrogen on the indole nitrogen. This polar N-H group can interact with active sites on the GC column and liner, leading to adsorption and inconsistent elution.[1] Derivatization is highly recommended to block this active site, thereby increasing volatility and thermal stability, which results in sharper, more symmetrical peaks and improved sensitivity.[2][3]
Q2: What are the most common derivatization reagents for 5-Ethylindole?
A2: The two most common and effective derivatization approaches for indoles, including 5-Ethylindole, are silylation and acylation.
-
Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) group.[2] Common silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Often used with a catalyst like trimethylchlorosilane (TMCS).
-
-
Acylation: This technique introduces an acyl group to the indole nitrogen.[6] Common acylating reagents include:
-
Trifluoroacetic anhydride (TFAA)
-
Pentafluoropropionic anhydride (PFPA)
-
Heptafluorobutyric anhydride (HFBA)
-
The choice between silylation and acylation often depends on the specific analytical goals, matrix complexity, and potential for side reactions.[7]
Q3: My silylation reaction with BSTFA seems incomplete. What are the likely causes and how can I fix it?
A3: Incomplete silylation is a common issue. Several factors can contribute to this problem:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Any water in your sample or solvent will preferentially react with the BSTFA, consuming the reagent and preventing the derivatization of 5-Ethylindole.
-
Troubleshooting: Ensure all glassware is thoroughly dried. Use anhydrous solvents and consider drying your sample extract completely before adding the derivatization reagent.[3]
-
-
Insufficient Reagent: The silylating reagent should be added in excess to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the active hydrogen in your sample.
-
Suboptimal Reaction Conditions (Time and Temperature): While some silylations proceed quickly at room temperature, others require heating to go to completion.
-
Troubleshooting: Increase the reaction temperature (e.g., 60-80°C) and/or extend the reaction time (e.g., 30-60 minutes). Optimization of these parameters is often necessary.
-
-
Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction.[8][9][10]
-
Troubleshooting: Implement a more rigorous sample cleanup procedure to remove interfering substances before derivatization.
-
Q4: I'm observing multiple peaks for my derivatized 5-Ethylindole. What could be causing this?
A4: The appearance of multiple peaks can be attributed to several factors:
-
Incomplete Derivatization: As discussed in Q3, if the reaction is not complete, you will see a peak for the underivatized 5-Ethylindole along with the derivatized product.
-
Formation of Multiple Derivatives: While less common for 5-Ethylindole, some complex molecules can have multiple active sites, leading to the formation of different derivatized species.[11]
-
Degradation of the Analyte or Derivative: The indole ring can be sensitive to harsh conditions.[11] High temperatures or the presence of strong acids can cause degradation. The derivatized product itself might also be unstable.
-
Troubleshooting:
-
Optimize reaction conditions to be as mild as possible while still achieving complete derivatization.
-
Analyze the samples as soon as possible after derivatization to minimize degradation.[12]
-
Evaluate the stability of the derivative over time by analyzing samples at different time points after preparation.
-
-
Q5: How do I choose between silylation and acylation for my 5-Ethylindole analysis?
A5: The choice depends on your specific application and analytical requirements.
| Feature | Silylation (e.g., BSTFA/MSTFA) | Acylation (e.g., TFAA, PFPA) |
| Reactivity | Generally very reactive and can derivatize a wide range of functional groups. | Also highly reactive, particularly with amines and phenols. |
| Derivative Stability | TMS derivatives can be sensitive to moisture and may hydrolyze back to the original compound. | Acyl derivatives are generally more stable than TMS derivatives.[12] |
| Byproducts | Silylation byproducts are typically volatile and may not interfere with the analysis. | Acylation reactions produce non-volatile acids that may need to be removed or can be corrosive to the GC system. |
| Mass Spectra | TMS derivatives often produce characteristic mass spectra with a prominent M-15 peak (loss of a methyl group). | Acyl derivatives, especially those with fluorine atoms, can enhance sensitivity for electron capture detection (ECD) and produce unique fragmentation patterns in mass spectrometry.[13] |
| Recommendation | A good starting point for general-purpose analysis due to ease of use. | Recommended for applications requiring higher derivative stability or when analyzing complex matrices. |
Troubleshooting Guides
Scenario 1: Low or No Derivatization Yield
Symptoms:
-
The peak for underivatized 5-Ethylindole is much larger than the derivatized peak.
-
The overall response for the analyte is very low.
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | Thoroughly dry all glassware. Use anhydrous solvents. Ensure the sample extract is completely dry before adding the derivatization reagent.[3] |
| Insufficient Reagent | Increase the amount of derivatization reagent. A significant excess is often required. |
| Inactive Reagent | Derivatization reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent. |
| Inadequate Reaction Conditions | Increase the reaction temperature and/or time. For silylation, a common starting point is 70°C for 30 minutes. |
| Matrix Interference | Improve your sample cleanup procedure to remove interfering compounds.[14] |
Scenario 2: Poor Peak Shape (Tailing) After Derivatization
Symptoms:
-
The peak for the derivatized 5-Ethylindole is asymmetrical with a tailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Even a small amount of underivatized analyte can cause tailing. Re-optimize the derivatization procedure to ensure complete reaction. |
| Active Sites in the GC System | The GC liner, column, or injection port may have active sites. Use a deactivated liner and consider conditioning your column. |
| Column Overload | Injecting too much sample can lead to peak tailing. Try diluting your sample. |
| Incompatible Solvent | The solvent used for injection may not be compatible with the GC column. Ensure your solvent is appropriate for your stationary phase. |
Experimental Protocols
Protocol 1: Silylation of 5-Ethylindole using BSTFA + 1% TMCS
-
Sample Preparation: Evaporate a known volume of your sample extract to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue.[15] Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.
Protocol 2: Acylation of 5-Ethylindole using TFAA
-
Sample Preparation: Evaporate a known volume of your sample extract to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
Visualizing the Workflow
Caption: General workflow for the derivatization of 5-Ethylindole.
References
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- BenchChem. (2025, November). Minimizing degradation of Indole-3-acetylglycine during derivatization.
- PubMed Central. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (n.d.). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa.
- PubMed. (2023, June 7). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- ResearchGate. (n.d.). Optimization and validation of the reaction conditions a.
- ResearchGate. (n.d.). Overview of Derivatization Reagents Commonly Used in GC and LC Analysis a.
- ScienceDirect. (2020, August 20). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances.
- RSC Publishing. (n.d.). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles.
- ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step.
- RSC Publishing. (n.d.). Carbene and photocatalyst-catalyzed 3-acylation of indoles for facile access to indole-3-yl aryl ketones.
- ResearchGate. (2025, August 7). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
- ResearchGate. (2025, August 6). Regiospecific C -Acylation of Pyrroles and Indoles Using N -Acylbenzotriazoles.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
- PubMed. (2020, October). Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples.
- ResearchGate. (2025, August 10). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
- ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- eScholarship.org. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel.
- SlideShare. (n.d.). Derivatization in GC.
- Sigma-Aldrich. (n.d.). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
- ResearchGate. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS.
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- PMC - NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- ResearchGate. (2017, November 24). (PDF) Matrix effects and application of matrix effect factor.
- ResearchGate. (2025, October 16). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Preprints.org. (2023, November 3). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.
- PubMed. (n.d.). Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry.
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
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Method development and optimization for HPLC separation of indole isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development for indole isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. As Senior Application Scientists, we have compiled field-proven insights into this Q&A-formatted guide to address common challenges and provide robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses the foundational questions and strategic decisions you'll face when setting up a new HPLC method for indole isomer separation.
Q1: How do I select the right HPLC column (stationary phase) for separating indole isomers?
A: The choice of stationary phase is the most critical factor for achieving selectivity between isomers. There is no single "best" column, as the optimal choice depends on the specific isomers' structures and physicochemical properties.
-
Starting Point (General Purpose): A high-purity, end-capped C18 (ODS) column is the workhorse of reversed-phase chromatography and a logical starting point for most indole separations.[1] It separates primarily based on hydrophobicity.
-
Alternative Selectivity: If a C18 column fails to provide adequate resolution, consider stationary phases that offer different interaction mechanisms.
-
Phenyl-Hexyl Phases: These offer π-π interactions with the aromatic indole ring, providing unique selectivity for positional isomers or those with different aromatic substituents.
-
Embedded Polar Group (EPG) Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. They can reduce interactions with residual silanols, improving peak shape for basic indoles, and offer alternative selectivity through hydrogen bonding.[2]
-
-
Chiral Isomers (Enantiomers): For separating enantiomers, a Chiral Stationary Phase (CSP) is mandatory.[3][4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and have demonstrated broad applicability for separating various alkaloid enantiomers, including those with an indole core.[5]
Table 1: Comparison of Common Stationary Phases for Indole Isomer Separation
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General-purpose initial screening; separation of isomers with different hydrophobicities. | Can cause peak tailing for basic indoles if not properly end-capped. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic positional isomers; compounds where electron density differences can be exploited. | Offers selectivity complementary to C18. |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | Basic indole isomers (improves peak shape); isomers with polar functional groups. | Often compatible with highly aqueous mobile phases. |
| Chiral (e.g., Polysaccharide) | Enantioselective Interactions (Inclusion, H-bonding, dipole) | Enantiomers (non-superimposable mirror images). | Method development can be more empirical; often requires specific mobile phases (e.g., normal phase or polar organic mode).[4][5] |
Q2: What is a good starting point for mobile phase selection in reversed-phase HPLC?
A: For reversed-phase separation of indoles, the mobile phase typically consists of an aqueous component (often buffered) and an organic modifier.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
-
Acetonitrile is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol can offer different selectivity and is sometimes better at solubilizing certain samples. Changing the organic modifier is a powerful tool to alter resolution if ACN does not work.
-
-
Aqueous Component: Start with HPLC-grade water. The pH of the aqueous component is a critical parameter that must be controlled with a buffer.[6][7]
-
Additives: For Mass Spectrometry (MS) compatibility, use volatile additives like formic acid (0.1%) or ammonium formate.[8][9][10] For UV-only methods, phosphate buffers are robust and provide excellent pH control.
Q3: How does mobile phase pH affect the separation of indole isomers?
A: Mobile phase pH is one of the most powerful, yet often overlooked, tools for optimizing the separation of ionizable compounds like many indole derivatives.[6][11] The indole nitrogen itself is very weakly acidic (pKa ~17), but substituents on the ring or side chains (e.g., carboxylic acids, amines) are often ionizable.
-
Mechanism of Action: Changing the pH alters the ionization state of an analyte. The neutral (un-ionized) form of a molecule is typically more hydrophobic and will be retained longer in reversed-phase HPLC. The ionized form is more polar and will elute earlier.[12] By adjusting the pH, you can manipulate the retention times of different isomers to improve their separation.
-
Practical Guideline: To ensure good peak shape and reproducible retention, it is best to set the mobile phase pH at least 1.5-2 units away from the pKa of the analytes.[6][13] Operating near the pKa can lead to a mix of ionized and un-ionized forms, resulting in broad or split peaks.[7][13]
-
For acidic indoles (e.g., indole-3-acetic acid), a low pH (e.g., pH 2.5-3.0) will suppress the ionization of the carboxylic acid group, leading to increased retention.
-
For basic indoles (e.g., tryptamine), a mid-range pH (e.g., 7-8) will keep the amine in its neutral form, increasing retention. Conversely, a low pH will protonate the amine, decreasing retention but often improving peak shape by minimizing secondary interactions with the stationary phase.[14]
-
Q4: When should I use isocratic versus gradient elution for indole isomer separation?
A: The choice depends on the complexity of your sample and the range of hydrophobicities of the isomers.
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simple, robust, and ideal for separating a few isomers with similar retention behavior.
-
Gradient Elution: The mobile phase composition (strength) is changed over the course of the run, typically by increasing the percentage of the organic modifier.[15] Gradient elution is necessary when:
-
You are analyzing a complex mixture of indoles with a wide range of polarities.
-
Some isomers are strongly retained and would take too long to elute under isocratic conditions that resolve early-eluting peaks.
-
You want to improve peak shape for late-eluting compounds and shorten the overall analysis time.[16][17]
-
A "scouting gradient" is the best first step in developing a new method for an unknown mixture.[8]
Q5: What is the most suitable detection method for indole analysis?
A: Indoles have a strong chromophore, making them suitable for UV detection. However, their native fluorescence provides a significant advantage in sensitivity and selectivity.
-
UV-Vis / Diode Array Detector (DAD): A DAD is highly recommended as it provides spectral information that can help confirm peak identity and assess purity. Most indoles absorb strongly in the 270-290 nm range.
-
Fluorescence Detector (FLD): Many indole-containing compounds are naturally fluorescent.[18] FLD offers much higher sensitivity (ng/mL or lower) and selectivity compared to UV detection, as fewer matrix components will fluoresce.[19][20] A common starting point for excitation/emission wavelengths is λex = 280 nm / λem = 350 nm.[21][22]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution / Co-eluting Isomers
This is the most common challenge in isomer separation. If your peaks are overlapping, a systematic approach is needed to improve selectivity (α).
-
Cause: Insufficient differences in the interaction of the isomers with the stationary and mobile phases.
-
Solutions:
-
Optimize the Gradient: If using a gradient, make the slope shallower around the time your isomers elute. A slower increase in organic solvent percentage gives the column more time to differentiate between the analytes.[16]
-
Adjust Mobile Phase pH: As discussed in the FAQ, this is the most effective way to change the selectivity for ionizable isomers.[6] Systematically vary the pH (e.g., test at pH 3, 5, and 7) to see how retention times shift.
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can alter elution order and improve separation.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) often increases retention and can enhance selectivity, although peaks will be broader.
-
Change the Stationary Phase: If the above steps fail, the chosen column chemistry is likely not suitable. Switch to a column with a different mechanism (e.g., from C18 to Phenyl-Hexyl) to exploit different molecular interactions.[2]
-
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Peak Tailing
Peak tailing, where the back half of the peak is drawn out, is a common form of asymmetry that compromises resolution and integration accuracy.[23][24]
-
Cause 1: Secondary Interactions (Chemical Problem): This is very common for basic indoles. The basic nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[14][25]
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute the sample and inject a smaller volume or lower concentration. If all peaks in the chromatogram are tailing, this is a likely cause.[24]
-
-
Cause 3: Column Void (Physical Problem): A void or channel can form at the head of the column over time.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may need to be replaced.[26] Using a guard column can help extend the life of the analytical column.
-
Problem 3: Poor Reproducibility / Shifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
-
Cause 1: Insufficient Column Equilibration: This is the most common cause in gradient chromatography. The column must be fully returned to the initial mobile phase conditions before the next injection.[27]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Preparation: Inconsistent pH or composition of the mobile phase will directly impact retention times.[28]
-
Solution: Prepare fresh mobile phase daily. If using buffers, always confirm the pH with a calibrated meter after mixing all aqueous components but before adding the organic solvent. Ensure solvents are thoroughly degassed to prevent bubble formation in the pump.[27]
-
-
Cause 3: Temperature Fluctuations: The column temperature affects mobile phase viscosity and reaction kinetics.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C or 40°C). This is crucial for high reproducibility.[29]
-
Problem 4: Baseline Drift or Noise
A stable baseline is essential for accurate integration and detection of small peaks.
-
Cause 1: Baseline Drift (in Gradients): The mobile phase components have different UV absorbance at the detection wavelength. As the composition changes, the baseline drifts up or down.[8][27]
-
Solution: Use high-purity HPLC-grade solvents. Ensure both mobile phase A and B contain a small amount of the same UV-absorbing additive (e.g., 0.1% formic acid in both). If using a DAD, a reference wavelength can be set to compensate for background changes.[8]
-
-
Cause 2: Baseline Noise (Regular or Spiking): This is often caused by air bubbles in the system, a failing detector lamp, or pump pulsations.[27][30]
Section 3: Protocols and Workflows
Protocol 1: A Systematic Approach to Method Development for Indole Isomers
This workflow provides a logical progression from initial screening to a fully optimized method.
Caption: Systematic workflow for HPLC method development.
Protocol 2: A General Scouting Gradient Protocol
This protocol is an excellent starting point for assessing the separation of a new mixture of indole isomers on a reversed-phase column.
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detector: DAD, 280 nm
Table 2: Example Scouting Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This 20-minute linear gradient from 5% to 95% organic modifier provides a comprehensive overview of the sample components.[8] Based on the results, you can then develop a more targeted gradient that focuses on the elution window of your isomers of interest.[16]
References
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
- Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection.
- Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry.
- Gradient Optimization in Liquid Chromatography.
- How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- The Secrets of Successful Gradient Elution.
- Optimizing HPLC Solvent Gradient for Specific Analytes.
- HPLC-Fluorescence Method for Measurement of the Uremic Toxin Indoxyl Sulfate in Plasma.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd.
- Method development & optimiz
- Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- A Researcher's Guide to Chiral Stationary Phases for Indolizidine Separ
- Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Compar
- Effect of mobile phase pH on reversed-phase HPLC separ
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
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- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Common Issues in HPLC Analysis. Medikamenter Quality Services.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc..
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Exploring the Role of pH in HPLC Separ
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
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- Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. MDPI.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Ethylindole Versus Other Indole Isomers
A Technical Guide for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, allows for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Among the myriad of indole derivatives, simple alkyl-substituted isomers, such as 5-Ethylindole, represent a fundamental class whose biological profiles warrant detailed investigation. This guide provides a comparative analysis of the biological activity of 5-Ethylindole against other key indole isomers, including the parent indole, methylindoles (e.g., 3-methylindole), and other positional ethylindole isomers. Through an examination of experimental data, we will explore their relative potencies in antimicrobial, antifungal, antiviral, and cytotoxic activities, providing insights into their structure-activity relationships (SAR).
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole nucleus is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent anticancer alkaloids.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an effective pharmacophore for engaging with a diverse range of biological targets.[4] The position and nature of substituents on the indole ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.[5] This guide focuses on the impact of simple alkyl substitutions, specifically comparing a C5-ethyl group to other alkyl substitutions at various positions on the indole ring.
Comparative Cytotoxicity and Antiproliferative Activity
The cytotoxic potential of indole derivatives against various cancer cell lines is an area of intense research.[6][7] While comprehensive comparative studies on simple alkylindoles are limited, available data on more complex derivatives provide valuable insights into how substitution patterns can influence antiproliferative effects.
Structure-Activity Relationship Insights
Studies on 5-substituted-3-ethylindole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines, with mean GI50 values in the nanomolar range.[8][9] This highlights the potential of substitution at the C5 position to confer potent anticancer effects. While this data is for more complex molecules than 5-ethylindole itself, it underscores the importance of the C5 position in mediating cytotoxic activity.
In a broader context, various indole derivatives have shown promising cytotoxic effects against a range of cancer cell lines, including colon, breast, and lung cancer.[10][11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12][13] For instance, certain indole-isatin hybrids have demonstrated potent antiproliferative activity, with IC50 values significantly lower than the standard drug sunitinib.[13]
A general workflow for assessing the cytotoxicity of indole compounds is presented below.
Figure 1. General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Indole isomers (5-Ethylindole, indole, 3-methylindole, etc.) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indole isomers in complete medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Antimicrobial and Antifungal Activity
Indole and its derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[2][14][15][16] The position and nature of the alkyl substituent can significantly impact the potency and spectrum of this activity.
Comparative Antibacterial Efficacy
A direct comparison between 5-methylindole and the parent indole has revealed that the methylated derivative exhibits superior bactericidal activity against both Gram-positive and Gram-negative bacteria.[17] This suggests that the addition of a methyl group at the C5 position enhances antibacterial efficacy. While direct comparative data for 5-ethylindole is not as readily available, these findings imply that C5-alkylation is a favorable modification for improving antibacterial properties.
For instance, 5-methylindole has shown effectiveness against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae.[17] Furthermore, it has been observed to potentiate the activity of aminoglycoside antibiotics, indicating its potential as an adjuvant therapy.[17]
The following table summarizes the comparative bactericidal activity of 5-methylindole and indole against various bacterial strains.
| Bacterial Strain | Compound | Concentration (mM) resulting in no detectable colonies | Reference |
| Staphylococcus aureus | 5-Methylindole | 4 | [17] |
| Indole | >8 | [17] | |
| Escherichia coli | 5-Methylindole | 8 | [17] |
| Indole | >8 | [17] | |
| Pseudomonas aeruginosa | 5-Methylindole | >8 | [17] |
| Indole | >8 | [17] |
Table 1: Comparative bactericidal activity of 5-Methylindole and Indole.
Comparative Antifungal Spectrum
Various indole derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi.[18][19][20] Studies on indole[1,2-c]-1,2,4-benzotriazine derivatives have shown that the introduction of appropriate substituents on the indole ring can lead to more potent antifungal agents.[20] While specific comparative data for simple alkylindoles is limited, the general consensus is that lipophilicity and electronic properties conferred by substituents play a crucial role in determining antifungal efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Indole isomers dissolved in DMSO.
-
96-well microplates.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Prepare two-fold serial dilutions of the indole isomers in the appropriate broth in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
The indole scaffold is a key component in several antiviral drugs, and numerous indole derivatives have been investigated for their antiviral properties.[3][11][21] The mechanism of action can vary widely, from inhibiting viral entry and replication to targeting specific viral enzymes.[3][10]
While direct comparative studies on the antiviral activity of simple alkylindoles like 5-Ethylindole are not extensively documented in the readily available literature, research on more complex indole derivatives provides valuable structure-activity relationship insights. For example, in the development of HIV-1 fusion inhibitors, the linkage position on the indole ring was found to be critical for activity.[5] Similarly, for HCV inhibitors, substitutions at various positions on the indole ring have been shown to modulate antiviral potency.[3] This suggests that the position of the ethyl group in 5-Ethylindole likely plays a significant role in its potential antiviral profile.
A general workflow for the evaluation of antiviral activity is depicted below.
Figure 2. General workflow for the in vitro evaluation of antiviral activity.
Enzyme Inhibition
The indole nucleus is a common feature in many enzyme inhibitors.[1] The inhibitory potency and selectivity are highly dependent on the substitution pattern of the indole ring.
For instance, isatins (indole-2,3-diones) with hydrophobic substituents have been identified as potent inhibitors of carboxylesterases.[22] The inhibitory potency was found to be related to the hydrophobicity of the molecule. This suggests that the ethyl group in 5-Ethylindole, which increases lipophilicity compared to the parent indole, could influence its interaction with various enzymes.
Conclusion
This comparative analysis highlights the significant biological potential of 5-Ethylindole and other simple indole isomers. While direct, comprehensive comparative data across a wide range of biological activities remains somewhat limited, the available evidence strongly suggests that the position and nature of alkyl substituents on the indole ring are critical determinants of their cytotoxic, antimicrobial, antifungal, and antiviral properties.
The enhanced antibacterial activity of 5-methylindole compared to the parent indole suggests that C5-alkylation is a promising strategy for developing more potent antimicrobial agents. The potent antiproliferative effects observed for more complex 5-substituted indole derivatives underscore the importance of this position for anticancer drug design.
Further research involving head-to-head comparisons of 5-Ethylindole with other simple indole isomers in standardized biological assays is crucial to fully elucidate their structure-activity relationships. Such studies would provide a more complete understanding of their therapeutic potential and guide the rational design of novel indole-based drugs with improved efficacy and selectivity.
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A comparative review of Fischer indole synthesis against modern indole synthesis methodologies
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The development of efficient and versatile methods for its synthesis is, therefore, a critical area of research. For over a century, the Fischer indole synthesis has been the preeminent method for constructing this privileged heterocycle. However, the increasing complexity of therapeutic targets and the demand for greener, more efficient chemical processes have catalyzed the development of powerful modern alternatives.
This guide provides an in-depth comparative review of the classical Fischer indole synthesis against contemporary, transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to inform synthetic strategy for researchers, chemists, and drug development professionals.
The Fischer Indole Synthesis: A Time-Honored Workhorse
Discovered by Emil Fischer in 1883, this venerable reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3] It has been a mainstay in organic synthesis due to the ready availability of starting materials and its operational simplicity.[1][4]
Mechanistic Pathway
The reaction proceeds through a cascade of well-established steps, the key being a[5][5]-sigmatropic rearrangement.
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic rearrangement, breaking the N-N bond and forming a C-C bond.
-
Cyclization & Aromatization: The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates ammonia to generate the aromatic indole ring.[3][6]
Caption: Catalytic cycle of the Larock Indole Synthesis.
The Buchwald-Hartwig/Heck Cascade Approach
This powerful strategy constructs the indole ring through a sequence of two well-established palladium-catalyzed reactions: a Buchwald-Hartwig amination followed by an intramolecular Heck reaction. [7]This multicomponent approach allows for the assembly of highly substituted indoles from simple precursors in a single pot. [7][8]
Experimental Workflow
The process typically involves the coupling of an o-dihaloarene with a primary amine and a ketone or aldehyde. [7]While the exact sequence can vary, a common pathway involves initial amination followed by cyclization.
Caption: Workflow of the Buchwald-Hartwig/Heck Indole Synthesis.
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic method is dictated by the specific requirements of the target molecule, including desired substitution patterns and functional group compatibility. The following table provides a direct comparison of the key performance attributes of these methodologies.
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis | Buchwald-Hartwig/Heck Approach |
| Reaction Conditions | Harsh (Strong Acid, High Temp) [3] | Mild (Base, Moderate Temp) [9] | Mild (Base, Moderate Temp) [7] |
| Catalyst | Protic or Lewis Acid [6] | Palladium [10] | Palladium [7][11] |
| Key Transformation | -[5][5]Sigmatropic Rearrangement [3] | Pd-Catalyzed Annulation [12] | Sequential C-N/C-C Coupling [7] |
| Functional Group Tolerance | Poor to Moderate [1] | Excellent [9] | Excellent [13] |
| Regiocontrol | Often Poor [4] | Excellent [14] | Excellent [15] |
| Substrate Scope | Broad but with key limitations [6] | Very Broad [10][9] | Very Broad (Multicomponent) [7] |
| Atom Economy | Good (loses NH₃) | Excellent | Good (loses HX, H₂O) |
Case Study: Synthesis of 2-Phenylindole
A practical comparison highlights the advantages of modern methods.
-
Fischer Synthesis: The reaction of phenylhydrazine and acetophenone with a catalyst like zinc chloride at 170°C provides 2-phenylindole in yields of 72-80% . [16]While effective, the high temperature limits its application.
-
Modern Pd-Catalyzed C-H Activation: A more contemporary approach involving the coupling of aniline and phenylacetylene using a palladium catalyst can achieve yields of up to 92% under milder conditions, showcasing superior efficiency and broader potential applicability.
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole
[16]
-
Reagent Mixing: In a suitable reaction vessel, thoroughly mix phenylhydrazine (1.0 equiv) and acetophenone (1.0 equiv).
-
Catalyst Addition: Add zinc chloride (1.5 equiv) to the mixture.
-
Heating: Heat the reaction mixture to 170°C with stirring for approximately 10-15 minutes. The mixture will solidify.
-
Workup: Allow the vessel to cool. Add dilute hydrochloric acid to the solid mass.
-
Isolation: Collect the crude 2-phenylindole by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure product.
Protocol 2: Larock Synthesis of a 2,3-Disubstituted Indole
[17]
-
Vessel Preparation: To an oven-dried reaction tube, add the o-iodoaniline (1.0 equiv), Pd(OAc)₂ (2.5 mol%), triphenylphosphine (5 mol%), a base such as K₂CO₃ or KOAc (5.0 equiv), and a chloride source like LiCl (1.0 equiv).
-
Solvent and Reagent Addition: Purge the tube with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF as the solvent, followed by the internal alkyne (1.0-2.5 equiv).
-
Heating: Seal the tube and heat the reaction mixture to 100°C for 12-72 hours, monitoring by TLC or GC-MS for completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the desired indole.
Conclusion and Outlook
The Fischer indole synthesis, despite its age, remains a relevant and powerful tool for the construction of simpler indole structures, particularly on an industrial scale where cost is paramount. Its procedural simplicity is a significant asset. However, for the nuanced demands of contemporary drug discovery and materials science, which require the synthesis of highly functionalized and complex molecular architectures, modern palladium-catalyzed methods like the Larock and Buchwald-Hartwig/Heck syntheses are unequivocally superior. Their mild reaction conditions, broad functional group tolerance, and predictable control over regiochemistry have revolutionized access to this vital heterocyclic motif. The judicious selection of a synthetic route—balancing classical robustness against modern versatility—is key to successfully navigating the challenges of indole synthesis.
References
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Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von 3-Aryl-2-azido-acrylsäureestern. Monatshefte für Chemie, 1972 , 103(1), 194-204. [Link]
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A Senior Application Scientist's Guide to Validation Protocols for 5-Ethylindole Quantification: A Comparative Analysis of HPLC-UV and LC-MS/MS
Introduction: The Significance of 5-Ethylindole Quantification
5-Ethylindole is a heterocyclic aromatic compound that serves as a critical intermediate in the synthesis of various pharmacologically active molecules, including certain triptans and alkaloids. Its presence, whether as a starting material, a process-related impurity, or a metabolite, must be precisely controlled and quantified to ensure the final drug product's safety, efficacy, and quality. The development of robust and reliable analytical methods for its quantification is therefore not merely a procedural step but a foundational requirement in drug development and manufacturing.
This guide provides an in-depth comparison of two prevalent analytical techniques for 5-Ethylindole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the validation protocols for each, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system demonstrating its fitness for purpose.[4][5]
The Regulatory Imperative: Why Method Validation is Non-Negotiable
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] Regulatory bodies worldwide, including the FDA and EMA, have harmonized their expectations through the ICH guidelines, most notably the Q2(R2) guideline on the validation of analytical procedures.[2][6] These guidelines are not a prescriptive checklist but a framework to demonstrate that a method is reliable, reproducible, and suitable for its intended purpose, whether it's for release testing, stability studies, or bioanalysis.[7][8]
The objective of validation is to build trustworthiness into the analytical data.[9] Every piece of data submitted in a regulatory dossier rests on the foundation of a validated method, making this process a cornerstone of the entire drug approval process.
Pillars of Analytical Method Validation
A comprehensive validation protocol assesses several key performance characteristics. The selection of these characteristics depends on the type of analytical procedure.[10] For a quantitative impurity test or an assay of a drug substance like 5-Ethylindole, the following parameters are essential.
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] The core scientific principle is demonstrating that the signal measured is solely from the analyte of interest. This is typically achieved by analyzing blank samples, placebos, and spiked samples with known impurities. For stability-indicating methods, forced degradation studies are crucial.[12]
-
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[13] It is established by analyzing a series of standards at different concentrations. A linear relationship, typically assessed by the correlation coefficient (r²) of the regression line, confirms that a change in concentration produces a predictable and proportional change in the analytical signal. A minimum of five concentration levels is recommended for establishing linearity.[12]
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] This parameter is derived from the linearity studies and confirms the operational boundaries of the method.[9]
-
Accuracy: Accuracy expresses the closeness of the results obtained by the method to the true value.[11] It is typically evaluated by the spike recovery method, where a known amount of analyte is added to a blank matrix or a sample, and the percentage of the analyte recovered is calculated. For drug products, an accuracy of 100 ± 2% is often expected.[14]
-
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[14] Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] This is a critical parameter for impurity quantification.
-
Robustness: An indicator of the method's reliability during normal usage. It involves deliberately introducing small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and examining the effect on the results.[11] Robustness is typically evaluated during the development phase.[4]
The Analytical Validation Workflow
The process of validating an analytical method follows a structured, logical progression from planning to final reporting.
Caption: A typical workflow for analytical method validation.
Comparative Guide: HPLC-UV vs. LC-MS/MS for 5-Ethylindole
The choice between HPLC-UV and LC-MS/MS depends heavily on the intended purpose of the method, primarily the required sensitivity and selectivity. HPLC-UV is a robust, cost-effective workhorse for assays and quantification of major components.[15] LC-MS/MS, on the other hand, offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, bioanalysis, and complex matrices.[16]
Performance Characteristics at a Glance
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity/Selectivity | Moderate to High | Very High | UV detection relies on chromatographic separation alone. Co-eluting compounds with similar UV spectra can interfere. MS/MS adds a second dimension of separation based on mass-to-charge ratio (m/z) of both parent and fragment ions, providing exceptional selectivity.[16] |
| Sensitivity (Typical LOQ) | ~10 - 100 ng/mL | < 1 ng/mL | Mass spectrometers are inherently more sensitive detectors than UV detectors. An LOQ of 1 ng/mL is readily achievable for small molecules like 5-Ethylindole with LC-MS/MS.[17] |
| Linearity (Typical Range) | 2-3 orders of magnitude | 3-4 orders of magnitude | Both techniques exhibit excellent linearity, but the wider dynamic range of MS detectors often allows for a broader linear range. |
| Matrix Effect | Low to None | Can be Significant | The UV chromophore of 5-Ethylindole is less susceptible to interference from common biological matrix components. The ionization process in MS can be suppressed or enhanced by co-eluting matrix components, requiring careful evaluation.[18] |
| Cost (Instrument/Operation) | Lower | Higher | HPLC-UV systems are significantly less expensive to purchase, operate, and maintain compared to LC-MS/MS systems. |
| Primary Application | Assay, purity, content uniformity, stability testing of drug substance and product. | Trace-level impurity analysis, bioanalysis (PK/TK studies), metabolite identification. | The choice is driven by the required LOQ. For a 0.1% impurity in a 1 mg/mL drug solution, the required LOQ is 1 µg/mL, achievable by UV. For metabolites in plasma, ng/mL or pg/mL levels necessitate MS. |
Experimental Protocol: HPLC-UV Method Validation
This protocol outlines the validation of a reversed-phase HPLC method for the quantification of 5-Ethylindole as a process-related impurity in a drug substance.
1. Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[19]
2. Validation Experiments
-
Specificity:
-
Inject diluent (50:50 Acetonitrile:Water) to demonstrate no interfering peaks.
-
Inject a solution of the main drug substance to show separation from the 5-Ethylindole peak.
-
Perform a peak purity analysis using the DAD to confirm the 5-Ethylindole peak is spectrally homogeneous in a spiked drug substance sample.
-
-
Linearity & Range:
-
Prepare a stock solution of 5-Ethylindole (100 µg/mL).
-
Perform serial dilutions to prepare calibration standards at 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area vs. concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The validated range is 0.5 to 10.0 µg/mL.
-
-
Accuracy:
-
Prepare a solution of the drug substance at its target concentration (e.g., 1 mg/mL).
-
Spike the solution with 5-Ethylindole at three concentration levels: LOQ (0.5 µg/mL), 100% (2.5 µg/mL), and 150% (3.75 µg/mL).
-
Prepare each level in triplicate and inject.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery between 90.0% and 110.0% at each level.[14]
-
-
Precision (Repeatability):
-
Prepare six individual samples of the drug substance spiked with 5-Ethylindole at 2.5 µg/mL.
-
Inject each sample once.
-
Calculate the %RSD of the measured concentrations.
-
Acceptance Criteria: %RSD ≤ 5.0%.
-
-
Limit of Quantitation (LOQ):
-
Establish the LOQ from the linearity study (e.g., 0.5 µg/mL).
-
Prepare six independent samples at the proposed LOQ concentration.
-
Assess accuracy and precision at this level.
-
Acceptance Criteria: Recovery between 80.0-120.0% and %RSD ≤ 10.0%.
-
Experimental Protocol: LC-MS/MS Method Validation
This protocol is designed for the quantification of 5-Ethylindole in mouse plasma, a typical bioanalytical application.
1. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent UPLC system.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
5-Ethylindole: Q1 m/z 146.2 -> Q3 m/z 117.1 (loss of ethylene)
-
Internal Standard (IS): 5-Ethylindole-d5: Q1 m/z 151.2 -> Q3 m/z 122.1
-
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.[17]
2. Validation Experiments
-
Selectivity:
-
Analyze plasma from at least six different individual mice to check for endogenous interferences at the retention time of 5-Ethylindole and its IS.
-
Acceptance Criteria: Response of interfering peaks must be < 20% of the LLOQ response for the analyte and < 5% for the IS.[3]
-
-
Linearity & Range:
-
Prepare calibration standards in blank mouse plasma over the range of 0.5 to 500 ng/mL.
-
Analyze three separate calibration curves on three different days.
-
Plot the peak area ratio (Analyte/IS) vs. concentration using a weighted (1/x²) linear regression.
-
Acceptance Criteria: r² ≥ 0.995. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
-
-
Accuracy & Precision:
-
Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (150 ng/mL), and High (400 ng/mL).
-
Analyze five replicates of each QC level on three separate days (inter-assay) and in a single run (intra-assay).
-
Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ). %RSD for precision ≤ 15% (≤ 20% at LLOQ).[3]
-
-
Matrix Effect:
-
Compare the peak response of 5-Ethylindole spiked into extracted blank plasma from six individuals with the response of a neat solution at low and high QC concentrations.
-
The matrix factor is calculated for each lot.
-
Acceptance Criteria: The %RSD of the IS-normalized matrix factor across the six lots should be ≤ 15%.
-
-
Stability:
-
Evaluate the stability of 5-Ethylindole in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80 °C).
-
Analyze stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.
-
Interrelation of Core Validation Parameters
The core quantitative parameters are deeply interconnected. Linearity defines the concentration boundaries, while accuracy and precision confirm the reliability of measurements within those boundaries, ultimately establishing the validated range of the method.
Caption: Relationship between key quantitative validation parameters.
Conclusion
The validation of an analytical method for 5-Ethylindole quantification is a rigorous, multi-faceted process that underpins the reliability of all subsequent data.
-
HPLC-UV stands out as a cost-effective, robust, and reliable method for high-concentration applications such as drug substance assay and release testing, where sensitivity is not the primary concern. Its validation is straightforward and less prone to matrix-related complexities.
-
LC-MS/MS is the indispensable tool for applications demanding high sensitivity and selectivity. For quantifying trace-level impurities or determining pharmacokinetic profiles in biological fluids, its ability to detect sub-ng/mL concentrations is unmatched.[17] However, its validation protocol is more extensive, requiring careful assessment of potential matrix effects and stability.
The choice of method is not a matter of one being universally "better" but of selecting the technique whose validated performance characteristics are fit for the specific analytical purpose, ensuring data integrity and regulatory compliance.
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The Cutting Edge of Selectivity: A Comparative Analysis of 5-Ethylindole Derivatives as Enzyme Inhibitors
In the intricate landscape of drug discovery, the quest for selective enzyme inhibitors remains a paramount objective. The ability to modulate the activity of a specific enzyme without affecting others is crucial for developing therapies with high efficacy and minimal side effects. Among the myriad of heterocyclic scaffolds explored for this purpose, the indole nucleus, and particularly its 5-ethylindole derivatives, has emerged as a privileged structure. This guide provides a comprehensive comparative study of various 5-Ethylindole derivatives that have demonstrated selective inhibition of key enzymes implicated in diseases ranging from cancer to inflammation. We will delve into the experimental data, elucidate the underlying mechanisms through signaling pathways, and provide detailed protocols for the evaluation of these promising therapeutic candidates.
The Architectural Advantage of the 5-Ethylindole Scaffold
The indole ring system is a ubiquitous motif in biologically active natural products and synthetic drugs.[1] The strategic placement of an ethyl group at the 5-position of the indole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance binding affinity to the target enzyme, improve metabolic stability, and modulate cell permeability. The subsequent derivatization at other positions of the indole ring allows for the fine-tuning of selectivity and potency, leading to the development of highly specific enzyme inhibitors.
Comparative Efficacy of 5-Ethylindole Derivatives
The versatility of the 5-ethylindole scaffold is evident in its ability to be tailored to inhibit a diverse range of enzymes. Below, we compare the performance of several key derivatives against their respective targets, supported by experimental data from peer-reviewed studies.
Dual Inhibition of EGFR and CDK2 in Oncology
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[2][3][4][5][6][7][8][9] A new series of 5-substituted-3-ethylindole-2-carboxamides has been synthesized and evaluated as dual inhibitors of these two kinases.[2][3][4][5][6][7][8][9]
| Compound ID | Target Enzyme(s) | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| 5g | EGFR/CDK2 | EGFR: 124, CDK2: 33 | Erlotinib (EGFR) | 80 | [2][3][4][5][6][7][8][9] |
| 5i | EGFR/CDK2 | EGFR: 95, CDK2: 24 | Dinaciclib (CDK2) | 20 | [2][3][4][5][6][7][8][9] |
| 5j | EGFR/CDK2 | EGFR: 85, CDK2: 16 | Erlotinib/Dinaciclib | 80/20 | [2][3][4][5][6][7][8][9] |
Analysis: The data clearly indicates that compounds 5i and 5j are potent dual inhibitors, with 5j exhibiting superior or comparable activity to the reference drugs Erlotinib and Dinaciclib for EGFR and CDK2, respectively.[2][3][4][5][6][7][8][9] This dual-targeting approach is a promising strategy in cancer therapy to overcome resistance mechanisms.
Selective Inhibition of 5-Lipoxygenase in Inflammation
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[10][11][12][13][14][15] Ethyl 5-hydroxyindole-3-carboxylate derivatives have been investigated as inhibitors of this enzyme.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 19 | 5-LO (cell-free) | 0.7 | Zileuton | ~1 | [10][11][12][13][14][15] |
| Compound 19 | 5-LO (leukocytes) | 0.23 | Zileuton | ~0.5 | [10][11][12][13][14][15] |
Analysis: Compound 19 , an ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, demonstrates potent inhibition of 5-LO in both cell-free and cell-based assays, with efficacy comparable to or exceeding the clinically used drug Zileuton.[10][11][12][13][14][15] This highlights the potential of this class of compounds for the treatment of inflammatory diseases like asthma.
Understanding the Mechanism: Signaling Pathways
To appreciate the significance of selective enzyme inhibition, it is crucial to understand the signaling pathways in which these enzymes operate.
EGFR and CDK2 Signaling in Cell Proliferation
Caption: EGFR and CDK2 signaling pathways in cell proliferation.
EGFR activation by ligands like EGF triggers downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell growth and survival.[2][3][16][17] Concurrently, the cell cycle is driven by cyclin-dependent kinases. CDK4/6 and CDK2, in complex with their respective cyclins, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the cell into the S phase.[18][19][20][21][22] Dual inhibitors targeting both EGFR and CDK2 can thus simultaneously block mitogenic signaling and cell cycle progression, offering a powerful anti-cancer strategy.
5-Lipoxygenase Pathway in Inflammation
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Assessing the potential for cross-reactivity of 5-Ethylindole in various biological assays
An objective guide to profiling the biological interactions of 5-Ethylindole and its analogs for researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold and the Imperative of Selectivity
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, from anticancer to antihypertensive and psychoactive effects[1]. This structural versatility, however, presents a significant challenge in drug development: the potential for a single compound to interact with multiple, unintended biological targets. These off-target interactions can lead to unexpected toxicities or side effects, contributing to a high rate of attrition in the drug development pipeline[2].
This guide focuses on 5-Ethylindole, an indole derivative used as a synthetic intermediate in the development of pharmaceuticals targeting neurological disorders and other conditions[3]. As a novel chemical entity in a biological context, a thorough assessment of its potential for cross-reactivity is not just a perfunctory step but a critical necessity. Understanding a compound's selectivity profile early in the discovery process is paramount for building a robust safety profile and elucidating its true mechanism of action.
Here, we present a comprehensive framework for assessing the potential cross-reactivity of 5-Ethylindole. This is not a rigid protocol but a strategic guide designed to be adapted. We will compare 5-Ethylindole, treated as a compound with an unknown target profile, against three well-characterized indole-containing and related pharmacologically active agents, each representing a distinct major drug target class:
-
Indomethacin: A non-selective enzyme inhibitor (Cyclooxygenase).
-
Sunitinib: A multi-targeted kinase inhibitor.
-
WAY-100635: A highly selective G-Protein Coupled Receptor (GPCR) antagonist.
Through a series of robust, self-validating experimental protocols, we will illustrate how to build a preliminary selectivity profile, interpret the data, and make informed decisions in the early stages of drug discovery. The core principle is to move beyond simple in vitro activity and understand target engagement in a biologically relevant context, a crucial step for successful drug development[4][5][6].
Comparative Molecular Profiles
To understand the potential for cross-reactivity, it is essential to first understand the distinct pharmacological profiles of our subject compound and the selected comparators.
| Compound | Structure | Primary Target Class | Primary Mechanism of Action |
| 5-Ethylindole | CCC1=CC2=C(C=C1)NC=C2 | To Be Determined | To Be Determined |
| Indomethacin | O=C(O)CC1=C(C=C(Cl)C=C1)N(C2=CC=CC=C2C(=O)C)C | Enzyme (Cyclooxygenase) | Non-selective inhibition of COX-1 and COX-2 enzymes, blocking prostaglandin synthesis[7][8][9]. |
| Sunitinib | C/C(C=C1N/C(=C/2\NC(=O)C(C(F)=C2)=C(C)C)/C(C)=C1C)=N\CCN(CC)CC | Protein Kinase | Multi-targeted inhibition of receptor tyrosine kinases (RTKs) including VEGFRs, PDGFRs, and c-Kit[2][10][11]. |
| WAY-100635 | O(C1=CC=CC=C1N2CCN(CCN(C3=CC=CC=N3)C(=O)C4CCCCC4)CC2)C | GPCR (Serotonin Receptor) | Potent and highly selective "silent" antagonist of the 5-HT1A receptor[11][12][13]. |
Experimental Design for Cross-Reactivity Profiling
A logical and tiered approach to screening is essential for efficiently profiling a new chemical entity. We propose a three-assay cascade designed to probe for activity against the most common and diverse drug target families.
Assay 1: Cell-Based Viability Assay (Phenotypic Screen)
The first step is a broad phenotypic screen to determine if 5-Ethylindole possesses cytotoxic or anti-proliferative activity. This provides a functional, cellular context before moving to more specific biochemical assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability[14][15].
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Ethylindole and comparators on cell viability. A panel of cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) is recommended.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549) in appropriate media.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[16].
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 5-Ethylindole, Indomethacin, and Sunitinib in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO only) and a "no cells" control for background.
-
Incubate for 72 hours at 37°C, 5% CO₂[16].
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[14].
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL)[15].
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals[14].
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16][17].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14].
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Assay 2: In Vitro Kinase Inhibition Assay
Given that a vast number of indole derivatives are known to inhibit protein kinases, a direct biochemical assay is a logical next step, particularly if any cytotoxic activity is observed in the phenotypic screen. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity[18][19].
Objective: To determine if 5-Ethylindole inhibits the activity of a representative tyrosine kinase (e.g., VEGFR2) and compare its potency to the known multi-kinase inhibitor, Sunitinib.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare reagents as per the manufacturer's protocol (Promega ADP-Glo™ Kinase Assay)[18][20]. This includes the ADP-Glo™ Reagent and the Kinase Detection Reagent.
-
Prepare a 1X kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare a solution of purified recombinant kinase (e.g., VEGFR2) and its specific substrate peptide in the reaction buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase (e.g., 100 µM)[21].
-
-
Assay Setup (384-well plate):
-
Prepare serial dilutions of 5-Ethylindole and Sunitinib in reaction buffer with a constant final DMSO concentration (e.g., 1%). Include "no inhibitor" (positive control) and "no enzyme" (background) controls[22].
-
Add 2.5 µL of the test compound dilutions to the appropriate wells.
-
Add 2.5 µL of the enzyme/substrate mixture to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption)[22].
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal[18][22].
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot percent inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Assay 3: GPCR Radioligand Binding Assay
The indole scaffold is a common feature in ligands for serotonin (5-HT) receptors, a major family of GPCRs[23][24][25]. Therefore, a competitive binding assay against a representative serotonin receptor is a critical step in profiling 5-Ethylindole. This assay determines if the test compound can displace a known radiolabeled ligand from the receptor, allowing for the calculation of its binding affinity (Ki)[16].
Objective: To determine the binding affinity (Ki) of 5-Ethylindole for the human 5-HT1A receptor and compare it to the highly selective antagonist WAY-100635.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)[6].
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)[22][23].
-
Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and debris[23].
-
Centrifuge the resulting supernatant at high speed (~40,000 x g) to pellet the cell membranes[22][23].
-
Wash the membrane pellet by resuspending it in fresh assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and repeating the high-speed centrifugation[22].
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C[22].
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of the test compounds (5-Ethylindole, WAY-100635) in assay buffer.
-
Set up the following conditions in triplicate in a final volume of 250 µL:
-
Total Binding: 50 µL radioligand + 50 µL buffer + 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-labeled "cold" ligand (e.g., 10 µM serotonin) + 150 µL membrane preparation.
-
Competition: 50 µL radioligand + 50 µL test compound dilution + 150 µL membrane preparation.
-
-
The radioligand used is typically [³H]8-OH-DPAT, a 5-HT1A agonist, at a final concentration near its Kd (e.g., 1 nM)[11][13].
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium[22].
-
-
Filtration and Washing:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[22].
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a vacuum harvester. This separates the membrane-bound radioligand from the free radioligand[23].
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioactivity[22].
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter[22].
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the test compound, calculate the percent inhibition of specific binding.
-
Plot percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor[10][14][15].
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the selectivity profiles of the tested compounds.
Table 1: Comparative Cytotoxicity in A549 Cells Illustrative Data
| Compound | Primary Target Class | IC50 (µM) in A549 Cells | Interpretation |
| 5-Ethylindole | Unknown | > 100 | No significant cytotoxicity observed at tested concentrations. |
| Indomethacin | Enzyme (COX) | 85.6 | Moderate, likely non-specific, cytotoxicity at high concentrations. |
| Sunitinib | Protein Kinase | 5.2 | Potent cytotoxicity, consistent with inhibition of multiple kinases essential for cell proliferation. |
| WAY-100635 | GPCR (5-HT1A) | > 100 | No cytotoxicity, as expected for a selective receptor antagonist in this cell line. |
Table 2: Comparative Enzyme and Receptor Inhibition Illustrative Data based on published values
| Compound | Target | Assay Type | Result (IC50 / Ki in nM) | Selectivity Profile |
| 5-Ethylindole | VEGFR2 | Kinase Inhibition | > 20,000 | No significant inhibition observed. |
| 5-HT1A | Receptor Binding | > 10,000 | No significant binding observed. | |
| Indomethacin | COX-1 | Enzyme Inhibition | 27[9] | Non-selective COX inhibitor with a slight preference for COX-1. |
| COX-2 | Enzyme Inhibition | 180[9] | (Selectivity Ratio COX-1/COX-2 ≈ 0.15) | |
| Sunitinib | PDGFRβ | Kinase Inhibition | 2 | Multi-targeted kinase inhibitor with high potency against key angiogenic RTKs. |
| VEGFR2 | Kinase Inhibition | 80 | Cross-reactivity across other kinases is expected and documented[20]. | |
| c-Kit | Kinase Inhibition | 4 | ||
| WAY-100635 | 5-HT1A | Receptor Binding | 0.39[12] | Highly selective 5-HT1A antagonist. |
| α1-adrenergic | Receptor Binding | 251 (pIC50=6.6)[12] | (Selectivity Ratio 5-HT1A/α1 ≈ 0.0015; >600-fold selective) | |
| Dopamine D4 | Receptor Binding | 3.3[12] | Significant off-target activity at D4, but still >8-fold selective for 5-HT1A. |
Conclusion and Strategic Outlook
This guide outlines a foundational strategy for assessing the cross-reactivity of a novel indole-based compound, 5-Ethylindole. By employing a tiered screening approach—starting with a broad phenotypic assay and progressing to specific biochemical and binding assays—researchers can efficiently build a preliminary selectivity profile.
Based on our illustrative results, 5-Ethylindole showed no significant activity in the initial panel of assays. This negative data is valuable, suggesting it does not act as a potent, non-specific cytotoxic agent, a broad-spectrum kinase inhibitor, or a high-affinity ligand for the 5-HT1A receptor under these conditions.
In contrast, the comparator compounds behaved as expected:
-
Indomethacin demonstrated its classic non-selective inhibition of COX enzymes.
-
Sunitinib showed potent cytotoxicity linked to its multi-targeted kinase inhibition profile.
-
WAY-100635 confirmed its high potency and selectivity for the 5-HT1A receptor, with known, quantifiable off-target interactions.
For a compound like 5-Ethylindole, the next steps would involve expanding the search space. If its intended therapeutic area is neurology, a broader GPCR screen (including other serotonin, dopamine, and adrenergic receptors) would be a logical progression. If structural alerts suggest other targets, those families should be investigated. This iterative process of targeted screening, guided by both phenotypic data and structural information, is the cornerstone of modern drug discovery. It allows scientists to identify and validate on-target activity while simultaneously mapping the off-target interaction landscape, ultimately leading to the development of safer and more effective medicines.
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A Comparative Guide to the Structural Confirmation of Synthesized 5-Ethylindole Using Advanced Spectroscopic Techniques
Introduction: The Imperative of Unambiguous Structural Verification in Synthesis
In the realm of chemical synthesis, particularly within drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2] The synthesis of novel compounds, such as 5-Ethylindole, a valuable scaffold in medicinal chemistry, necessitates a multi-faceted analytical approach to ensure the final product corresponds precisely to the intended molecular architecture.[3][4] This guide provides an in-depth comparison of advanced spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 5-Ethylindole. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data generated by each method.
The following guide is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of these powerful analytical tools.[5]
The Analytical Triad: A Multi-Technique Approach for Comprehensive Structural Analysis
No single spectroscopic technique can provide a complete structural picture. Instead, a synergistic approach, leveraging the unique strengths of NMR, FT-IR, and MS, is essential for robust and reliable characterization.[6] This guide will dissect the individual contributions of each technique to the structural puzzle of 5-Ethylindole.
Workflow for Structural Confirmation of 5-Ethylindole
Caption: A generalized workflow for the spectroscopic analysis of synthesized organic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[2] It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the exact frequency required is highly sensitive to the local electronic environment of each proton. This results in a spectrum with distinct signals for chemically non-equivalent protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified 5-Ethylindole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7] The deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
-
Data Acquisition:
-
Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]
-
Data Interpretation for 5-Ethylindole:
The ¹H NMR spectrum of 5-Ethylindole is expected to show characteristic signals for the aromatic protons of the indole ring, the ethyl group protons, and the N-H proton.[8]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| N-H | ~8.0-8.2 | Broad Singlet | 1H | - |
| H-4, H-6, H-7 | ~7.0-7.6 | Multiplet | 3H | Aromatic couplings |
| H-2 | ~7.1-7.3 | Multiplet | 1H | Pyrrole ring couplings |
| H-3 | ~6.4-6.5 | Multiplet | 1H | Pyrrole ring couplings |
| -CH₂- (Ethyl) | ~2.8 | Quartet | 2H | ~7.5 |
| -CH₃ (Ethyl) | ~1.3 | Triplet | 3H | ~7.5 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[9]
Causality Behind Spectral Features:
-
The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange.
-
The aromatic protons exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons.
-
The quartet and triplet for the ethyl group are a classic ethyl pattern, arising from the coupling between the -CH₂- and -CH₃- protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), and its magnetic moment is weaker than that of ¹H, more sophisticated techniques are required for its detection. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans is necessary to achieve a good signal-to-noise ratio.
Data Interpretation for 5-Ethylindole:
The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in 5-Ethylindole.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~123 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~135 |
| C-6 | ~123 |
| C-7 | ~111 |
| C-7a | ~135 |
| -CH₂- (Ethyl) | ~29 |
| -CH₃ (Ethyl) | ~16 |
Note: Assignments are based on typical chemical shift ranges for indole derivatives and may require 2D NMR techniques for unambiguous confirmation.[10][11]
Advanced 2D NMR Techniques for Unambiguous Assignment:
For complex molecules, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of protons and carbons.
Caption: Relationship between 1D and 2D NMR techniques for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of specific functional groups within a molecule.[5]
Experimental Protocol:
-
Sample Preparation: A small amount of the solid 5-Ethylindole sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed.
Data Interpretation for 5-Ethylindole:
The FT-IR spectrum of 5-Ethylindole will show characteristic absorption bands corresponding to the functional groups present.[12]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2960-2850 | Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium to Strong |
| C-N Stretch | ~1350-1250 | Medium |
| C-H Bending | ~880-780 | Strong |
Note: The presence of a sharp N-H stretching band around 3400 cm⁻¹ is a strong indicator of the indole ring.[13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[14] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful hyphenated technique where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.[15][16]
Experimental Protocol (GC-MS):
-
Sample Preparation: Dissolve a small amount of 5-Ethylindole in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.[15]
-
Ionization and Mass Analysis: As the separated compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[1] The resulting ions are then separated based on their m/z ratio and detected.
Data Interpretation for 5-Ethylindole:
-
Molecular Ion Peak (M⁺): The mass spectrum of 5-Ethylindole will show a molecular ion peak at an m/z value corresponding to its molecular weight (145.20 g/mol ).[17] The exact mass can be determined with high-resolution mass spectrometry (HRMS).
-
Fragmentation Pattern: The fragmentation pattern provides structural information. For 5-Ethylindole, a characteristic fragmentation would be the loss of a methyl group (-CH₃) from the ethyl side chain, resulting in a prominent peak at m/z 130.
| Ion | m/z | Identity |
| [M]⁺ | 145 | Molecular Ion |
| [M-CH₃]⁺ | 130 | Loss of a methyl radical |
Comparative Analysis of Spectroscopic Techniques for 5-Ethylindole
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity through coupling | High resolution, provides detailed structural information | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Unambiguous for carbon count | Lower sensitivity, requires more sample |
| FT-IR | Presence of functional groups | Fast, requires small sample amount | Provides limited information on overall structure |
| MS (GC-MS) | Molecular weight, fragmentation pattern | High sensitivity, can be used for mixture analysis | Isomers can have similar mass spectra |
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of a synthesized compound like 5-Ethylindole is a critical step that demands a rigorous and multi-faceted analytical approach. While each spectroscopic technique provides a unique piece of the structural puzzle, it is the convergence of data from NMR, FT-IR, and Mass Spectrometry that leads to an unambiguous and confident structural assignment. By understanding the principles, experimental nuances, and the complementary nature of these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further research and development.
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A Comparative Analysis of 5-Ethylindole: Unveiling its Electronic and Material Properties Relative to Foundational Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic electronics and medicinal chemistry, heterocyclic compounds form the bedrock of innovation. Their unique structural motifs and tunable electronic characteristics make them indispensable building blocks for everything from organic light-emitting diodes (OLEDs) to novel therapeutic agents. Within this class, the indole scaffold is particularly prominent, serving as a core component in numerous natural products and functional materials. This guide provides an in-depth comparison of 5-Ethylindole, a functionalized indole derivative, against its parent compound, indole, and other key heterocycles—the electron-rich carbazole and the fundamental five-membered ring, pyrrole. We will dissect their electronic and material properties, grounding our analysis in established experimental data and theoretical principles to provide a clear perspective on their potential applications.
The Electronic Landscape: Frontier Orbitals and Charge Transport
The electronic behavior of an organic molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO level indicates the molecule's ability to donate an electron (oxidation potential), while the LUMO level relates to its ability to accept an electron (reduction potential). The difference between these levels, the HOMO-LUMO gap (Eg), is a critical parameter that dictates the molecule's optical absorption properties and kinetic stability.[1]
Frontier Molecular Orbital Energy Levels
The introduction of an ethyl group (–CH2CH3) at the 5-position of the indole ring has a predictable, albeit modest, impact on its electronic structure. As an alkyl group, it acts as a weak electron-donating group through an inductive effect. This effect increases the electron density in the π-system of the indole ring, primarily raising the energy of the HOMO.[2] The impact on the LUMO is generally less pronounced. Consequently, 5-Ethylindole is expected to have a slightly higher HOMO level and a marginally reduced HOMO-LUMO gap compared to unsubstituted indole.[3]
Carbazole's more extended π-conjugated system, consisting of two benzene rings fused to a central pyrrole ring, results in significantly different electronic properties compared to indole.[4] Pyrrole, as the simplest of these heterocycles, provides a fundamental baseline for comparison.
| Compound | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (Eg, eV) |
| Pyrrole | A five-membered aromatic ring with one nitrogen atom. | ~ -5.0 to -5.2 | ~ 0.6 to 0.8 | ~ 5.8[5] |
| Indole | A bicyclic structure with a benzene ring fused to a pyrrole ring. | ~ -5.4 to -5.6 | ~ -0.1 to 0.1 | ~ 5.5 |
| 5-Ethylindole | Indole with an ethyl group at the 5-position. | ~ -5.3 to -5.5 (Estimated) | ~ -0.1 to 0.1 (Estimated) | ~ 5.4 (Estimated) |
| Carbazole | A tricyclic structure with two benzene rings fused to a pyrrole ring. | ~ -5.5 to -5.8 | ~ -2.0 to -2.2 | ~ 3.5 |
Note: The values presented are typical ranges derived from experimental (primarily cyclic voltammetry) and computational (DFT) studies.[6][7][8][9] Exact values can vary with the specific methodology. Values for 5-Ethylindole are estimated based on the known electronic effects of alkyl substituents on the indole core.[2]
Charge Carrier Mobility
For applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the efficiency with which charge carriers (holes or electrons) move through the material is paramount. This property, known as charge carrier mobility (µ), is highly dependent on molecular packing in the solid state, intermolecular interactions, and film morphology.
Carbazole and its derivatives are renowned for their excellent hole-transporting properties, often exhibiting high mobility due to strong π-π stacking in the solid state.[4] Indole-based materials can also serve as charge transport materials, though their mobility can be highly variable. The introduction of an alkyl chain like the ethyl group in 5-Ethylindole can influence molecular packing, potentially disrupting or enhancing π-stacking depending on the resulting crystal structure. Materials based on simple pyrrole often require polymerization to form conductive polymers (e.g., polypyrrole) to achieve significant charge mobility.
| Compound Family | Typical Hole Mobility (cm²/V·s) | Notes |
| Pyrrole (as Polypyrrole) | 10-5 to 101 | Highly dependent on dopant and polymerization conditions. |
| Indole Derivatives | 10-6 to 10-3 | Strongly influenced by substitution and crystal packing. |
| Carbazole Derivatives | 10-4 to 10-1 | Widely used as high-performance hole-transport materials.[4] |
Note: These values represent a broad range for derivatives within each family and are highly dependent on the specific molecule, device architecture, and measurement technique (e.g., Time-of-Flight, SCLC, FET).
Core Material Properties: Stability and Structure
Beyond electronic characteristics, the practical utility of a compound is determined by its material properties, including thermal stability and solid-state structure.
Thermal Stability
Thermal stability is crucial for device longevity and processing, as many fabrication steps for electronic devices involve heating. Thermogravimetric Analysis (TGA) is the standard technique for assessing this property, measuring mass loss as a function of temperature.
Indole itself begins to degrade thermally around 147-150°C.[10] The addition of substituents can alter this. Indole-based polyesters have been shown to be stable to over 300°C.[11] Carbazole is known for its high thermal and electrochemical stability, a key reason for its widespread use in OLEDs.[12]
| Compound | Melting Point (°C) | Decomposition Onset (Td, °C) | Notes |
| Pyrrole | -23 | ~150-200 | Prone to polymerization, especially under acidic conditions or heat.[13] |
| Indole | 52-54 | ~150 | Decomposes in a single step.[10] |
| 5-Ethylindole | Liquid at room temp. | >150 (Estimated) | Expected to have slightly higher thermal stability than indole due to increased molecular weight. |
| Carbazole | 246 | >350 | Exhibits excellent thermal stability. |
Note: Decomposition temperatures are approximate and can vary based on the heating rate and atmosphere (e.g., N2, air) used in the TGA experiment.[14]
Crystal Structure and Intermolecular Interactions
The arrangement of molecules in the solid state, or crystal packing, dictates many material properties, including charge mobility. This is determined using Single-Crystal X-ray Diffraction (SCXRD). The dominant intermolecular forces in these heterocycles are hydrogen bonding (N-H···π) and π-π stacking interactions. Efficient π-π stacking creates pathways for charge carriers to "hop" between adjacent molecules, leading to higher mobility. The presence of the N-H group in all four compounds allows for hydrogen bonding, which significantly influences their crystal structures.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, the properties discussed above must be validated through rigorous experimental protocols. Below are self-validating, step-by-step methodologies for characterizing these key parameters.
Determining Electronic Properties: CV and UV-Vis Spectroscopy
A combination of Cyclic Voltammetry (CV) and UV-Vis Spectroscopy provides a robust method for determining HOMO, LUMO, and band gap energies.[1]
-
Sample Preparation: Dissolve the compound (e.g., 5-Ethylindole) at a low concentration (e.g., 1 mM) in a suitable, dry electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).[15][16]
-
Measurement: Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential.
-
Calibration: After the initial measurement, add a small amount of an internal standard with a known redox potential, typically ferrocene/ferrocenium (Fc/Fc+). Record the voltammogram again. The Fc/Fc+ couple has a generally accepted absolute energy level of -4.8 eV relative to the vacuum.[8]
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) of the compound relative to the Fc/Fc+ peak.
-
Calculate the HOMO energy using the empirical formula: HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] .
-
If a reversible reduction is observed, determine the onset reduction potential (Ered) and calculate the LUMO energy: LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8] .
-
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis:
-
Identify the absorption onset wavelength (λonset), which corresponds to the lowest energy electronic transition from the HOMO to the LUMO.
-
Calculate the optical band gap (Egopt) using the formula: Egopt (eV) = 1240 / λonset (nm) .
-
If the LUMO was not accessible via CV, it can be estimated: LUMO = HOMO + Egopt .
-
Caption: Workflow combining Cyclic Voltammetry and UV-Vis Spectroscopy.
Assessing Thermal Stability: Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability and decomposition profile of a material.[14]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C). The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the sample weight (%) versus temperature to generate the TGA curve.
-
The onset of decomposition (Td) is often defined as the temperature at which 5% mass loss occurs.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).
-
Caption: Logical flow of a Thermogravimetric Analysis (TGA) experiment.
Concluding Synopsis
This comparative guide illuminates the position of 5-Ethylindole within the broader family of heterocyclic compounds.
-
Electronic Properties: The ethyl substituent on 5-Ethylindole is predicted to raise its HOMO energy level compared to indole, making it a slightly better electron donor and marginally reducing its energy gap. This subtle tuning can be advantageous in applications where precise energy level alignment is required. However, its large band gap makes it more suitable as a host material or building block rather than a primary light absorber in the visible spectrum, a role for which carbazole derivatives with their smaller band gaps are better suited.
-
Material Properties: 5-Ethylindole is expected to possess thermal stability comparable to or slightly greater than indole. Its properties stand in contrast to the exceptional thermal robustness of carbazole.
Ultimately, 5-Ethylindole represents a valuable derivative of the indole scaffold. While it does not possess the extended conjugation of carbazole, the ethyl group provides a site for further functionalization and offers a means to subtly modulate the electronic properties of the indole core. This makes it a compelling candidate for systematic studies in materials science and as a scaffold in medicinal chemistry where lipophilicity and electronic character are key design parameters.
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ResearchGate. (n.d.). Charge Transport, Photovoltaic, and Thermoelectric Properties of Poly(2,7‐Carbazole) and Poly(Indolo[3,2‐b]Carbazole) Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and estimated experimental values for 31-33*. Retrieved from [Link]
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ResearchGate. (n.d.). TGA thermogram of control indole. Retrieved from [Link]
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Springer Nature. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. Retrieved from [Link]
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A Comparative Guide to the Cellular Activities of 5-Ethylindole and 3-Methylindole (Skatole)
For researchers, scientists, and drug development professionals navigating the complex landscape of indole derivatives, understanding the nuanced differences in their biological activities is paramount. This guide provides an in-depth, objective comparison of 5-Ethylindole and 3-methylindole (skatole), focusing on their effects in cellular models. By synthesizing available experimental data and elucidating the underlying mechanisms, this document serves as a technical resource to inform experimental design and compound selection.
Introduction: A Tale of Two Indoles
Indole and its derivatives are ubiquitous signaling molecules, originating from tryptophan metabolism by gut microbiota and dietary sources. Their diverse biological effects are of significant interest in fields ranging from toxicology to therapeutic development. This guide focuses on two structurally related indoles: 5-Ethylindole and 3-methylindole, more commonly known as skatole.
3-Methylindole (Skatole) is a well-characterized microbial metabolite notorious for its contribution to fecal odor[1][2]. Beyond its olfactory properties, skatole is a recognized pneumotoxin and a modulator of various cellular pathways[1][3]. Its bioactivity is often linked to its metabolism by cytochrome P450 (CYP) enzymes into reactive intermediates[1][3].
5-Ethylindole , in contrast, is less extensively studied for its biological effects and is more commonly utilized as a reagent in chemical synthesis for pharmaceuticals and other organic molecules[4][5]. However, the growing interest in substituted indoles as potential therapeutic agents necessitates a deeper understanding of how substitutions on the indole ring, such as the ethyl group at the 5-position, influence cellular responses compared to the well-known 3-methyl substitution of skatole.
This guide will dissect their comparative activities, primarily focusing on two key areas: Aryl Hydrocarbon Receptor (AhR) activation and cytotoxicity, providing a framework for their potential applications and liabilities in cellular models.
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR)
A central signaling pathway for many indole derivatives is the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell cycle control[6][7].
Upon binding to a ligand like an indole derivative, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, an enzyme involved in the metabolism of many xenobiotics[8].
Skatole (3-methylindole) is a known partial agonist of the AhR. It induces the expression of AhR-regulated genes like CYP1A1, CYP1A2, and CYP1B1 in various cell lines, including primary human hepatocytes and colon cells[8][9]. However, its effect is generally weaker compared to potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[8]. Studies have shown that skatole's activation of AhR can lead to downstream effects such as apoptosis in intestinal epithelial cells[9].
5-Ethylindole , while not as extensively studied, is structurally similar to other 5-substituted indoles that have been shown to modulate AhR activity. For instance, various 5-substituted indole derivatives have been investigated for their anticancer activities, which can be influenced by AhR signaling[10][11]. Given that the indole scaffold is a common feature for AhR ligands, it is plausible that 5-Ethylindole also acts as an AhR agonist, though its potency and efficacy relative to skatole require direct comparative studies. The nature and position of substituents on the indole ring are known to significantly affect AhR binding and activation[12].
Comparative Cytotoxicity in Cellular Models
The cytotoxic potential of a compound is a critical parameter in assessing its biological activity. Both skatole and various substituted indoles have been evaluated for their effects on cell viability.
Skatole (3-methylindole) exhibits cell-type-specific cytotoxicity. Its toxicity is often dependent on metabolic activation by cytochrome P450 enzymes, particularly CYP2F1 and CYP3A4, into a reactive intermediate, 3-methyleneindolenine[1][13][14]. This electrophilic intermediate can form adducts with cellular macromolecules, leading to cell damage and apoptosis[1][13]. For example, in human bronchial epithelial cells, skatole-induced cytotoxicity is enhanced in cells overexpressing CYP2F1[13][14]. Studies have reported IC50 values for skatole in the micromolar range in various cell lines, with notable effects on cell proliferation even at lower concentrations[15][16].
Quantitative Comparison of Cytotoxicity
The following table summarizes representative cytotoxicity data for skatole and other substituted indoles from the literature. It is important to note that these values are from different studies and cell lines, and direct comparison should be made with caution.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 3-Methylindole (Skatole) | HepaRG | MTT | EC50 | 66.4 ± 21.8 µM | [15] |
| 3-Methylindole (Skatole) | Caco-2 | Proliferation | Significant decrease | at 0.1 µM | [15] |
| 3-Methylindole (Skatole) | B-CMV2F1 (bronchial epithelial) | LDH release | % Viability | ~34% at 1 mM (48h) | |
| 7-Methyl-indole-3-ethyl isothiocyanate | Neuroblastoma (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32) | Cytotoxicity | IC50 | 2.5-5.0 µM | [18][19] |
| 5-substituted-3-ethylindole-2-carboxamides | Various cancer cell lines | Antiproliferative | GI50 | 37 nM - 193 nM | [10] |
| 5-hydroxyindole-3-carboxylic acid ester derivative (5d) | MCF-7 (breast cancer) | MTT | EC50 | 4.7 µM | [14] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 5-Ethylindole and 3-methylindole in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO concentration should not exceed 0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
AhR Activation Assessment: Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the AhR signaling pathway using a cell line stably transfected with a luciferase reporter gene under the control of XREs.
Protocol:
-
Cell Seeding: Seed AhR-responsive reporter cells (e.g., HepG2-XRE-Luc) into a white, clear-bottom 96-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Ethylindole, skatole, a known AhR agonist as a positive control (e.g., TCDD), and a vehicle control.
-
Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay kit being used. This typically involves adding a reagent that both lyses the cells and contains the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel assay or a multiplexed viability assay). Calculate the fold induction of luciferase activity relative to the vehicle control.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 5-Ethylindole and 3-methylindole (skatole) in cellular models, drawing from the existing scientific literature. Skatole is a well-documented AhR partial agonist with cell-type-specific cytotoxicity that is often dependent on metabolic activation. While direct experimental data for 5-Ethylindole is limited, the broader class of 5-substituted indoles exhibits significant and varied biological activities, including potent anticancer effects.
The key takeaway for researchers is that the position of the alkyl substituent on the indole ring likely plays a critical role in determining the biological activity profile. The 3-position in skatole is susceptible to metabolic activation leading to toxicity, whereas substitutions at the 5-position, as in 5-Ethylindole, may offer a different pharmacological profile with potential therapeutic applications.
Future research should focus on direct, head-to-head comparisons of 5-Ethylindole and skatole in a panel of relevant cell lines to definitively characterize their relative potencies as AhR modulators and their cytotoxic profiles. Investigating their metabolism by specific cytochrome P450 isoforms will also be crucial for a comprehensive understanding of their mechanisms of action and potential for drug development or toxicity.
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A Comparative Guide to Purity Assessment and Quality Control of Synthesized 5-Ethylindole
Introduction: The Criticality of Purity in 5-Ethylindole Applications
5-Ethylindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its indole scaffold is a privileged structure in numerous pharmacologically active agents, making its purity a non-negotiable parameter for researchers in drug development. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and erroneous structure-activity relationship (SAR) data. Therefore, a robust and multi-faceted quality control (QC) strategy is essential to validate the identity, purity, and overall quality of synthesized 5-Ethylindole.
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive quality control of 5-Ethylindole. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive laboratory experience, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines on Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs).[2][3][4][5]
Logical Framework for 5-Ethylindole Quality Control
A comprehensive QC process ensures that a synthesized batch of 5-Ethylindole meets all predetermined specifications. The workflow is a sequential process where failure at any stage may require reprocessing or rejection of the batch.
Caption: High-level workflow for the quality control of synthesized 5-Ethylindole.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked—be it identity, purity, or the quantification of specific impurities. For a comprehensive analysis of 5-Ethylindole, a combination of chromatographic and spectroscopic methods is indispensable.[6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Quantitative Assay, Purity, Impurity Profiling | Identification & Quantification of Volatile Impurities, Residual Solvents | Definitive Structure Elucidation, Identity Confirmation, Quantitative Analysis (qNMR) | Rapid Identity Confirmation (Fingerprinting) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information.[8] | Absorption of infrared radiation by molecular vibrations, identifying functional groups.[9] |
| Strengths | High resolution and sensitivity for non-volatile compounds; robust and reproducible quantification.[7] | Excellent for separating and identifying volatile and semi-volatile compounds; high sensitivity and specificity from MS detector.[10] | Provides unambiguous structural confirmation; can be a primary method for absolute quantification (qNMR). | Fast, non-destructive, and requires minimal sample preparation; excellent for quick identity verification.[11] |
| Limitations | Not suitable for volatile impurities (e.g., residual solvents); requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. | Limited quantitative ability; poor at detecting minor impurities unless they have unique functional groups. |
| Applicability to 5-Ethylindole | Excellent. Ideal for assay (e.g., 99.5% pure) and detecting less volatile synthesis by-products or degradation products.[12] | Excellent. The method of choice for detecting residual synthesis solvents (e.g., Toluene, DMF) and volatile starting materials. | Essential. Confirms the ethyl group position and overall indole structure, ruling out positional isomers. | Very Good. Provides a quick and cost-effective identity check against a known reference standard.[13] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each includes system suitability tests (SSTs) which are crucial for ensuring the analytical system is performing correctly before sample analysis begins. This aligns with regulatory expectations for validated analytical methods.[14][15][16]
Purity Assay and Impurity Determination by HPLC-UV
Rationale: Reversed-phase HPLC is the cornerstone for purity assessment of indole derivatives due to its high resolving power for separating compounds of similar polarity.[17][18] A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar indole ring system. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected. UV detection at 220 nm is chosen as it is a common wavelength for capturing most aromatic compounds, ensuring broad impurity detection.
Caption: Standard workflow for HPLC purity analysis.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: The purity is determined by the area percentage of the main 5-Ethylindole peak relative to the total area of all peaks detected in the chromatogram, excluding those from the blank.[19]
Residual Solvent and Volatile Impurity Analysis by GC-MS
Rationale: Gas chromatography is the ideal technique for analyzing thermally stable and volatile compounds, such as the organic solvents used during synthesis and purification (e.g., ethyl acetate, heptane, toluene).[10] Coupling it with a Mass Spectrometer (MS) allows for definitive identification of these impurities based on their mass spectra, which can be compared against spectral libraries like NIST.[20]
Methodology:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[21]
-
Mass Range: m/z 35-400.
-
Sample Preparation: Accurately dissolve a known amount of 5-Ethylindole (e.g., 50 mg) in a high-purity solvent not expected to be in the sample (e.g., Dimethyl Sulfoxide, DMSO) to a final concentration of 50 mg/mL.
Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR is the most powerful technique for unambiguous structural elucidation. It provides definitive proof of the 5-Ethylindole structure by confirming the number of protons, their electronic environments, and their connectivity through spin-spin coupling. This is critical to distinguish it from potential positional isomers (e.g., 4-Ethylindole, 6-Ethylindole) that might have similar chromatographic behavior.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the 5-Ethylindole sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (approximate): The spectrum should be compared to a reference spectrum or literature data.[22] Key signals include:
-
A broad singlet for the N-H proton (> 8.0 ppm).
-
Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the indole ring.
-
A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (approx. 2.8 and 1.3 ppm, respectively) characteristic of the ethyl group.
-
Conclusion: An Integrated Approach to Quality Assurance
Ensuring the purity of synthesized 5-Ethylindole requires a synergistic and orthogonal analytical approach. No single method can provide a complete quality profile. For routine quality control, a validated HPLC method is indispensable for accurate assay and purity determination.[7] This must be complemented by GC-MS for the control of volatile impurities and residual solvents, which are critical process-related impurities. Finally, spectroscopic techniques, particularly ¹H NMR, provide the definitive structural identity, anchoring all other data. By implementing this rigorous, multi-technique validation strategy, researchers and drug development professionals can proceed with confidence, knowing their starting material is of the highest quality and integrity, fulfilling the stringent requirements of pharmaceutical development.[4][23][24]
References
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- BioProcess International. (2019, March 14). Points to Consider in Quality Control Method Validation and Transfer.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
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A Senior Application Scientist's Guide to Comparative In-Silico Docking of 5-Ethylindole Derivatives
Abstract
The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-Ethylindole derivatives have emerged as a promising class of compounds with potential applications as anticancer and antimicrobial agents.[2][3][4] Structure-based drug design, particularly molecular docking, is an indispensable computational tool for rapidly predicting the binding affinity and orientation of these small molecules against various protein targets.[5][6] This guide provides an in-depth, experience-driven walkthrough of a comparative in-silico docking study, focusing on 5-Ethylindole derivatives against two clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), a key kinase in oncology[7], and E. coli MurB, a crucial enzyme in bacterial cell wall synthesis.[8] We will explore the causality behind experimental choices, present a self-validating and reproducible workflow, and analyze the results to draw meaningful structure-activity relationship (SAR) insights.
The Strategic Imperative: Why Docking and Why These Targets?
In modern drug discovery, computational methods are not merely a preliminary step; they are a strategic filter to prioritize resources. Molecular docking allows us to screen vast virtual libraries and rationalize the interactions of promising compounds at an atomic level, long before committing to costly and time-consuming synthesis and in vitro testing.[9]
Our choice of targets is deliberate and designed to showcase the versatility of the 5-Ethylindole scaffold:
-
Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is a cornerstone of cancer therapy.[7] Its over-expression and mutation are implicated in various solid tumors.[2] Many approved kinase inhibitors target the ATP-binding site, making it a well-characterized pocket for docking studies. Recent studies have identified 5-substituted indole derivatives as potent dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), highlighting their potential in oncology.[4]
-
UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): As bacteria develop resistance to existing antibiotics, novel targets are urgently needed. MurB is an essential enzyme in the peptidoglycan biosynthesis pathway, which is responsible for the integrity of the bacterial cell wall.[8] Its absence in eukaryotes makes it an attractive and selective target for novel antibacterial agents.[10]
This dual-target approach allows us to compare how subtle changes in the 5-Ethylindole structure affect binding to two evolutionarily distinct protein classes, providing a richer understanding of the scaffold's therapeutic potential.
The In-Silico Laboratory: A Validated Docking Workflow
A reproducible and trustworthy docking result hinges on a meticulously executed and validated protocol. Simply generating a docking score is insufficient; one must demonstrate that the chosen parameters can reliably reproduce known experimental results.
Here, we present a comprehensive workflow using widely accepted tools like AutoDock Vina, a popular and effective docking engine.
Visualizing the Workflow
The entire process, from data acquisition to analysis, can be visualized as a logical pipeline.
Caption: A validated workflow for comparative molecular docking studies.
Experimental Protocol 1: Target Protein Preparation
Causality: The raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain experimental artifacts like water molecules and may lack hydrogen atoms, which are crucial for calculating interactions. The "Protein Preparation" wizard in suites like Schrödinger or standalone tools standardizes the structure for computation.[10]
-
Acquisition: Download the 3D crystal structures of the target proteins. For this study, we select EGFR kinase domain (PDB ID: 6Z4B) and E. coli MurB (PDB ID: 5M18).
-
Initial Cleaning: Load the PDB file into a molecular viewer (e.g., PyMOL, Chimera, or AutoDock Tools). Remove all non-essential components, including water molecules, co-solvents, and any ligands except the co-crystallized inhibitor (which will be used for validation).
-
Protonation: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major component of binding affinity.
-
Charge Assignment: Assign appropriate Kollman charges to the protein atoms.
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Experimental Protocol 2: Ligand Preparation
Causality: Ligands must be converted from a 2D representation to a low-energy 3D conformation. The docking algorithm needs to know which bonds are rotatable to explore different conformations (poses) within the binding site.
-
Structure Sketching: Draw the 5-Ethylindole derivatives using a chemical sketcher like MarvinSketch or ChemDraw. For this guide, we will consider three hypothetical derivatives:
-
L1: 5-Ethyl-1H-indole
-
L2: N-(4-hydroxyphenyl)-5-ethyl-1H-indole-2-carboxamide
-
L3: 5-Ethyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
-
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Torsion Definition: Define the rotatable bonds within the ligand. This allows the docking software to flexibly explore conformational space.
-
File Conversion: Save the prepared ligands in the PDBQT format.
Experimental Protocol 3: Docking Protocol Validation (The Trustworthiness Checkpoint)
Causality: Before screening our novel compounds, we must prove that our docking parameters can accurately reproduce reality. The gold standard for this is to take the experimentally determined ligand from the crystal structure, dock it back into its own protein, and measure the deviation.[11][12] A low Root-Mean-Square Deviation (RMSD) indicates a successful validation.[13][14]
-
Extract Native Ligand: From the original PDB file (e.g., 6Z4B for EGFR), extract the co-crystallized inhibitor. Prepare it as described in Protocol 2.
-
Define the Binding Site: Define a "grid box" or search space for the docking. This is a 3D cube centered on the position of the co-crystallized ligand, large enough to encompass the entire binding pocket and allow for ligand rotation and translation.
-
Redocking: Using AutoDock Vina, dock the prepared native ligand back into its prepared protein receptor using the defined grid box.
-
RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms.
-
Validation Criterion: An RMSD value of less than 2.0 Å is widely considered a successful validation, confirming that the docking protocol is reliable.[12][14] If the RMSD is high, parameters such as the grid box size or position must be re-evaluated.
Results: A Comparative Analysis
Once the protocol is validated, we can proceed with docking our 5-Ethylindole derivatives against both EGFR and MurB. The primary output is the binding affinity, typically reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.[15]
Table 1: Comparative Docking Scores of 5-Ethylindole Derivatives
| Ligand ID | Derivative Structure | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| L1 | 5-Ethyl-1H-indole | EGFR | -6.8 | Leu718, Val726, Ala743, Leu844 |
| E. coli MurB | -5.9 | Ile16, Pro115, Tyr191 | ||
| L2 | N-(4-hydroxyphenyl)-5-ethyl-1H-indole-2-carboxamide | EGFR | -9.5 | Met793 (H-bond) , Leu718, Val726, Cys797, Leu844 |
| E. coli MurB | -7.8 | Arg192 (H-bond) , Tyr191, Ser116, Gly117 | ||
| L3 | 5-Ethyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide | EGFR | -10.1 | Met793 (H-bond) , Leu718, Thr790, Asp855 (via water bridge) |
| E. coli MurB | -8.2 | Ser116 (H-bond) , Arg192 (H-bond) , Tyr191, Gly117 | ||
| Control | Osimertinib (Known EGFR Inhibitor) | EGFR | -11.8 | Met793, Cys797 (covalent), Leu718, Leu844 |
| Control | FAD (MurB cofactor) | E. coli MurB | -9.1 | Arg192, Tyr191, Gly117 |
(Note: The data in this table is illustrative and generated for the purpose of this guide. Actual results would be obtained from running the described protocols.)
Discussion of Results
The comparative data provides several key insights:
-
Scaffold Contribution: The basic 5-Ethyl-1H-indole (L1) shows moderate binding affinity for both targets, suggesting it is a viable starting scaffold. The interactions are primarily hydrophobic.
-
Impact of Substituents: The addition of the carboxamide linker and phenyl/pyridyl groups in L2 and L3 dramatically improves binding affinity. This is a classic drug design strategy: using a core scaffold to achieve initial binding and adding functional groups to form specific, high-energy interactions like hydrogen bonds.[16]
-
Target-Specific Interactions: The true power of comparative docking lies in analyzing the binding modes.
-
Against EGFR: Both L2 and L3 are predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and is essential for potent inhibition.[17] The pyridyl nitrogen in L3 offers an additional interaction point, potentially explaining its superior score over L2.
-
Against E. coli MurB: The derivatives adopt a different conformation to fit into the bacterial enzyme's active site. Here, the key interactions are predicted to be with Ser116 and Arg192 . The carboxamide group and the terminal phenyl/pyridyl groups are positioned to form these hydrogen bonds, anchoring the ligand in the active site.
-
-
Authoritative Comparison: The docking scores of our derivatives can be benchmarked against known inhibitors. While our top compound (L3) does not surpass the potent covalent inhibitor Osimertinib, its high score of -10.1 kcal/mol suggests it is a strong candidate for non-covalent inhibition and warrants further investigation.[18]
Visualizing the Binding Hypothesis
A diagram can clarify the relationship between the ligand's structure and its interactions with the target protein's active site.
Caption: Structure-Activity Relationship (SAR) hypothesis for L3 in the EGFR active site.
Conclusion and Future Directions
This guide has detailed a robust, validation-centric workflow for the comparative in-silico analysis of 5-Ethylindole derivatives. Our hypothetical results demonstrate that these compounds have significant potential as inhibitors for diverse protein targets like human kinases and bacterial enzymes. The analysis revealed that while the core indole scaffold provides a solid anchor, the addition of functional groups capable of forming specific hydrogen bonds is critical for achieving high binding affinity.
It is imperative to remember that in-silico docking is a predictive tool.[12][13] The hypotheses generated here provide a strong rationale for the next steps in the drug discovery pipeline:
-
Synthesis: Synthesize the most promising derivatives (L2 and L3).
-
In-Vitro Validation: Perform enzyme inhibition assays (e.g., EGFR kinase assay, MurB activity assay) to determine experimental IC50 values.
-
Correlation Analysis: Establish a correlation between the predicted docking scores and the experimental biological activity. A strong correlation would validate the computational model for this chemical series, enabling more accurate future predictions.[12]
-
Lead Optimization: Based on the binding mode analysis, design and synthesize new derivatives to further enhance potency and selectivity.
By integrating computational and experimental approaches, the versatile 5-Ethylindole scaffold can be effectively explored to develop next-generation therapeutic agents.
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A Comparative Guide to Validating the Proposed Mechanism of Action for INV-5E101, a Novel 5-Ethylindole Derivative
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Our novel compound, INV-5E101 , a 5-Ethylindole derivative, has emerged from phenotypic screens exhibiting potent anti-inflammatory activity. Preliminary computational modeling and structural similarity analyses suggest that INV-5E101 may function as an antagonist of a Gq-coupled G-protein coupled receptor (GPCR), which we will refer to as "Inflammatory Receptor X" (IRX). This guide provides a comprehensive, multi-phase experimental framework to rigorously validate this proposed mechanism of action (MoA). Our approach is built on a foundation of causality, ensuring each experiment logically flows to the next, building a robust and defensible scientific narrative.
Chapter 1: The Hypothesis - Proposing a Mechanism of Action for INV-5E101
The central hypothesis is that INV-5E101 exerts its anti-inflammatory effects by directly binding to and antagonizing the Gq-coupled receptor IRX, thereby inhibiting the downstream Phospholipase C (PLC) signaling cascade. This pathway is a well-established transducer of inflammatory signals.[1][2] The activation of a Gq-coupled receptor leads to the dissociation of the Gαq subunit, which in turn activates PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and Protein Kinase C (PKC) activation, culminating in the activation of pro-inflammatory transcription factors like NF-κB.
Below is a diagram illustrating the proposed signaling pathway and the hypothesized point of intervention for INV-5E101.
Caption: Proposed Gq signaling pathway and the inhibitory action of INV-5E101.
Chapter 2: The Validation Blueprint - A Phased Experimental Approach
To systematically validate our hypothesis, we will employ a three-phase workflow. This structure ensures that we first confirm the most fundamental aspect of the MoA—direct physical interaction—before investing resources in more complex downstream and functional assays. This tiered approach is critical for efficient drug discovery, allowing for early go/no-go decisions.[3][4]
Caption: A three-phase workflow for MoA validation.
Chapter 3: Phase 1 - Confirming Direct Target Engagement
The foundational question is whether INV-5E101 physically interacts with its putative target, IRX, within a native cellular environment. Answering this question definitively is paramount before proceeding.
Primary Method: Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: We prioritize CETSA because it verifies target engagement in intact cells, providing physiologically relevant evidence that goes beyond in vitro assays using purified proteins.[5] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[6][7] This allows us to confirm that INV-5E101 not only binds to IRX but does so in the complex cellular milieu where co-factors and membrane interactions are present.
Experimental Protocol: CETSA
-
Cell Culture: Culture cells endogenously expressing IRX or engineered to overexpress it.
-
Compound Treatment: Treat cells with INV-5E101 (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt protein aggregates.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IRX at each temperature point using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble IRX against temperature. A shift in the melting curve to a higher temperature in the presence of INV-5E101 indicates target stabilization and engagement.[9]
| Treatment | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (0.1% DMSO) | 52.1°C | N/A |
| INV-5E101 (10 µM) | 58.6°C | +6.5°C |
| Competitor A (10 µM) | 55.3°C | +3.2°C |
| Table 1: Hypothetical CETSA data demonstrating thermal stabilization of IRX by INV-5E101. |
Comparative Method: Enzyme Inhibition Assays
Analysis & Comparison: If the target were an enzyme instead of a GPCR, a direct enzymatic assay would be the primary choice.[10] This method measures the functional consequence of binding—the inhibition of catalytic activity. It allows for the determination of key parameters like IC50 (the concentration of inhibitor that reduces enzyme activity by half) and the mechanism of inhibition (e.g., competitive, non-competitive).[11][12]
| Method | Primary Output | Physiological Context | Throughput | Key Advantage | Key Limitation |
| CETSA | Thermal Shift (ΔTagg) | High (Intact Cells) | Low-Medium | Confirms binding in a native cellular environment | Indirect readout; does not measure function |
| Enzyme Inhibition Assay | IC50, Ki, Inhibition Type | Low (Purified Protein) | High | Provides direct functional and kinetic parameters | Lacks cellular context (membranes, co-factors) |
| Table 2: Comparison of primary target engagement methodologies. |
Chapter 4: Phase 2 - Interrogating Downstream Pathway Modulation
Having confirmed that INV-5E101 binds to IRX, we must now demonstrate that this binding event leads to the inhibition of the downstream signaling cascade.
Primary Method: Phospho-Protein Western Blotting
Expertise & Rationale: Western blotting is a robust and specific method to measure changes in the phosphorylation state of key downstream signaling nodes.[13] For the Gq pathway, a logical marker to probe is the phosphorylation of Protein Kinase C (PKC) substrates. A decrease in the phosphorylation of these substrates upon agonist stimulation in the presence of INV-5E101 would provide direct evidence of pathway inhibition. It is critical to use appropriate controls and reagents, such as phosphatase inhibitors during sample preparation to preserve the labile phospho-modifications and blocking with Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[14][15]
Experimental Protocol: Phospho-PKC Substrate Western Blot
-
Cell Culture & Starvation: Plate IRX-expressing cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat cells with INV-5E101 (at various concentrations) or vehicle for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a known IRX agonist (e.g., 100 nM) for a short period (e.g., 15 minutes) to induce pathway activation. Include a non-stimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[14][16]
-
Quantification & Normalization: Determine protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.
-
SDS-PAGE & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for a phosphorylated PKC substrate.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total (pan) PKC substrate to serve as a loading control.
-
Analysis: Quantify band intensities using densitometry. Express the phospho-protein signal as a ratio to the total protein signal.
| Treatment | Normalized Phospho-PKC Substrate Signal (Arbitrary Units) | % Inhibition |
| Vehicle (No Agonist) | 1.0 | N/A |
| Agonist + Vehicle | 8.5 | 0% |
| Agonist + INV-5E101 (100 nM) | 2.2 | 84% |
| Agonist + Competitor A (100 nM) | 5.1 | 45% |
| Table 3: Hypothetical Western Blot data showing INV-5E101 inhibits agonist-induced phosphorylation. |
Comparative Method: Reporter Gene Assays
Analysis & Comparison: Reporter gene assays offer a more integrated, functional readout of pathway activity.[17] A luciferase reporter gene placed under the control of a response element for a downstream transcription factor (like NF-κB or AP-1) can quantify the transcriptional output of the entire pathway.[18] This method is often higher-throughput than Western blotting but provides less granular information about specific nodes in the pathway. A dual-luciferase system is highly recommended to normalize for transfection efficiency and cell number.[19][20]
Caption: Western Blotting offers specific data; Reporter Assays provide a functional output.
Chapter 5: Phase 3 - Linking Mechanism to Cellular and In Vivo Function
The final phase is to confirm that the observed molecular mechanism translates into a tangible biological effect, first in a cellular model and ultimately in a whole organism.
Cellular Assay: Cytokine Release Assay
Expertise & Rationale: Since the proposed MoA is anti-inflammatory, a direct measure of inflammatory mediator release is a crucial functional readout.[21][22] Measuring the secretion of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), from cells stimulated with an IRX agonist provides a robust, quantifiable phenotype. An ELISA (Enzyme-Linked Immunosorbent Assay) is a standard, sensitive, and reliable method for this purpose.
In Vivo Validation: Pharmacodynamic (PD) Biomarker Analysis
Expertise & Rationale: In vivo studies are essential to understand how a compound behaves in a complex biological system.[23][24] A pharmacodynamic (PD) study aims to demonstrate that the drug engages its target and modulates the relevant pathway in a living animal at a therapeutically relevant dose.[25][26] For our purpose, a murine air pouch model of inflammation is appropriate. We can inject an IRX agonist into the pouch to elicit an inflammatory response and then measure the levels of phosphorylated PKC substrate (our PD biomarker from Phase 2) in the pouch lining tissue of animals treated with INV-5E101 versus a vehicle. This directly links the in vitro MoA to an in vivo effect.[27][28]
Conclusion
This structured, multi-phase guide provides a robust framework for validating the mechanism of action of INV-5E101. By systematically progressing from direct target engagement (CETSA) to downstream pathway modulation (Western Blot) and finally to functional cellular and in vivo outcomes, we can build a comprehensive and compelling data package. This rigorous, evidence-based approach is fundamental to de-risking novel drug candidates and ensuring a solid foundation for further preclinical and clinical development.
References
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Safety Operating Guide
5-Ethylindole proper disposal procedures
An Expert Guide to the Proper Disposal of 5-Ethylindole for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step logistical information for the proper disposal of 5-Ethylindole. Our goal is to move beyond a simple checklist, offering a framework grounded in scientific integrity that explains the causality behind each procedural choice, thereby fostering a deeply ingrained culture of safety.
Core Hazard Profile of 5-Ethylindole
Before any disposal protocol can be implemented, a thorough understanding of the subject chemical's hazard profile is essential. 5-Ethylindole, a member of the indole derivative family, is a crucial building block in synthetic chemistry. While comprehensive toxicological data for this specific compound is limited, the known hazards of related indoles and standard Safety Data Sheet (SDS) information mandate a cautious approach.[1][2]
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]
-
Respiratory Issues: May cause respiratory irritation.[3]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][5] All operations should take place in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and safety data. Always refer to the specific SDS provided by your supplier for the most accurate information.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁N | Supplier SDS |
| Appearance | White to Light Yellow Powder/Solid | [3] |
| Hazard Statements | H302, H311, H315, H319, H335 | [6] |
| Signal Word | Warning / Danger | [4][7] |
| Incompatibilities | Strong oxidizing agents | [8] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [6][8] |
Step-by-Step Disposal Protocol: A Self-Validating System
The ultimate goal of this protocol is to ensure that 5-Ethylindole waste is managed in a way that prevents environmental release and complies with all relevant regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
Step 1: Waste Segregation at the Point of Generation
Proper disposal begins the moment waste is created. Meticulous segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal.[10]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all 5-Ethylindole waste.[1] High-density polyethylene (HDPE) or glass containers are appropriate.[2] The container must be in good condition, free of leaks, and possess a secure, screw-on cap.[1][11]
-
Collect All Contaminated Materials: This includes residual solid 5-Ethylindole, contaminated weighing papers, pipette tips, and disposable PPE like gloves.[2][5] Unused or expired product in its original container should also be treated as hazardous waste.[1]
-
Label Correctly: Before adding any material, the container must be clearly labeled with the words "Hazardous Waste ".[1][11] The label must also include:
Step 2: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in the lab, near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of the waste container.[1][11]
-
Secure Storage: The container must be kept closed at all times except when waste is being added.[1][11]
-
Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Segregate Incompatibles: Ensure the 5-Ethylindole waste is not stored near incompatible materials, particularly strong oxidizing agents.[11]
-
Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be moved to the central accumulation area within three days.[11][12]
Step 3: Chemical Degradation (Expert Use Only)
In some cases, chemical degradation can be used to render small amounts of waste less hazardous. This procedure should only be performed by trained personnel after receiving approval from your institution's Environmental Health and Safety (EHS) department. A plausible method for indole derivatives involves oxidation.
Protocol: Oxidative Degradation with Potassium Permanganate This protocol is based on the known reactivity of aromatic amines and related heterocycles.[13]
-
Preparation: In a fume hood, prepare a solution of potassium permanganate (KMnO₄) in 1.7 N sulfuric acid within a flask large enough to accommodate the waste and reagents.
-
Reaction: Slowly, and with constant stirring, add the 5-Ethylindole waste to the permanganate solution. The reaction will proceed at room temperature.
-
Monitoring: Allow the mixture to stand for at least 8 hours to ensure complete degradation.
-
Quenching: Carefully reduce the excess purple permanganate by the slow, portion-wise addition of solid sodium bisulfite until the color disappears.
-
Final Disposal: The resulting neutralized mixture should be collected and disposed of as hazardous waste, following the steps outlined in this guide.
Step 4: Final Disposal via Authorized Channels
The final and most crucial step is the disposal of the accumulated waste through your institution's official channels.
-
Request Pickup: Contact your EHS department or submit a hazardous waste collection request as soon as your container is full or ready for disposal.[2][12]
-
Documentation: Ensure all required waste manifests are completed accurately. This documentation is a legal requirement and tracks the waste from your lab to the final disposal facility.[14]
-
Transfer: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to an approved treatment, storage, and disposal facility (TSDF).[5] Never dispose of 5-Ethylindole down the drain or in the regular trash.[1][5]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe and compliant disposal of 5-Ethylindole.
Caption: A logical workflow for the management and disposal of 5-Ethylindole waste.
By adhering to this comprehensive guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental stewardship that are fundamental to scientific excellence.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethylindole
For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. Yet, familiarity must not breed complacency, especially when working with reactive intermediates like 5-Ethylindole. This indole derivative, while valuable in the synthesis of pharmaceuticals and other bioactive molecules, presents a distinct set of hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol.[1] This guide provides an in-depth, experience-driven framework for the safe handling of 5-Ethylindole, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why 5-Ethylindole Demands Respect
5-Ethyl-1H-indole is classified as a substance that can cause significant irritation to the skin, eyes, and respiratory system.[2] The Globally Harmonized System (GHS) hazard statements associated with this chemical are:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
These classifications are not mere administrative checkboxes; they are indicative of the compound's reactivity with biological tissues. The indole ring system, while a common motif in pharmaceuticals, can interact with and disrupt cellular membranes and proteins, leading to an inflammatory response. The ethyl group at the 5-position may modulate this reactivity, but the fundamental hazards of the indole scaffold remain. Therefore, a multi-layered PPE approach is not just recommended, it is essential.
Core Principles of Protection: A Proactive Stance
Before we delve into the specifics of PPE selection, it is crucial to establish the foundational principles of chemical safety:
-
Engineering Controls as the First Line of Defense: All work with 5-Ethylindole, especially when handling the solid or preparing solutions, should be conducted within a certified chemical fume hood.[3][4] This primary engineering control minimizes the concentration of airborne particulates and vapors, significantly reducing the risk of inhalation.
-
Administrative Controls to Reinforce Safety: Your institution's chemical hygiene plan, standard operating procedures (SOPs), and proper training form the administrative backbone of a safe laboratory environment.
-
PPE as the Final, Critical Barrier: Personal protective equipment is your last line of defense against exposure. It is not a substitute for robust engineering and administrative controls but a vital complement to them.
Essential Personal Protective Equipment for 5-Ethylindole
The following table outlines the minimum required PPE for handling 5-Ethylindole, along with the rationale rooted in its specific hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile provides excellent resistance to a wide range of chemicals, including many organic solvents in which 5-Ethylindole may be dissolved. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to dispose of them immediately after handling the compound or upon any suspected contamination.[5] |
| Eye and Face Protection | ANSI-approved safety goggles with side shields or a full-face shield | Given that 5-Ethylindole can cause serious eye irritation, standard safety glasses are insufficient.[2][6] Safety goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] |
| Body Protection | Chemical-resistant lab coat | A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, should be worn to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.[8] |
| Respiratory Protection | NIOSH/MSHA approved respirator | While working in a fume hood should prevent significant inhalation exposure, a respirator may be necessary in certain situations, such as a large spill or when engineering controls are not available or functioning properly. The type of respirator (e.g., N95 for particulates or a cartridge respirator for organic vapors) should be selected based on a risk assessment of the specific procedure.[3][9] |
Procedural Guidance: A Step-by-Step Approach to Safety
The following protocol outlines the essential steps for safely handling 5-Ethylindole in a laboratory setting.
1. Preparation and Pre-Handling:
-
Consult the SDS: Before beginning any new procedure, thoroughly read and understand the Safety Data Sheet (SDS) for 5-Ethylindole and any other chemicals being used.
-
Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Verify that an eyewash station and safety shower are readily accessible.[10]
-
Gather Materials: Assemble all necessary equipment and reagents before bringing the 5-Ethylindole into the work area.
2. Donning Personal Protective Equipment:
The sequence of donning PPE is critical to avoid cross-contamination.
3. Handling 5-Ethylindole:
-
Weighing and Transfer: Conduct all weighing and transfer of solid 5-Ethylindole within the fume hood to contain any dust. Use a spatula and weighing paper, and handle with care to minimize the generation of airborne particles.
-
In Solution: When working with 5-Ethylindole in solution, use sealed containers for transfers whenever possible to minimize splashes and vapor release.
4. Post-Handling and Decontamination:
-
Decontaminate: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent re-contamination of your skin and clothing. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.[5]
Disposal Plan: Responsible Stewardship
Proper disposal of 5-Ethylindole and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with 5-Ethylindole, including unused product, reaction byproducts, contaminated gloves, and weighing papers, must be collected as hazardous waste.[11]
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure lid.[11][12] The label should include "Hazardous Waste" and the full chemical name "5-Ethylindole".[11]
-
Disposal: The ultimate disposal of 5-Ethylindole waste must be handled by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[13][14] Never dispose of 5-Ethylindole down the drain or in the regular trash.[11]
By adhering to these rigorous safety protocols, you can confidently and safely unlock the synthetic potential of 5-Ethylindole while upholding the highest standards of laboratory safety.
References
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
